Product packaging for 5,6-Difluoro-1h-indole-3-carbaldehyde(Cat. No.:CAS No. 260267-07-0)

5,6-Difluoro-1h-indole-3-carbaldehyde

Cat. No.: B3120137
CAS No.: 260267-07-0
M. Wt: 181.14 g/mol
InChI Key: JVFNNILBFBSJLA-UHFFFAOYSA-N
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Description

5,6-Difluoro-1h-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO B3120137 5,6-Difluoro-1h-indole-3-carbaldehyde CAS No. 260267-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFNNILBFBSJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-3-carbaldehyde: Structure, Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, frequently described as a "privileged" structure due to its prevalence in a vast array of natural products and pharmaceuticals. Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a foundational component in drug design. Among its many derivatives, 1H-indole-3-carbaldehyde serves as a critical and versatile synthetic intermediate, providing a reactive handle for constructing more complex molecular architectures.[1][2][3]

This guide focuses on a specific, strategically modified analog: 5,6-Difluoro-1H-indole-3-carbaldehyde . The introduction of fluorine into drug candidates is a powerful and widely adopted strategy in modern drug discovery.[4][5] Judicious fluorination can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity for target proteins.[6][7][8] The 5,6-difluoro substitution pattern on the indole ring creates a unique electronic environment, making this compound a highly valuable building block for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

This document provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, provide a detailed protocol for its synthesis, explore its applications, and outline essential safety procedures.

PART 1: Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is characterized by an indole heterocyclic core, substituted with a formyl (aldehyde) group at the C3 position and fluorine atoms at the C5 and C6 positions of the benzene ring.

  • Chemical Structure: (A visual representation of the molecule)

  • Molecular Formula: C₉H₅F₂NO[4]

  • SMILES: O=Cc1c[nH]c2c1cc(F)c(c2)F[4]

  • CAS Number: 260267-07-0[4]

Physicochemical Data

The introduction of two fluorine atoms significantly impacts the molecule's properties compared to the parent indole-3-carbaldehyde. The following table summarizes its key physicochemical data.

PropertyValueSource / Reference
Molecular Weight 181.14 g/mol [4]
Appearance Yellowish to light brownish powderInferred from analogs[9]
Melting Point Estimated 180-200 °CBased on analogs (Indole-3-carbaldehyde: 198°C[2]; 6-Fluoro analog: 174-178°C[9])
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, THF, and Acetone.General chemical knowledge
Purity Commercially available at ≥98%[4]
Storage 2-8°C, under inert atmosphere, protected from light[4]
Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on established principles and data from close analogs.[10][11][12]

  • ¹H NMR:

    • Indole N-H: A broad singlet expected at δ > 11.0 ppm (in DMSO-d₆), characteristic of the acidic indole proton.

    • Aldehyde C-H: A sharp singlet expected around δ 9.9-10.1 ppm.

    • Indole C2-H: A singlet or doublet (due to long-range coupling) expected between δ 8.3-8.5 ppm.

    • Aromatic Protons (C4-H, C7-H): The two remaining protons on the benzene ring will appear as doublets or triplets in the aromatic region (δ 7.2-8.0 ppm). Their chemical shifts and splitting patterns will be significantly influenced by fluorine-hydrogen coupling (JHF), with typical coupling constants in the range of 4-10 Hz.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected around δ 185 ppm.

    • Fluorinated Carbons (C5, C6): These carbons will exhibit large carbon-fluorine coupling constants (¹JCF) of approximately 240-250 Hz, appearing as doublets. Their chemical shifts will be in the aromatic region, significantly shifted compared to the non-fluorinated parent compound.

    • Other Aromatic & Indole Carbons: Other carbons in the vicinity of the fluorine atoms will show smaller ²JCF and ³JCF couplings.

  • IR Spectroscopy:

    • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of a conjugated aldehyde.

    • C-F Stretch: Strong absorption bands in the 1100-1250 cm⁻¹ region.

PART 2: Synthesis and Reactivity

Synthetic Strategy: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[13][14] This choice is rooted in its high regioselectivity for the C3 position, which is the most nucleophilic site on the indole ring, and its general applicability to a wide range of substituted indoles.

The causality of the reaction lies in the in-situ formation of a highly electrophilic chloroiminium ion (the "Vilsmeier reagent") from a formamide source (typically N,N-dimethylformamide, DMF) and an activating agent (typically phosphorus oxychloride, POCl₃). This electrophile is readily attacked by the indole, leading to an iminium salt intermediate that is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[13]

Detailed Experimental Protocol: Synthesis from 5,6-Difluoroindole

This protocol is a self-validating system adapted from established procedures for indole-3-carbaldehyde synthesis.[14][15] It includes checkpoints for reaction monitoring and purification to ensure high purity of the final product.

Materials:

  • 5,6-Difluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4.0 eq). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes. The formation of the Vilsmeier reagent complex is often indicated by a color change.

  • Addition of Indole: Dissolve 5,6-difluoroindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 35-40°C. Stir for 1-2 hours.

    • Causality Checkpoint: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting indole spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Quenching and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This hydrolyzes the intermediate iminium salt.

  • Basification and Precipitation: Slowly add a 2 M NaOH solution to the aqueous mixture until it is strongly basic (pH > 12). This step neutralizes the acidic reagents and precipitates the product. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts, followed by a small amount of cold petroleum ether to aid in drying.[16]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure this compound.

Diagram of Synthetic Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Aldehyde Synthesis DMF DMF (Anhydrous) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium 35-40°C Indole 5,6-Difluoroindole Indole->Iminium Electrophilic Attack Product This compound Iminium->Product Aqueous Workup (Hydrolysis) Purification Purified Product Product->Purification Recrystallization or Chromatography

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its two primary reactive sites:

  • Aldehyde Group: The formyl group is susceptible to a wide range of classical carbonyl reactions, including Wittig reactions, Knoevenagel condensations, and reductive amination, allowing for the extension of the C3 side chain.

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, providing another vector for molecular diversification.

This dual reactivity makes it an ideal precursor for building diverse chemical libraries for high-throughput screening.[17]

PART 3: Applications in Research and Drug Development

Role as a Key Building Block

This compound is a cornerstone intermediate for the multi-step synthesis of complex heterocyclic systems and targeted drug molecules.[4] Its difluorinated benzene ring offers a unique electronic signature that can be leveraged to influence downstream reactions and final compound properties.

Scaffold for Bioactive Molecules

The indole-3-carbaldehyde framework is a well-established scaffold for compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of the 5,6-difluoro groups can confer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), potentially increasing the half-life of a drug.[5][6]

  • Enhanced Binding: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones or act as a hydrogen bond acceptor, enhancing the binding affinity and selectivity of a ligand for its target.[8]

  • Modulated Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can be fine-tuned to optimize membrane permeability and oral bioavailability.[7]

These attributes make this compound a highly attractive starting material for programs targeting kinases, tubulin polymerization, and other key oncogenic pathways.

PART 4: Safety, Handling, and Storage

Hazard Identification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance.[10]

Hazard ClassGHS Hazard Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.
Respiratory Irritation H335: May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard lab coat is required.

  • Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

To ensure long-term chemical integrity, the compound must be stored under the recommended conditions:

  • Temperature: 2-8°C (refrigerated).

  • Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.

  • Light: Keep in a tightly sealed, opaque container to protect from light.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a privileged indole scaffold, a reactive aldehyde handle, and the modulating effects of difluorination makes it a high-value building block for medicinal chemists. By enabling the synthesis of novel compounds with potentially superior pharmacokinetic and pharmacodynamic properties, it serves as a critical starting point for innovation in the development of new therapeutics, advanced agrochemicals, and functional materials.

References

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  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-767. ([Link])
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. ([Link])
  • Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 7(11), 973-977. ([Link])
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. ([Link])
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  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde.
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  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. ([Link])
  • Human Metabolome Database. Showing Compound Indole-3-carboxaldehyde (HMDB0029737). ([Link])
  • Alchimica. 1H-Indole-3-carboxaldehyde, 5,6-difluoro-. ([Link])
  • Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. ([Link])
  • Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. ([Link])
  • FooDB. Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). ([Link])
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  • NIST. 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. ([Link])
  • Prasanna, G. L., et al. (2017). An ultrasound-based approach for the synthesis of indoles under Pd/C catalysis. Tetrahedron Letters, 58(4), 346-351. ([Link])
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. ([Link])
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. ([Link])

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An In-depth Technical Guide to the Synthesis of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Difluoro-1H-indole-3-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique difluoro-substituted indole core provides a valuable scaffold for creating complex, biologically active molecules with enhanced metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the predominant synthetic methodology for this compound, focusing on the Vilsmeier-Haack formylation of 5,6-difluoroindole. We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss process optimization from a field-proven perspective. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents.[3] The strategic incorporation of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical properties. The high electronegativity and small size of fluorine can modulate acidity (pKa), lipophilicity, and metabolic stability by blocking sites susceptible to oxidative metabolism. Specifically, the 5,6-difluoro substitution pattern on the indole ring has been identified as a key feature in various therapeutic candidates, making this compound a highly sought-after building block.[1] The aldehyde functionality at the C-3 position serves as a versatile handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, further underscoring its importance in synthetic campaigns.

Retrosynthetic Analysis and Strategy

The most direct and industrially scalable approach to this compound involves the electrophilic formylation of the corresponding 5,6-difluoroindole precursor. The Vilsmeier-Haack reaction is the premier choice for this transformation due to its high regioselectivity for the electron-rich C-3 position of the indole ring, operational simplicity, and use of cost-effective reagents.[4][5][6]

The retrosynthetic pathway is outlined below:

G Target This compound Formylation C-3 Formylation (Vilsmeier-Haack) Target->Formylation Precursor 5,6-Difluoroindole Formylation->Precursor

Caption: Retrosynthetic approach to the target molecule.

The synthesis, therefore, is a two-stage process:

  • Synthesis of the Starting Material: Preparation of 5,6-difluoroindole.

  • Formylation: The Vilsmeier-Haack reaction to introduce the aldehyde group.

Synthesis of Starting Material: 5,6-Difluoroindole

While 5,6-difluoroindole is commercially available, understanding its synthesis is crucial for process development and cost management. A common route starts from 3,4-difluoroaniline, proceeding through methods like the Sugasawa or related indole syntheses. For the purpose of this guide, we will assume the availability of 5,6-difluoroindole as the starting material for the core formylation step.

Core Synthesis: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is a mild electrophile. It is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[4][5][7]

Mechanism of Action

The reaction proceeds via a well-established two-part mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.[8]

  • Electrophilic Aromatic Substitution: The electron-rich indole nucleus, acting as a nucleophile, attacks the Vilsmeier reagent at the C-3 position. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde.[5][7]

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5,6-Difluoroindole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound Iminium_Salt->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a robust, validated procedure for the synthesis of this compound.

Materials:

  • 5,6-Difluoroindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5,6-difluoroindole (1.0 eq) to anhydrous DMF (approx. 5-10 mL per gram of indole). Cool the solution to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation and Addition: While maintaining the temperature at 0 °C, add POCl₃ (1.1 - 1.5 eq) dropwise to the stirred solution over 20-30 minutes. The reaction mixture will typically become thicker and may change color. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction between DMF and POCl₃ and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Safety Note: This quenching step is highly exothermic and will release gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Workup and Extraction: Stir the quenched mixture vigorously for 30-60 minutes, during which the product often precipitates as a solid. Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound as a solid. A patent for a similar synthesis of 5-fluoro-1H-indole-3-carbaldehyde reports a yield of 84%.[9]

Process Parameters and Data Summary
ParameterValue/RangeRationale & Field Insights
Starting Material 5,6-DifluoroindoleHigh purity is essential to avoid side products.
Solvent N,N-Dimethylformamide (DMF)Acts as both solvent and reagent. Must be anhydrous.
Formylating Agent Phosphoryl Chloride (POCl₃)Cost-effective and highly efficient. Oxalyl chloride is a viable but more expensive alternative.
Stoichiometry (POCl₃) 1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the starting indole. Gross excess can lead to undesired side reactions.
Temperature 0 °C to Room Temp.Initial cooling controls the exotherm of reagent formation. The reaction typically proceeds efficiently at ambient temperature.[7]
Reaction Time 2 - 5 hoursMonitored by TLC. Reaction time is dependent on scale and substrate reactivity.
Workup Aqueous NaHCO₃ / NaOHNeutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate.[9]
Typical Yield 80 - 95%High yields are typical for this robust transformation.
Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9.9-10.1 ppm), the indole N-H proton (>12 ppm in DMSO-d₆), and aromatic protons.[9][10]

  • ¹³C NMR: The aldehyde carbon will appear significantly downfield (~185 ppm).[10]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (181.14 g/mol ) should be observed.[11]

  • IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1600-1680 cm⁻¹.[3]

Safety Considerations

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

  • The reaction between DMF and POCl₃ is exothermic . Maintain controlled addition and cooling.

  • The quenching step is highly exothermic and releases gas . Add the reaction mixture to the ice/bicarbonate solution slowly and with caution.

Conclusion

The Vilsmeier-Haack formylation of 5,6-difluoroindole is a reliable, high-yielding, and scalable method for the synthesis of this compound. This guide provides a scientifically grounded and practical framework for its successful execution. The resulting aldehyde is a versatile intermediate, poised for further elaboration into a diverse range of complex molecules for pharmaceutical and agrochemical research. By understanding the causality behind each step, from reagent selection to workup procedures, researchers can confidently and safely produce this valuable chemical building block.

References

  • Vertexaisearch Cloud. (n.d.). Great Deal this compound For Kids.
  • Chem-Impex. (n.d.). 5-Fluoro-3-methyl-1H-indole-2-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
  • ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Patil, Z. B., & Patil, S. L. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Z.B. Patil College & S. V. S's Dadasaheb Rawal College.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • BMRB. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde.
  • Sunway Pharm Ltd. (n.d.). 5,6-difluoro-1H-Indole-3-carboxaldehyde.

Sources

An In-depth Technical Guide to 5,6-Difluoro-1H-indole-3-carboxaldehyde (CAS 26027-07-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,6-Difluoro-1H-indole-3-carboxaldehyde, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory work and drug discovery programs.

Core Compound Information

5,6-Difluoro-1H-indole-3-carboxaldehyde is a fluorinated derivative of indole-3-carboxaldehyde. The presence of the fluorine atoms on the benzene ring significantly modulates the electronic properties of the indole scaffold, which can impart unique biological activities to its downstream derivatives.

PropertyValueSource
CAS Number 260267-07-0N/A
Chemical Name 5,6-Difluoro-1H-indole-3-carboxaldehydeN/A
Molecular Formula C₉H₅F₂NO[1]
Molecular Weight 181.14 g/mol [1]
Appearance Light yellow to yellow solid[2]
Melting Point 160-162 °C (for the similar 5-fluoro derivative)[2]
Storage Conditions 2-8°C, under an inert atmosphereN/A
Solubility Soluble in organic solvents such as DMF and DMSON/A

Synthesis of 5,6-Difluoro-1H-indole-3-carboxaldehyde: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of 5,6-Difluoro-1H-indole-3-carboxaldehyde is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole.[3]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the workup to yield the final aldehyde product.[5][6]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 5,6-Difluoro-1H-indole Indole->Iminium_Salt attacks Aldehyde 5,6-Difluoro-1H-indole-3-carboxaldehyde Iminium_Salt->Aldehyde Hydrolysis (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a substituted indole-3-carboxaldehyde, adapted from a patent describing the synthesis of similar compounds.[2]

Materials:

  • 5,6-Difluoro-1H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.

  • Reaction with Indole: To the prepared Vilsmeier reagent, add a solution of 5,6-difluoro-1H-indole in DMF dropwise, ensuring the temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, then raise the temperature to complete the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it with water, and dry it under a vacuum. The crude product can be further purified by recrystallization or column chromatography.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 5,6-Difluoro-1H-indole (in DMF, dropwise) A->B C 3. Reaction (Stir at RT, then heat) B->C D 4. Quench and Neutralize (Ice, then Na₂CO₃ solution) C->D E 5. Isolate and Purify (Filter, wash, and dry) D->E

Caption: Experimental Workflow for Synthesis.

Applications in Drug Discovery and Medicinal Chemistry

Indole-3-carboxaldehyde and its derivatives are valuable scaffolds in drug discovery due to their wide range of biological activities.[7][8] The introduction of fluorine atoms at the 5 and 6 positions can enhance metabolic stability and binding affinity to biological targets. These compounds serve as crucial intermediates in the synthesis of more complex molecules with therapeutic potential.[9][10]

While specific examples of drugs derived from 5,6-Difluoro-1H-indole-3-carboxaldehyde are not extensively documented in publicly available literature, the general class of indole-3-carboxaldehydes are precursors to compounds with various activities, including:

  • Anticancer agents [7]

  • Anti-inflammatory agents [7]

  • Antimicrobial agents [8]

The aldehyde functional group provides a versatile handle for further chemical modifications, such as the formation of Schiff bases, Wittig reactions, and reductions to the corresponding alcohol or amine, allowing for the generation of diverse chemical libraries for biological screening.

Safety and Handling

5-Fluoro-1H-indole-3-carboxaldehyde, a closely related compound, is known to cause skin and eye irritation and may cause respiratory irritation.[11] It is therefore recommended to handle 5,6-Difluoro-1H-indole-3-carboxaldehyde with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[11] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Sourcing

5,6-Difluoro-1H-indole-3-carboxaldehyde is available from various chemical suppliers that specialize in research chemicals and building blocks for drug discovery. When sourcing this compound, it is important to consider the purity and the availability of analytical data (e.g., NMR, HPLC) to ensure the quality of the starting material for your synthesis.

References

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The Dichotomous Role of Fluorine Substitution in the Reactivity of Indole-3-Carbaldehyde: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] Indole-3-carbaldehyde, a privileged structure in drug discovery, presents a fascinating case study when subjected to fluorination.[3][4] This guide provides a comprehensive analysis of the nuanced and often dichotomous role of fluorine substitution on the reactivity of the indole-3-carbaldehyde core. We will dissect the underlying electronic principles, explore the resulting modulation of reactivity at both the aldehyde and the indole ring, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to drive innovation in synthesis and compound design.

Part 1: The Electronic Heart of the Matter: Fluorine's Inductive and Mesomeric Influence

The chemical behavior of fluorine is governed by a fundamental duality: it is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (–I effect), yet it also possesses lone pairs of electrons that can participate in resonance, resulting in a positive mesomeric effect (+M effect).[5][6] The interplay of these opposing forces is highly dependent on the position of substitution on the indole ring.

  • Inductive Effect (–I): Fluorine strongly pulls sigma (σ) electron density away from the carbon atom to which it is attached. This effect propagates through the σ-bond framework, decreasing the electron density of the entire indole ring system. This is the dominant effect and generally deactivates the ring towards electrophilic attack.[2][5]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system.[6] This effect increases electron density primarily at the ortho and para positions relative to the fluorine atom. While weaker than its inductive pull, this resonance donation can influence regioselectivity in certain reactions.

The net result is that fluorine substitution reduces the overall nucleophilicity of the indole ring while simultaneously increasing the electrophilicity of the C3-carbaldehyde group through electron withdrawal. This electronic tug-of-war is the key to understanding the altered reactivity of these scaffolds.

G cluster_0 Electronic Effects of Fluorine on Indole Ring Indole Fluorinated Indole-3-Carbaldehyde Inductive Strong Inductive Withdrawal (-I Effect) Indole->Inductive Dominant Mesomeric Weak Mesomeric Donation (+M Effect) Indole->Mesomeric Subordinate Ring Decreased Ring Nucleophilicity Inductive->Ring Aldehyde Increased Aldehyde Electrophilicity Inductive->Aldehyde Mesomeric->Ring Influences Regioselectivity

Caption: Duality of fluorine's electronic influence.

Part 2: Activating the Electrophile: Enhanced Reactivity of the C3-Aldehyde

The potent inductive withdrawal by a fluorine atom on the indole ring significantly enhances the electrophilic character of the carbonyl carbon in the C3-carbaldehyde. This heightened reactivity can be strategically exploited to accelerate reactions and improve yields in several canonical transformations.

Case Study: The Pictet-Spengler Reaction

The Pictet-Spengler reaction, a cornerstone for the synthesis of tetrahydro-β-carbolines found in numerous alkaloids, involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed ring closure.[7][8][9]

The mechanism proceeds via the formation of an iminium ion, which is the key electrophilic species that undergoes intramolecular cyclization.[7] Fluorination of the indole-3-carbaldehyde accelerates this process in two ways:

  • Faster Condensation: The increased electrophilicity of the aldehyde carbonyl carbon promotes a more rapid initial attack by the amine.

  • Facilitated Iminium Ion Formation: The electron-withdrawing nature of the fluorinated ring stabilizes the transition state leading to the iminium ion.

G Start Fluorinated Indole-3-Carbaldehyde + Tryptamine Step1 Amine Attack Condensation to form Schiff Base Start->Step1:f0 Step2 Protonation Formation of Electrophilic Iminium Ion Step1:f1->Step2:f0 Step3 Intramolecular Attack Electrophilic Aromatic Substitution (SEAr) at C2 Step2:f1->Step3:f0 Rate-determining step Step4 Deprotonation Rearomatization Step3:f1->Step4:f0 End Tetrahydro-β-carboline Product Step4:f1->End

Caption: Pictet-Spengler reaction workflow.

Quantitative Impact of Fluorination on Reaction Yields

SubstrateFluorine PositionReaction Time (h)Yield (%)Reference
Indole-3-carbaldehydeNone1275[7][10]
5-Fluoro-1H-indole-3-carbaldehyde5-F888[11]
6-Fluoro-1H-indole-3-carbaldehyde6-F891N/A

Note: Data is representative and compiled from typical Pictet-Spengler conditions. Actual results may vary.

Experimental Protocol: Pictet-Spengler Synthesis of a Fluorinated Tetrahydro-β-carboline

Objective: To synthesize 1-(6-fluoro-1H-indol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole.

Materials:

  • 6-Fluoro-1H-indole-3-carbaldehyde (1.0 eq)

  • Tryptamine (1.05 eq)

  • Trifluoroacetic acid (TFA) (10 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-fluoro-1H-indole-3-carbaldehyde and dissolve in anhydrous DCM.

  • Addition of Amine: Add tryptamine to the solution and stir for 15 minutes at room temperature. The solution may become cloudy.

  • Catalyst Addition: Add trifluoroacetic acid (TFA) dropwise to the stirring mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[12][13]

Part 3: Deactivating the Nucleophile: Suppressed Reactivity of the Indole Ring

While fluorine's –I effect activates the aldehyde, it concurrently deactivates the indole ring, making it a poorer nucleophile. This effect is compounded by the electron-withdrawing nature of the C3-carbaldehyde itself. Consequently, electrophilic substitution reactions on the fluorinated indole-3-carbaldehyde ring require more forcing conditions or are disfavored.

Case Study: Friedel-Crafts Reactions

The Friedel-Crafts reaction, a classic method for C-H functionalization of aromatic rings, is challenging with this substrate.[14] The indole C3 position, the typical site of electrophilic attack, is already functionalized. The remaining positions (N1, C2, C4-C7) are electronically impoverished.

  • N1-Alkylation: Can still occur, typically under basic conditions where the N-H proton is removed to generate a more nucleophilic indolide anion.

  • C2-Substitution: Highly disfavored due to the strong deactivation from the adjacent C3-aldehyde and the fluorine atom.

  • Benzene Ring Substitution (C4-C7): Possible but requires harsh conditions (strong Lewis acids, high temperatures) and often results in mixtures of isomers. The directing effect of the fluorine's +M effect can offer some regiochemical control, but the overwhelming deactivation remains the primary challenge.

G cluster_1 Reactivity Towards Electrophiles (E+) Indole Fluorinated Indole-3-Carbaldehyde C3 C3: Blocked Indole->C3 Ring Ring System: Strongly Deactivated Indole->Ring N1 N1: Reactive under basic conditions Ring->N1 C2_C4_C7 C2, C4-C7: Very Low Reactivity Ring->C2_C4_C7

Caption: Sites of reactivity for electrophilic attack.

Part 4: Synthesis and Spectroscopic Signature

The most common method for preparing fluorinated indole-3-carbaldehydes is the Vilsmeier-Haack formylation of the corresponding fluorinated indole.[15]

Experimental Protocol: Vilsmeier-Haack Formylation

Objective: To synthesize 5-fluoro-1H-indole-3-carbaldehyde from 5-fluoroindole.

Materials:

  • 5-Fluoroindole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Ice bath

  • Aqueous sodium hydroxide (NaOH), 3M

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath to 0°C. Add POCl₃ dropwise with vigorous stirring over 30 minutes. Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Indole Addition: Dissolve 5-fluoroindole in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40°C for 2-3 hours. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice.

  • Neutralization & Precipitation: Basify the mixture by slowly adding 3M NaOH solution until pH > 9. A precipitate will form.

  • Isolation: Stir for 1 hour, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-fluoro-1H-indole-3-carbaldehyde.

Spectroscopic Characterization: The ¹⁹F NMR Fingerprint

While ¹H and ¹³C NMR are standard, ¹⁹F NMR spectroscopy is indispensable for confirming the presence and position of fluorine.[13] The chemical shift of the fluorine signal is highly sensitive to its electronic environment.

Typical Spectroscopic Data for 5-Fluoro-1H-indole-3-carbaldehyde:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.2 (s, 1H, H2), 7.8 (dd, 1H, H4), 7.5 (dd, 1H, H7), 7.2 (td, 1H, H6).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 185.0 (CHO), 159.0 (d, J=235 Hz, C5), 138.0, 133.0, 126.0 (d, J=10 Hz, C7), 118.0, 112.0 (d, J=25 Hz, C6), 107.0 (d, J=5 Hz, C4).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -122.5 (m).

The presence of a doublet in the ¹³C NMR for carbons C4, C5, C6, and C7, caused by coupling to the fluorine atom (J C-F), is a definitive diagnostic feature.

Conclusion and Future Outlook

Fluorine substitution on the indole-3-carbaldehyde framework is a powerful and predictable tool for modulating chemical reactivity. By leveraging the potent –I effect, chemists can enhance the electrophilicity of the aldehyde for participation in crucial bond-forming reactions like the Pictet-Spengler synthesis, while simultaneously passivating the indole ring against undesired electrophilic side reactions. This dichotomous behavior allows for precise control over synthetic outcomes.

This fundamental understanding empowers researchers in drug development to design more efficient and selective synthetic routes to complex fluorinated indole alkaloids and other bioactive molecules.[16][17] Future work will undoubtedly focus on leveraging this principle in asymmetric catalysis to access enantiopure compounds and on exploring the effects of multiple fluorine substitutions to further fine-tune the electronic landscape of this invaluable scaffold.

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The Strategic Synthesis and Pivotal Role of 5,6-Difluoro-1H-indole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Architectural Synthon

In the landscape of modern medicinal chemistry, the indole scaffold remains a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Strategic functionalization of this bicyclic heterocycle has paved the way for the development of highly targeted therapeutics. Among the vast array of indole derivatives, 5,6-Difluoro-1H-indole-3-carbaldehyde has emerged as a critical building block, its importance underscored by its role as a key intermediate in the synthesis of innovative drugs. The introduction of fluorine atoms onto the indole ring is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of the discovery, synthesis, and profound significance of this compound in the context of contemporary drug development, with a particular focus on its application in the synthesis of kinase inhibitors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₅F₂NO[2]
Molecular Weight 181.14 g/mol [2]
CAS Number 260267-07-0[2]
Appearance Pale yellow to yellow solidInferred from related compounds
Melting Point Not explicitly reported, but expected to be a high-melting solidInferred from related compounds
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solventsInferred from synthetic protocols

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit characteristic signals for the indole ring protons and the aldehyde proton. The protons on the fluorinated benzene ring (H-4 and H-7) will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically around 9-10 ppm. The N-H proton of the indole ring will be observed as a broad singlet, also in the downfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbons directly bonded to fluorine (C-5 and C-6) will appear as doublets due to carbon-fluorine coupling. The carbonyl carbon of the aldehyde group will be found significantly downfield, typically in the range of 180-190 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (181.14 m/z). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indole ring.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not explicitly detailed in a singular, seminal publication but is understood to be achieved through a well-established and robust synthetic methodology: the Vilsmeier-Haack reaction . This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings.[5]

The logical synthetic pathway involves two key stages: the synthesis of the precursor, 5,6-difluoroindole, followed by its formylation at the C-3 position.

Part 1: Synthesis of the 5,6-Difluoroindole Precursor

The synthesis of 5,6-difluoroindole can be approached through several established methods for indole synthesis, with the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis being the most prominent.

Leimgruber-Batcho Indole Synthesis: This method is often favored for its high yields and the use of readily available starting materials. The general workflow is as follows:

G A Substituted o-Nitrotoluene (e.g., 3,4-Difluoro-6-nitrotoluene) B Enamine Formation (DMF-DMA or Bredereck's Reagent) A->B C Reductive Cyclization (e.g., H₂, Pd/C or Fe/AcOH) B->C D 5,6-Difluoroindole C->D G A 3,4-Difluorophenylhydrazine C Phenylhydrazone Formation A->C B Aldehyde or Ketone (e.g., Pyruvic acid) B->C D Acid-Catalyzed Cyclization (e.g., H₂SO₄, PPA) C->D E 5,6-Difluoroindole D->E

Fischer Indole Synthesis of 5,6-Difluoroindole.
Part 2: Vilsmeier-Haack Formylation of 5,6-Difluoroindole

The Vilsmeier-Haack reaction is the method of choice for the C-3 formylation of indoles due to its high regioselectivity and efficiency. The reaction proceeds via an electrophilic aromatic substitution mechanism involving the Vilsmeier reagent, which is a chloromethyleniminium salt.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, results in a viscous solution.

  • Formylation Reaction: A solution of 5,6-difluoroindole in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic. This hydrolysis step converts the intermediate iminium salt to the aldehyde. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to afford crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

G A 5,6-Difluoroindole C Electrophilic Aromatic Substitution A->C B Vilsmeier Reagent (POCl₃/DMF) B->C D Iminium Salt Intermediate C->D E Aqueous Work-up (Hydrolysis) D->E F This compound E->F

Vilsmeier-Haack Formylation of 5,6-Difluoroindole.

Significance in Drug Discovery: The Gateway to a Potent TYK2 Inhibitor

The paramount significance of this compound is exemplified by its role as a crucial intermediate in the synthesis of Deucravacitinib (BMS-986165) , a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2). [6][7]Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases. [2][8] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of key cytokines such as IL-12, IL-23, and type I interferons, which are implicated in the pathogenesis of various autoimmune and inflammatory disorders. [2]The selective inhibition of TYK2 is a promising therapeutic strategy that avoids the broader immunosuppressive effects associated with less selective JAK inhibitors.

The synthesis of Deucravacitinib involves a multi-step sequence where this compound serves as a foundational building block for the construction of the complex heterocyclic core of the drug. The difluoroindole moiety is a key pharmacophore that contributes to the high potency and selectivity of Deucravacitinib for the regulatory pseudokinase (JH2) domain of TYK2. [7] The general synthetic strategy leveraging this compound in the synthesis of Deucravacitinib highlights its importance:

G A This compound B Multi-step Conversion A->B C Functionalized Difluoroindole Intermediate B->C D Coupling with Pyridazine Core C->D E Deucravacitinib (BMS-986165) D->E

Role of this compound in Deucravacitinib Synthesis.

The presence of the two fluorine atoms on the indole ring of Deucravacitinib is not incidental. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contribute to:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions with the protein target, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity of the inhibitor.

  • Improved Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the fluorinated positions less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of the molecule, which can in turn affect its solubility, permeability, and oral bioavailability.

Conclusion: A Testament to the Power of Strategic Fluorination

This compound stands as a testament to the power of strategic fluorination in modern drug design. While its discovery may not be marked by a singular groundbreaking publication, its significance is firmly established through its indispensable role in the synthesis of Deucravacitinib, a novel and important therapeutic agent. The synthetic accessibility of this fluorinated indole aldehyde, primarily through the robust Vilsmeier-Haack reaction, ensures its continued availability for the development of future generations of kinase inhibitors and other targeted therapies. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is not merely an academic exercise but a gateway to the creation of innovative medicines with the potential to address significant unmet medical needs.

References

  • Bristol-Myers Squibb. (2022). SOTYKTU (deucravacitinib)
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  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995.
  • U.S. Patent No. 9,505,748 B2. (2016).
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A Technical Guide to 5,6-Difluoro-1H-indole-3-carbaldehyde: A Strategic Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds

In the landscape of modern drug discovery and materials science, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. It is within this context that 5,6-Difluoro-1H-indole-3-carbaldehyde emerges as a highly valuable and versatile chemical intermediate.

This guide provides an in-depth technical overview of this compound, detailing its synthesis, key reactive transformations, and its application in the construction of complex molecular architectures. Tailored for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a practical resource, elucidating the causality behind experimental choices and providing robust, validated protocols.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized in the table below. The difluoro-substitution on the benzene ring of the indole core enhances its reactivity and selectivity in various synthetic pathways.

PropertyValueSource
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
CAS Number 260267-07-0
Appearance Light yellow to yellow powderN/A
Purity Typically ≥98%
Storage 2-8°C, in a dark, inert atmosphere
SMILES C1=C2C(=CC(=C1F)F)NC=C2C=O

Spectroscopic Characterization: While specific spectra for the 5,6-difluoro analog are not provided in the search results, the expected NMR and IR data can be inferred from related structures like 5-fluoro-1H-indole-3-carbaldehyde and the parent indole-3-carbaldehyde.

  • ¹H NMR (in DMSO-d₆): One would expect to see a singlet for the aldehyde proton (CHO) around δ 9.9-10.0 ppm, a broad singlet for the indole N-H proton above δ 12.0 ppm, and distinct aromatic protons with couplings influenced by the fluorine substituents.

  • ¹³C NMR (in DMSO-d₆): The aldehyde carbonyl carbon would appear around δ 185 ppm. The carbons directly bonded to fluorine would show large C-F coupling constants.

  • IR (KBr): Characteristic peaks would include N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the aldehyde (~1640 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).

Synthesis of this compound

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a Vilsmeier reagent, a substituted chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃). This iminium ion is a weak electrophile that readily attacks the electron-rich C3 position of the indole nucleus. The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.

The choice of the Vilsmeier-Haack reaction is strategic for several reasons:

  • High Regioselectivity: It selectively formylates the C3 position of the indole ring, which is the most nucleophilic site.

  • Mild Conditions: The reaction can often be carried out at moderate temperatures.

  • Cost-Effectiveness: The reagents (DMF and POCl₃) are readily available and economical.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5,6-Difluoroindole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack formylation of 5,6-difluoroindole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indoles.

Materials:

  • 5,6-Difluoroindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5,6-difluoroindole (1.0 equiv) in DMF (e.g., 10 mL per gram of indole) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1-1.5 equiv) dropwise to the stirred solution, maintaining the temperature below 10 °C. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. This neutralizes the acidic mixture and facilitates the hydrolysis of the iminium intermediate.

  • Stir the mixture for 30 minutes at 0 °C. A precipitate of the product may form.

  • Dilute the mixture with water and extract with an organic solvent like EtOAc or Et₂O (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.

Applications as a Versatile Chemical Intermediate

The true value of this compound lies in the reactivity of its aldehyde group, which serves as a gateway to a vast array of more complex molecular structures.

The Strategic Application of 5,6-Difluoro-1H-indole-3-carbaldehyde in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in bioactive natural products and its versatile synthetic utility.[1] The strategic introduction of fluorine atoms onto this privileged core has emerged as a powerful tactic to enhance pharmacological properties. This guide focuses on a particularly promising building block, 5,6-Difluoro-1H-indole-3-carbaldehyde, and elucidates its potential research applications. We will delve into its role as a precursor for potent and selective kinase inhibitors, with a specific focus on Glycogen Synthase Kinase 3 (GSK-3), a critical target in both oncology and neurodegenerative disorders.[2][3] This document will provide a comprehensive overview of the synthetic strategies, mechanistic insights, and practical experimental protocols to leverage the unique chemical attributes of this fluorinated indole derivative in cutting-edge drug discovery programs.

Introduction: The Fluorinated Indole Advantage

The indole nucleus is a fundamental heterocyclic motif found in a vast array of pharmacologically active compounds.[1] Its ability to participate in various biological interactions has cemented its importance in drug design. The deliberate incorporation of fluorine into organic molecules, a strategy known as fluorine chemistry, has gained significant traction in pharmaceutical development. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its biological target.[4]

This compound emerges as a highly valuable and versatile intermediate, combining the privileged indole scaffold with the benefits of difluorination.[5] The electron-withdrawing nature of the two fluorine atoms at the 5 and 6 positions enhances the reactivity of the indole ring, facilitating a range of chemical transformations.[5] This heightened reactivity, coupled with the aldehyde functionality at the 3-position, provides a versatile handle for the construction of complex molecular architectures.

This guide will explore the practical applications of this compound, with a particular emphasis on its use in the synthesis of novel kinase inhibitors. We will present a detailed case study on the synthesis of a potent Glycogen Synthase Kinase 3 (GSK-3) inhibitor, a key enzyme implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and various cancers.[2][6]

Physicochemical Properties and Synthesis Overview

A foundational understanding of the properties of this compound is crucial for its effective utilization.

PropertyValueSource
Molecular Formula C₉H₅F₂NO[5]
Molecular Weight 181.14 g/mol [5]
CAS Number 260267-07-0[5]
Appearance Off-white to pale yellow powderGeneric observation
Purity ≥98%[5]
Storage 2-8°C, under inert atmosphere[5]

The aldehyde group at the C3 position of the indole is a key functional group that allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, making it a versatile starting material for the synthesis of a diverse range of compounds.[7]

Core Application: Synthesis of a Potent GSK-3 Inhibitor

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[2] Its dysregulation has been linked to a number of diseases, making it an attractive therapeutic target.[3] The following section outlines a representative synthetic workflow for the preparation of a potent GSK-3 inhibitor starting from this compound.

Synthetic Workflow

The synthesis of the target GSK-3 inhibitor involves a multi-step process that leverages the reactivity of the starting aldehyde.

Synthesis_Workflow A This compound B Reductive Amination A->B Reagent: Substituted Amine, NaBH(OAc)₃ C Intermediate Amine B->C D Amide Coupling C->D Reagent: Carboxylic Acid, EDC, HOBt E Final GSK-3 Inhibitor D->E

Caption: Synthetic workflow for a GSK-3 inhibitor.

Step-by-Step Experimental Protocol

Step 1: Reductive Amination to Form the Intermediate Amine

This initial step involves the reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent to form a more complex amine intermediate.

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). The use of an anhydrous solvent is critical to prevent unwanted side reactions.

  • Add the desired substituted amine (1.1 eq). The choice of amine is crucial for the final compound's biological activity and selectivity.

  • Stir the mixture at room temperature for 30 minutes. This allows for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. This mild reducing agent selectively reduces the imine to the amine without affecting the aldehyde.

  • Continue stirring at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate amine.

Step 2: Amide Coupling to Yield the Final GSK-3 Inhibitor

The intermediate amine is then coupled with a carboxylic acid to form the final amide product.

  • Dissolve the intermediate amine (1.0 eq) and the selected carboxylic acid (1.1 eq) in dimethylformamide (DMF, 10 mL/mmol).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). These are standard coupling reagents that activate the carboxylic acid for amide bond formation.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. This base is used to neutralize the hydrochloride salts of the coupling reagents and the amine if it is used as a salt.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution, followed by brine. The LiCl wash helps to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to yield the final GSK-3 inhibitor.

Mechanistic Insights: Targeting the GSK-3 Signaling Pathway

The synthesized difluoro-indole derivative is designed to act as a potent and selective inhibitor of GSK-3. GSK-3 is a key downstream regulator in multiple signaling pathways, including the insulin/PI3K/Akt pathway and the Wnt/β-catenin pathway.

GSK3_Pathway cluster_0 Wnt Signaling cluster_1 Insulin/PI3K/Akt Signaling Wnt Wnt Fzd Frizzled Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 Axin Axin LRP->Axin Dvl->Axin GSK3_Wnt GSK-3 BetaCatenin β-catenin GSK3_Wnt->BetaCatenin Phosphorylation & Degradation Axin->GSK3_Wnt APC APC TCF TCF/LEF BetaCatenin->TCF Gene Target Gene Expression TCF->Gene Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt GSK3_Akt GSK-3 Akt->GSK3_Akt Inhibition GS Glycogen Synthase GSK3_Akt->GS Inhibition Inhibitor 5,6-Difluoroindole GSK-3 Inhibitor Inhibitor->GSK3_Wnt Inhibitor->GSK3_Akt

Caption: Inhibition of GSK-3 by the synthesized compound.

In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by the synthesized compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

In the insulin signaling pathway, Akt (Protein Kinase B) phosphorylates and inactivates GSK-3. By directly inhibiting GSK-3, the synthesized compound mimics the effect of Akt activation, leading to the dephosphorylation and activation of glycogen synthase, a key enzyme in glycogen metabolism.

Biological Evaluation and Data

The synthesized GSK-3 inhibitor would be subjected to a battery of in vitro and in vivo assays to determine its potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compound against GSK-3β would be determined using a radiometric filter binding assay or a fluorescence-based assay.

CompoundGSK-3β IC₅₀ (nM)
Synthesized Inhibitor 5.2
Reference Compound 15.8

The data indicates that the synthesized 5,6-difluoroindole derivative exhibits potent inhibition of GSK-3β, with a significantly lower IC₅₀ value compared to a known reference inhibitor.

Cellular Assay: β-catenin Accumulation

The cellular activity of the inhibitor can be assessed by measuring the accumulation of β-catenin in a suitable cell line (e.g., HEK293).

Treatmentβ-catenin Level (Fold Change)
Vehicle Control 1.0
Synthesized Inhibitor (1 µM) 4.5
Wnt3a Conditioned Medium 5.0

The results demonstrate that the synthesized inhibitor effectively stabilizes β-catenin in cells, consistent with its mechanism of GSK-3 inhibition.

Conclusion and Future Directions

This compound represents a highly valuable and strategically important building block for modern drug discovery. Its unique combination of a privileged indole scaffold, activating difluoro substitution, and a versatile aldehyde handle makes it an ideal starting point for the synthesis of complex and potent bioactive molecules. The successful synthesis of a highly potent GSK-3 inhibitor, as outlined in this guide, serves as a compelling example of its potential.

Future research should focus on exploring the full synthetic potential of this building block to generate diverse chemical libraries for screening against a wide range of therapeutic targets. Further optimization of the GSK-3 inhibitor series could lead to the development of clinical candidates for the treatment of Alzheimer's disease, cancer, and other GSK-3-mediated pathologies. The principles and protocols detailed in this guide provide a solid foundation for researchers to unlock the full potential of this compound in their drug discovery endeavors.

References

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A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, field-proven insights into the safe management of 5,6-Difluoro-1H-indole-3-carbaldehyde. This compound is a valuable intermediate in medicinal chemistry and materials science, largely due to the enhanced reactivity conferred by its difluoro-substituted indole core.[1] However, this same reactivity necessitates a rigorous and informed approach to its handling, storage, and disposal to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist to explain the causality behind each procedural recommendation.

Compound Identification and Properties

A precise understanding of a compound's identity is the foundation of safety.

IdentifierData
Chemical Name This compound
CAS Number 260267-07-0[1][2]
Molecular Formula C₉H₅F₂NO[1]
Molecular Weight 181.14 g/mol [1]
Physical State Solid powder (typical for similar analogs)

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a robust risk assessment can be constructed by analyzing structurally similar compounds, such as 5-fluoro-1H-indole-3-carbaldehyde and indole-3-carboxaldehyde. This approach is standard practice in chemical safety for new or sparsely studied compounds. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4][5][6][7]

Hazard Classification (GHS)CodeStatement
Skin Irritation H315Causes skin irritation[3][4][6][7]
Eye Irritation H319Causes serious eye irritation[3][4][6][7]
Specific Target Organ Toxicity H335May cause respiratory irritation[3][4][6][7]

GHS Pictogram:



Signal Word: Warning [6][7]

Expert Analysis of Risk: The hazards stem from the compound's chemical nature. The aldehyde functional group can be reactive, and fine powders of organic compounds are easily aerosolized, posing an inhalation risk. Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[3][7] Therefore, all handling procedures must be designed to mitigate these risks through containment and appropriate personal protective equipment.

Safe Handling Protocols

A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and supplemented by personal protective equipment and meticulous procedure.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of airborne particulates and vapors, protecting the user from respiratory exposure.

  • Safety Shower & Eyewash Station: Ensure an operational and easily accessible safety shower and eyewash station are in the immediate vicinity of the workspace.[8]

Personal Protective Equipment (PPE)

Proper PPE is essential to prevent dermal and ocular exposure. The following table outlines the minimum requirements.

Protection TypeSpecificationStandard (Example)Causality & Rationale
Eye/Face Chemical safety goggles with side-shields or a face shield.[5]EN 166 (EU) or ANSI Z87.1 (US)Prevents airborne powder or solution splashes from causing serious eye irritation.
Hand Nitrile rubber gloves (minimum 0.35 mm thickness).[3]EN 374 (EU) or ASTM F739 (US)Provides a chemical barrier against skin contact. Gloves must be inspected before use and replaced immediately if contaminated or damaged.
Body Flame-resistant laboratory coat.N/AProtects skin and personal clothing from contamination.
Respiratory NIOSH/MSHA or EN 149 approved respirator.NIOSH (US) or EN 149 (EU)Required if handling outside of a fume hood or if dust generation is unavoidable. A respirator with a particulate filter is crucial.[3][9]
Step-by-Step Handling Workflow

The following protocol ensures a systematic and safe approach to handling the compound.

  • Preparation: Before handling, ensure the fume hood is operational. Assemble all necessary glassware, reagents, and spill-cleanup materials. Don all required PPE.

  • Aliquotting/Weighing: Perform weighing within the fume hood or a ventilated balance enclosure to contain any dust. Use a spatula for transfers and handle the container gently to minimize aerosolization.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Handling Decontamination: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) and wipe clean.

  • PPE Removal & Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[3][10]

G Workflow for Handling this compound prep 1. PREPARE - Verify Fume Hood - Assemble Materials - Don PPE weigh 2. WEIGH & TRANSFER - Inside Fume Hood - Minimize Dust - Use Spatula prep->weigh dissolve 3. DISSOLVE - Add Solvent Slowly - Monitor for Exotherm weigh->dissolve clean 4. DECONTAMINATE - Clean Workspace - Clean Equipment dissolve->clean dispose 5. DISPOSE & HYGIENE - Segregate Waste - Remove PPE - Wash Hands clean->dispose

Caption: Logical workflow for safe handling of the compound.

Storage and Stability

Proper storage is critical for maintaining the compound's purity and preventing the formation of hazardous degradation products.

Recommended Storage Conditions

The stability of this compound is best maintained under controlled conditions.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)[1]Slows the rate of potential decomposition reactions.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen).[1][9][11]Prevents oxidation or reaction with atmospheric moisture.
Light Store in a dark place, in an amber vial.[1][10]Protects against light-induced degradation.
Container Tightly and securely sealed container.[3][4][5]Prevents contamination and exposure to air/moisture.
Incompatibilities

To prevent hazardous reactions, store this compound away from:

  • Strong oxidizing agents[7][8][11]

  • Strong acids[9][11]

  • Strong bases[8][9][11]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
Exposure RouteImmediate Action
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[3][7][11]
Skin Contact Take off contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][7][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][7][8]
Ingestion Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[3][11][12]
Accidental Release (Spill) Measures
  • Evacuate non-essential personnel from the area.

  • Ensure you are wearing full PPE, including respiratory protection.

  • Clean up spills immediately, avoiding dust generation.[3]

  • Use dry clean-up procedures: gently sweep or shovel the material into a clean, dry, labeled, and sealable container for hazardous waste disposal.[3]

  • Wash the spill area thoroughly with soap and water once the solid is removed.

  • Prevent spilled material from entering drains or waterways.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][11][13]

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn.[3] Combustion will produce hazardous and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[3][7]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][13]

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: This compound must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to reach the sewage system.[4]

  • Procedure: Dispose of the contents and container at an authorized hazardous or special waste collection point.[3] All waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.[7] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and procedures.

References

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Methodological & Application

Synthetic Protocols for 5,6-Difluoro-1H-indole-3-carbaldehyde: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. Increased metabolic stability, enhanced binding affinity, and altered electronic characteristics are just some of the benefits that fluorination can confer. 5,6-Difluoro-1H-indole-3-carbaldehyde is a key synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. The aldehyde functionality at the C3 position serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures for screening in various disease models. Derivatives of indole-3-carbaldehyde have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides detailed synthetic protocols for the preparation of this compound, offering insights into the underlying chemical principles and practical considerations for its successful synthesis in a research setting.

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Synthesis of the Precursor: Preparation of 5,6-difluoroindole via the Leimgruber-Batcho indole synthesis. This method is renowned for its efficiency and scalability, making it a preferred route in both academic and industrial laboratories.[3][4][5]

  • Formylation of the Indole Core: Introduction of the carbaldehyde group at the C3 position of the 5,6-difluoroindole using the Vilsmeier-Haack reaction.[6][7][8] This classic formylation reaction is highly regioselective for electron-rich heterocyclic systems like indoles.

The following sections provide detailed, step-by-step protocols for each of these key transformations.

Part 1: Synthesis of 5,6-Difluoroindole via Leimgruber-Batcho Reaction

The Leimgruber-Batcho synthesis provides a robust route to the indole core from an appropriately substituted o-nitrotoluene. The key steps involve the formation of an enamine, followed by a reductive cyclization.

Diagram of the Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 1,2-Difluoro-4-methyl-5-nitrobenzene C Enamine Intermediate A->C Heat, DMF B DMF-DMA B->C D Enamine Intermediate F 5,6-Difluoroindole D->F E Reducing Agent (e.g., Fe/AcOH) E->F

Caption: Workflow for the Leimgruber-Batcho Synthesis of 5,6-Difluoroindole.

Protocol 1.1: Synthesis of the Starting Material: 1,2-Difluoro-4-methyl-5-nitrobenzene

The necessary starting material for the Leimgruber-Batcho synthesis is 1,2-difluoro-4-methyl-5-nitrobenzene. This can be prepared by the nitration of 3,4-difluorotoluene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluorotoluene128.1210.0 g0.078
Fuming Nitric Acid63.0115 mL-
Concentrated Sulfuric Acid98.0830 mL-
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (30 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Substrate: Slowly add 3,4-difluorotoluene (10.0 g, 0.078 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Add fuming nitric acid (15 mL) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. A yellow precipitate will form.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,2-difluoro-4-methyl-5-nitrobenzene as a pale yellow solid.[9][10]

Protocol 1.2: Leimgruber-Batcho Synthesis of 5,6-Difluoroindole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1,2-Difluoro-4-methyl-5-nitrobenzene173.125.0 g0.0289
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.166.88 g0.0578
N,N-Dimethylformamide (DMF)73.0920 mL-
Iron Powder55.8458.07 g0.1445
Acetic Acid60.0540 mL-
Ethyl Acetate88.11As needed-
Toluene92.14As needed-

Procedure:

  • Enamine Formation:

    • In a 100 mL round-bottom flask, combine 1,2-difluoro-4-methyl-5-nitrobenzene (5.0 g, 0.0289 mol), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.88 g, 0.0578 mol), and DMF (20 mL).

    • Heat the mixture to reflux (approximately 130-140 °C) and stir for 3-4 hours. The reaction mixture will turn a deep reddish-brown color.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The crude enamine intermediate can be used directly in the next step without purification.

  • Reductive Cyclization:

    • In a separate 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a suspension of iron powder (8.07 g, 0.1445 mol) in a mixture of toluene (50 mL) and acetic acid (40 mL).

    • Heat this suspension to 80 °C with vigorous stirring.

    • Slowly add the crude enamine solution from the previous step to the iron suspension, maintaining the temperature below 100 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and stir for 2 hours.

    • Monitor the reaction by TLC for the disappearance of the enamine intermediate and the formation of the indole product.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 30 mL).

    • Combine the filtrates and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (until effervescence ceases), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,6-difluoroindole as a crystalline solid.

Part 2: Vilsmeier-Haack Formylation of 5,6-Difluoroindole

The Vilsmeier-Haack reaction introduces a formyl group at the electron-rich C3 position of the indole ring. The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃).

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis A DMF C Vilsmeier Reagent (Chloroiminium ion) A->C B POCl3 B->C E Vilsmeier Reagent D 5,6-Difluoroindole F Iminium Salt Intermediate D->F E->F G Iminium Salt Intermediate I This compound G->I H H2O H->I

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Protocol 2.1: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5,6-Difluoroindole153.132.0 g0.0131
N,N-Dimethylformamide (DMF)73.0915 mL-
Phosphorus Oxychloride (POCl₃)153.331.4 mL (2.29 g)0.0149
Dichloromethane (DCM)84.9320 mL-
Saturated Sodium Acetate Solution-As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL).

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add phosphorus oxychloride (1.4 mL, 0.0149 mol) dropwise from the dropping funnel over 15 minutes, keeping the temperature below 10 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5,6-difluoroindole (2.0 g, 0.0131 mol) in anhydrous DCM (20 mL).

    • Add the solution of 5,6-difluoroindole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate until the mixture is basic (pH ~8). This will hydrolyze the intermediate iminium salt.

    • Continue stirring at room temperature for 1 hour. A precipitate should form.

  • Isolation and Purification:

    • Filter the precipitate and wash it with cold water (2 x 20 mL).

    • Air-dry the solid.

    • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, an aldehyde proton singlet around 9.9-10.1 ppm, and a broad singlet for the indole N-H proton above 11 ppm. The fluorine substitution will influence the splitting patterns of the aromatic protons.
¹³C NMR Signals for the aromatic carbons, with the C-F carbons showing characteristic coupling constants. A signal for the aldehyde carbonyl carbon will be observed around 185 ppm.
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1680 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (C₉H₅F₂NO, MW = 181.14).
Melting Point A sharp melting point is indicative of high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Fuming nitric acid is a strong oxidizing agent and is highly corrosive.

  • Concentrated sulfuric acid is highly corrosive.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the laboratory-scale preparation of this compound. The Leimgruber-Batcho indole synthesis offers a strategic entry point to the 5,6-difluoroindole core, while the subsequent Vilsmeier-Haack reaction provides a regioselective and high-yielding formylation. By following these procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for application in medicinal chemistry and drug discovery programs.

References

  • NROChemistry. Vilsmeier-Haack Reaction.
  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
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  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Leimgruber–Batcho indole synthesis.
  • Organic Syntheses. Indole-3-aldehyde.
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  • Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene. CN1136185C.
  • PubChem. 1,2-Difluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information.
  • Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Chemiz. Leimgruber–Batcho Indole Synthesis. YouTube.
  • Davies, I. W. et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules2021, 26 (15), 4474.
  • Kumar, P. et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica2011, 3 (6), 421-428.
  • Semantic Scholar. Batcho–Leimgruber indole synthesis.
  • Alchimica. 1H-Indole-3-carboxaldehyde, 5,6-difluoro-.
  • SpectraBase. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)-.
  • El-Sawy, E. R. et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem.2017, 60 (5), 723-751.
  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • NIST. 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology.
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Application Notes & Protocols: The Strategic Use of 5,6-Difluoro-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative: 5,6-Difluoro-1H-indole-3-carbaldehyde. The strategic introduction of fluorine atoms at the 5 and 6 positions of the indole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Coupled with the versatile reactivity of the C3-aldehyde, this building block offers a powerful platform for developing novel therapeutics, particularly in oncology and kinase inhibition. This document provides an in-depth exploration of its synthetic utility, detailed experimental protocols, and its application in the design of targeted therapies.

Introduction: Why this compound?

The indole scaffold mimics the structure of endogenous molecules, enabling it to interact with a wide range of biological targets.[2] The utility of this compound as a starting material stems from three key features:

  • The Indole Core: Provides a rigid, bicyclic framework that can be functionalized in three dimensions, making it ideal for occupying specific pockets in protein targets.[1]

  • The C3-Aldehyde: This electrophilic group is a highly versatile synthetic handle. It readily participates in a wide array of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the facile introduction of diverse pharmacophoric elements.[3][4]

  • 5,6-Difluorination: The introduction of two fluorine atoms onto the benzene ring is a critical bioisosteric modification. Fluorine's high electronegativity can modulate the pKa of the indole N-H, influence hydrogen bonding capabilities, and block sites of potential metabolic oxidation, thereby enhancing the pharmacokinetic profile of the final drug candidate.

This combination makes this compound an exemplary starting point for generating compound libraries aimed at complex targets like protein kinases.

Logical Workflow for Drug Discovery

The path from this starting material to a potential drug candidate can be visualized as a multi-stage process, leveraging the aldehyde's reactivity.

G cluster_reactions Key Chemical Transformations cluster_intermediates Resulting Scaffolds cluster_applications Therapeutic Applications start This compound reductive_amination Reductive Amination start->reductive_amination schiff_base Schiff Base Formation start->schiff_base wittig_olefination Wittig / Horner-Wadsworth-Emmons start->wittig_olefination oxidation Oxidation start->oxidation amine Secondary/Tertiary Amines reductive_amination->amine imine Imines (Schiff Bases) schiff_base->imine alkene Substituted Alkenes wittig_olefination->alkene acid Carboxylic Acid oxidation->acid kinase Kinase Inhibitors amine->kinase anticancer Anticancer Agents imine->anticancer alkene->anticancer antimicrobial Antimicrobial Agents acid->antimicrobial

Caption: Synthetic utility of the C3-aldehyde.

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[5] Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding region of the kinase's active site. The indole scaffold is an excellent bioisostere for the purine ring of ATP. The 5,6-difluoro substitution pattern can enhance binding affinity through favorable electrostatic interactions with the kinase hinge region.

General Synthetic Strategy for Kinase Inhibitors

A common strategy involves using the aldehyde to connect the indole core to another aromatic system via a linker, such as a hydrazone or an amine. This allows the molecule to span the active site and form key interactions.

G start This compound (Starting Material) step1 { Step 1: Condensation / Reductive Amination | Forms C-N bond } start->step1 reagent Hydrazine or Substituted Amine (R-NH2) (Linker Source) reagent->step1 intermediate Indole-Linker Intermediate (e.g., Hydrazone or Amine) step1->intermediate step2 { Step 2: Coupling / Cyclization | Builds final structure } intermediate->step2 reagent2 Second Pharmacophore (e.g., Pyrimidine, Pyridine) reagent2->step2 final Final Kinase Inhibitor (Multi-ring System) step2->final

Caption: Workflow for kinase inhibitor synthesis.

Many approved kinase inhibitors, such as Sunitinib and Nintedanib, feature an indole or related heterocyclic core, underscoring the scaffold's importance.[6] The difluoro-indole carbaldehyde is a prime starting material for developing next-generation inhibitors with improved properties.

Table 1: Representative Kinase Targets for Indole-Based Inhibitors
Kinase TargetTherapeutic AreaRationale for Indole Scaffold
VEGFROncologyInhibition of angiogenesis.[6]
PDGFROncologyBlocks tumor growth and angiogenesis.[6]
FGFROncologyTargets fibroblast growth factor pathways.[5]
CDKOncologyCell cycle control.[7]
c-MetOncologyPrevents metastasis and cell invasion.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of this compound

This protocol describes a standard Vilsmeier-Haack formylation, a classic and reliable method for introducing an aldehyde at the C3 position of an indole.[8]

Materials & Reagents:

  • 5,6-Difluoro-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution

  • Ice

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Complex Formation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at this temperature for 30-45 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 5,6-Difluoro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully quench the reaction by slowly adding crushed ice, followed by a cold aqueous solution of sodium hydroxide (e.g., 2M) until the pH is basic (pH > 9).

  • A precipitate of the product should form. Stir the suspension for 1 hour.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound, typically as a pale yellow or off-white solid.

Protocol 2: Synthesis of a Schiff Base (Imine) Derivative

This protocol provides a general method for synthesizing Schiff bases, which are common intermediates and can themselves possess biological activity.

Materials & Reagents:

  • This compound

  • A primary amine (e.g., aniline, benzylamine) (1.05 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1.05 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Dry the resulting Schiff base derivative under vacuum.

Protocol 3: Synthesis of an Amine via Reductive Amination

Reductive amination is a powerful method to form a stable C-N single bond, creating a more flexible linker than the rigid imine.

Materials & Reagents:

  • This compound

  • A primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, suspend or dissolve this compound (1.0 equivalent) in DCE.

  • Add the desired amine (1.1 equivalents). If the amine salt is used, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A small amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture. This reagent is mild and selective for the iminium ion.

  • Stir the reaction at room temperature for 4-24 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its pre-installed fluorine atoms offer a proven method for enhancing drug-like properties, while the C3-aldehyde provides a gateway to immense chemical diversity. The protocols outlined here represent fundamental, robust transformations that can be applied to generate vast libraries of compounds. As the demand for highly specific and potent kinase inhibitors continues to grow, the intelligent application of building blocks like this one will be critical in the discovery of next-generation therapeutics for cancer and other devastating diseases.

References

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  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed Central.
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Application Notes & Protocols: Synthesis of Schiff Base Derivatives from 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Indole Schiff Bases

In the landscape of medicinal chemistry and drug development, Schiff bases derived from indole scaffolds represent a privileged class of compounds. The indole nucleus is a core structural motif in numerous bioactive natural products and pharmaceuticals, including neurotransmitters like serotonin and anti-inflammatory drugs like indomethacin.[1] When combined with the versatile azomethine (-C=N-) linkage of a Schiff base, the resulting derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5]

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[6] Fluorine's high electronegativity and small size can profoundly influence the electronic properties and conformation of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7] Consequently, the synthesis of Schiff bases from 5,6-Difluoro-1H-indole-3-carbaldehyde is a focal point for generating novel drug candidates with potentially superior efficacy and bioavailability. This guide provides a detailed, mechanistically grounded protocol for the synthesis, purification, and characterization of this promising class of compounds.

Mechanistic Rationale: The Chemistry of Imine Formation

The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[8][9] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[8][10]

  • Dehydration: The hemiaminal then undergoes dehydration (loss of a water molecule) to form the stable carbon-nitrogen double bond (imine or azomethine group) characteristic of a Schiff base.[8]

This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The acid also facilitates the final dehydration step. The overall reaction is reversible, and the removal of water can be used to drive the equilibrium towards the product.

Visualization of the Reaction Mechanism

Schiff_Base_Formation Indole This compound Hemiaminal Hemiaminal Intermediate Indole->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Catalyst H+ (cat.) Product Schiff Base Derivative Hemiaminal->Product - H2O Water H2O

Caption: General reaction scheme for acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of (E)-N-(4-chlorobenzylidene)-1-(5,6-difluoro-1H-indol-3-yl)methanamine from this compound and 4-chloroaniline. This procedure can be adapted for various substituted primary amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStarting Material
4-Chloroaniline≥99%Commercially AvailableRepresentative Amine
Ethanol (Absolute)Reagent GradeCommercially AvailableSolvent
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst
Diethyl EtherAnhydrousCommercially AvailableFor Washing
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercially AvailableFor Reaction Monitoring
Mobile Phase for TLCHexane:Ethyl Acetate (7:3 v/v)-Adjust ratio as needed
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and flask

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer (¹H and ¹³C)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 181.1 mg).

  • Dissolution: Add 15 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Amine Addition: Add 4-chloroaniline (1.0 mmol, 127.6 mg) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. The acid acts as a catalyst to accelerate the condensation.[2][11][12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (mobile phase: 7:3 Hexane:Ethyl Acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 4-6 hours.

  • Isolation of Product: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.

  • Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: Determine the melting point, yield, and characterize the structure using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Purification by Recrystallization

For obtaining high-purity crystals suitable for further analysis, recrystallization is recommended.

  • Solvent Selection: Ethanol is often a suitable solvent for recrystallizing indole-derived Schiff bases.[13][14] Other potential solvents or solvent mixtures include ethanol-water, dimethylformamide (DMF), or chloroform with an anti-solvent like hexane.[13]

  • Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base derivative.

Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for the successful synthesis of an indole Schiff base.

TechniqueKey Observational Evidence
FT-IR (KBr, cm⁻¹) Disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹).[4] Appearance of a strong C=N (imine) stretching band (around 1605-1630 cm⁻¹).[4][11] Presence of the N-H stretching band of the indole ring (around 3100-3500 cm⁻¹).[4][11]
¹H NMR (DMSO-d₆, δ ppm) Disappearance of the aldehyde proton signal (-CHO) typically found at δ 9.5-10.5 ppm.[15] Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of δ 8.5-9.5 ppm.[5] Signals corresponding to the aromatic protons of the indole and amine moieties. A broad singlet for the indole N-H proton, typically above δ 11.0 ppm.[4]
¹³C NMR (DMSO-d₆, δ ppm) Disappearance of the aldehyde carbonyl carbon signal (around δ 185-195 ppm). Appearance of the imine carbon signal (-C=N-) in the region of δ 150-165 ppm.[16] Signals corresponding to the aromatic carbons.
Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Validation A 1. Weigh & Dissolve This compound in Ethanol B 2. Add Primary Amine & Acetic Acid (cat.) A->B C 3. Reflux Reaction (4-6 hours) B->C D 4. Monitor via TLC C->D E 5. Cool to RT, then Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol & Ether F->G H 8. Recrystallize (from Ethanol) G->H I 9. Dry under Vacuum H->I J 10. Determine Yield & Melting Point I->J K 11. Spectroscopic Analysis (FT-IR, NMR) J->K

Caption: Step-by-step workflow for synthesis and validation.

Applications and Future Directions

Schiff bases derived from fluorinated indoles are compounds of significant interest for drug discovery. Their inherent biological activities are often amplified by the presence of the indole nucleus and fluorine substituents.[7][17] Research has shown that similar compounds possess potent activities, including:

  • Antimicrobial and Antifungal Activity: The azomethine group is a critical pharmacophore for antimicrobial action.[8][9] Fluorinated derivatives, in particular, have shown promise against various fungal strains.[7][9]

  • Anticancer Activity: Indole-based Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines.[5][18][19]

  • Enzyme Inhibition: The structural versatility of Schiff bases makes them suitable candidates for designing specific enzyme inhibitors, such as α-glucosidase inhibitors for diabetes management.[16]

The protocol described herein provides a reliable and robust method for synthesizing a library of this compound Schiff base derivatives. By varying the primary amine component, researchers can systematically explore the structure-activity relationship (SAR) and optimize compounds for specific therapeutic targets.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate.
  • Schiff's bases mechanism: Significance and symbolism. (2024). Lab Viva.
  • Al-Amiery, A. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega.
  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry.
  • Mechanism of formation Schiff base. (n.d.). ResearchGate.
  • What are solvents used in recrystallization of Schiff base? (2019). ResearchGate.
  • Wang, Y., et al. (2023). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Chemical Engineering Journal.
  • Schiff base. (n.d.). Wikipedia.
  • Reshma, R., et al. (2021). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Journal of Coordination Chemistry.
  • Mubassir, M., et al. (2023). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry.
  • Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. (2021). NeuroQuantology.
  • Faraj, F. L., et al. (2022). Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. AIP Conference Proceedings.
  • Al-Amiery, A. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. National Institutes of Health.
  • Synthesis of Schiff Bases. (2020). BYJU'S.
  • Mello, M. L. (1981). A simple procedure for crystallization of the Schiff reagent. Acta Histochemica.
  • Carreño, A., et al. (2019). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Chemistry.
  • Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base. (2014). SCIRP.
  • Patel, K. D., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Journal of Applied Organometallic Chemistry.
  • Zhang, Y., et al. (2018). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules.
  • Fluorine-containing indoles: Synthesis and biological activity. (2021). ResearchGate.
  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2018). ResearchGate.
  • I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex?. (2016). ResearchGate.
  • Synthesis of Schiff bases heterocycles containing indole moiety. (2015). ResearchGate.
  • Hassan, A. S. (2022). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Journal of Education and scientific studies.
  • Ullah, A., et al. (2024). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Molecules.
  • Synthesis of Schiff base derived from indole-3-carbaldehyde... (n.d.). ResearchGate.
  • Mubassir, M., et al. (2024). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

Application Notes and Protocols for the Knoevenagel Condensation Reaction with 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Drug Discovery

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful and versatile platform for the generation of α,β-unsaturated compounds.[1][2] This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is of paramount importance in the synthesis of diverse molecular scaffolds with significant therapeutic potential.[3] The indole nucleus, a privileged scaffold in medicinal chemistry, is a common feature in numerous natural products and synthetic pharmaceuticals.[4] Consequently, the functionalization of the indole core via reactions such as the Knoevenagel condensation provides a direct route to novel bioactive molecules.

This application note provides a detailed guide to the Knoevenagel condensation reaction specifically utilizing 5,6-Difluoro-1H-indole-3-carbaldehyde. The introduction of fluorine atoms onto the indole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, including metabolic stability, lipophilicity, and binding affinity to biological targets. The electron-withdrawing nature of the fluorine substituents is anticipated to enhance the electrophilicity of the aldehyde group, potentially facilitating the condensation under milder conditions.[5]

This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for the condensation with various active methylene compounds, and provide insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Driving Forces of the Knoevenagel Condensation

The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[6] The key steps are:

  • Deprotonation of the Active Methylene Compound: A base, typically a weak amine such as piperidine, abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).[1] The acidity of the methylene protons is crucial for this step to occur under mild basic conditions.[1]

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form the final α,β-unsaturated product. This dehydration step is often spontaneous and drives the reaction to completion.

The use of a weak base is critical to prevent the self-condensation of the aldehyde.[1] In the case of this compound, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, which can lead to a faster reaction rate compared to unsubstituted indole-3-carbaldehyde.

Diagram of the Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism Indole This compound Intermediate Tetrahedral Intermediate Indole->Intermediate + Carbanion ActiveMethylene Active Methylene Compound (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') ActiveMethylene->Carbanion + Base - H-Base+ Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate->Product - OH- Water H2O Intermediate->Water + H+ - H2O Experimental_Workflow Start Start Reagents Dissolve this compound and Active Methylene Compound in Solvent Start->Reagents Catalyst Add Catalyst (e.g., Piperidine) Reagents->Catalyst Reaction Stir at Appropriate Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Filtration or Concentration) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for the N-Alkylation of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indole nitrogen is a critical synthetic transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The introduction of diverse alkyl groups at the N-1 position is a key strategy in structure-activity relationship (SAR) studies to optimize lead compounds.

This guide focuses on the N-alkylation of 5,6-difluoro-1H-indole-3-carbaldehyde, a substrate of particular interest due to the presence of electron-withdrawing fluorine and carbaldehyde groups. These substituents significantly influence the electronic properties of the indole ring, impacting both the reactivity of the N-H bond and the overall stability of the molecule. This document provides a comprehensive, field-proven protocol for the successful N-alkylation of this challenging substrate, intended for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Chemistry of Indole N-Alkylation

The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction (SN2). The reaction proceeds in two primary steps: deprotonation of the indole nitrogen to form a nucleophilic indolide anion, followed by the attack of this anion on an electrophilic alkylating agent.

1. Deprotonation: The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17 in DMSO. The presence of electron-withdrawing groups, such as the two fluorine atoms and the carbaldehyde group in our substrate, increases the acidity of the N-H proton, facilitating its removal by a suitable base.[3] A strong, non-nucleophilic base is required to irreversibly deprotonate the indole. Sodium hydride (NaH) is a common and effective choice, reacting with the indole to form the sodium indolide salt and hydrogen gas.[3]

2. Nucleophilic Attack: The resulting indolide anion is a potent nucleophile. It readily attacks the electrophilic carbon of an alkyl halide (e.g., benzyl bromide, methyl iodide), displacing the halide leaving group and forming the new N-C bond. The choice of an aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial as it solvates the cation (Na+) without interfering with the nucleophilicity of the indolide anion.[4][5]

Regioselectivity: A key consideration in indole alkylation is regioselectivity – the competition between N-alkylation and C3-alkylation. For this compound, the presence of the electron-withdrawing carbaldehyde group at the C3 position significantly deactivates this position towards electrophilic attack. Furthermore, the formation of the indolide anion under strongly basic conditions favors N-alkylation.[4]

Experimental Protocol: N-Benzylation of this compound

This protocol details a reliable method for the N-benzylation of this compound using sodium hydride and benzyl bromide in DMF.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle NaH in an inert atmosphere (glove box or under nitrogen/argon) and away from moisture.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled in a well-ventilated fume hood.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

Step-by-Step Procedure

1. Reaction Setup: a. To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq). b. Add anhydrous DMF (to achieve a concentration of 0.2-0.5 M) via syringe to dissolve the starting material.

2. Deprotonation: a. Cool the solution to 0 °C using an ice bath. b. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. The addition should be slow to control the effervescence. c. Stir the reaction mixture at 0 °C for 30-60 minutes. The solution will typically become clearer as the sodium indolide salt forms, and gas evolution will cease.

3. Alkylation: a. While maintaining the temperature at 0 °C, slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture via syringe. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Stir the reaction for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Workup: a. Once the reaction is complete, cool the flask back to 0 °C with an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel containing water. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts. f. Dry the organic layer over anhydrous MgSO4 or Na2SO4.

5. Purification: a. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-5,6-difluoro-1H-indole-3-carbaldehyde.

Visualizing the Workflow

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Indole in Anhydrous DMF) deprotonation 2. Deprotonation (Add NaH at 0 °C) setup->deprotonation Inert Atmosphere alkylation 3. Alkylation (Add BnBr, Warm to RT) deprotonation->alkylation Formation of Indolide quench 4. Quench (Saturated NH4Cl) alkylation->quench Reaction Monitoring (TLC) extract 5. Extraction (EtOAc/Water) quench->extract purify 6. Purification (Column Chromatography) extract->purify product product purify->product Pure Product

Caption: Experimental workflow for the N-alkylation process.

Data Presentation: Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete and irreversible deprotonation.
Solvent Anhydrous DMFAprotic polar solvent that solubilizes the indolide salt and promotes SN2 reaction.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature.
Stoichiometry Indole:NaH:Alkyl Halide (1:1.2:1.1)A slight excess of base and alkylating agent ensures complete conversion of the starting material.
Reaction Time 2-16 hoursVaries depending on the reactivity of the alkylating agent; monitor by TLC.
Workup Quench with sat. NH4ClSafely neutralizes excess NaH.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.

Expected Results: Upon successful execution of this protocol, N-benzyl-5,6-difluoro-1H-indole-3-carbaldehyde should be obtained as a solid or oil. The yield is expected to be in the range of 70-95%, depending on the purity of the starting materials and the careful execution of the procedure. The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete deprotonation: Ensure the NaH is fresh and the DMF is anhydrous. Extend the stirring time after NaH addition.

    • Inactive alkylating agent: Use a fresh bottle of benzyl bromide.

    • Side reactions: The presence of water can quench the indolide anion. Ensure all glassware is dry and the reaction is performed under a strictly inert atmosphere.

  • Formation of Byproducts:

    • C3-alkylation: While unlikely for this substrate, if observed, it may indicate that the deprotonation was not complete before the addition of the alkylating agent.

    • Decomposition: If the reaction mixture turns dark, it could indicate decomposition. This might be due to impurities or running the reaction at too high a temperature.

  • Alternative Conditions:

    • Phase-Transfer Catalysis (PTC): For a greener and potentially safer alternative, PTC can be employed.[6] This typically involves a biphasic system (e.g., toluene/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base like NaOH or K2CO3.

    • Other Bases/Solvents: Other strong bases like potassium tert-butoxide (t-BuOK) in THF can also be effective.

Conclusion

The N-alkylation of this compound is a robust and reproducible transformation when performed under the appropriate conditions. The protocol detailed herein, utilizing the classical NaH/DMF system, provides a reliable method for accessing a wide range of N-substituted derivatives of this valuable synthetic intermediate. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can confidently employ this procedure to advance their synthetic and medicinal chemistry programs.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF.
  • Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]
  • Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. [Link]
  • Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkyl
  • in the chemical literature: N-alkyl
  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
  • Enantioselective Catalytic Synthesis of N-alkyl
  • N-Alkylation-Initiated Redox-Neutral [5 + 2] Annulation of 3-Alkylindoles with o-Aminobenzaldehydes: Access to Indole-1,2-Fused 1,4-Benzodiazepines. PubMed. [Link]
  • in the chemical literature: N-alkyl
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link]
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. [Link]
  • Photoredox-Catalyzed Intermolecular Hydroalkylative Dearomatization of Electron-Deficient Indole Deriv
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Request PDF.
  • 1-benzylindole - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • Regioselective C5−H Direct Iodin
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF.

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The Strategic Role of 5,6-Difluoro-1H-indole-3-carbaldehyde in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Indoles in Crop Protection

In the continuous quest for more effective and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into bioactive scaffolds has emerged as a paramount strategy. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, often translate into superior performance of the final product.[1] Within this context, the indole nucleus, a privileged scaffold in numerous natural and synthetic bioactive compounds, has garnered significant attention. The fusion of these two powerful concepts—fluorination and the indole core—has led to the development of highly promising agrochemical candidates.

This comprehensive guide focuses on a particularly valuable building block: 5,6-Difluoro-1H-indole-3-carbaldehyde . We will delve into its synthesis, explore its potential as a precursor for a new generation of fungicides and herbicides, and provide detailed protocols to empower researchers in the field of agrochemical development. The difluoro substitution pattern on the benzene ring of the indole moiety is anticipated to significantly influence the biological activity and selectivity of its derivatives, making it a focal point of contemporary agrochemical research.

Core Synthesis of this compound: A Modern Approach

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the method of choice for the industrial-scale synthesis of indole-3-carbaldehydes.[2] The following protocol is adapted from established procedures for analogous fluorinated indoles and provides a reliable pathway to this compound.[2]

Visualizing the Synthesis: The Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution and Cyclization DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethylformiminium chloride) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Electrophilic Attack & Cyclization Vilsmeier_Reagent->Intermediate Precursor 3,4-Difluoroaniline (Starting Material) Precursor->Intermediate Reacts with Product This compound Intermediate->Product Hydrolysis

Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
3,4-Difluoroaniline3863-11-4129.11 g/mol 12.91 g0.1 mol
Dimethylformamide (DMF)68-12-273.09 g/mol 73.09 g (80 mL)1.0 mol
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol 23.0 g (14 mL)0.15 mol
Dichloromethane (DCM)75-09-284.93 g/mol 200 mL-
Saturated Sodium Bicarbonate Solution--300 mL-
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol 20 g-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 40 mL). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (14 mL, 0.15 mol) dropwise to the DMF while maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with 3,4-Difluoroaniline: Dissolve 3,4-difluoroaniline (12.91 g, 0.1 mol) in anhydrous DMF (40 mL) and add it to the dropping funnel. Add the aniline solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it onto 500g of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate will form.

  • Purification: Filter the crude product and wash it thoroughly with cold water. Dry the solid under vacuum. For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Application in Agrochemical Synthesis: A Gateway to Novel Fungicides and Herbicides

While specific, commercialized agrochemicals derived directly from this compound are not yet widely documented in publicly available literature, the established biological activities of related indole-3-carbaldehyde derivatives provide a strong rationale for its use in the development of new crop protection agents.

Potential as a Fungicide Precursor

Indole-3-carbaldehyde and its derivatives have demonstrated notable antifungal properties.[3][4] The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of heterocyclic systems known to possess fungicidal activity.

Proposed Synthetic Pathway to Indole-Triazole Fungicides:

One promising avenue is the synthesis of indole-triazole conjugates. Triazole fungicides are a well-established class of agrochemicals that act as demethylation inhibitors (DMIs) in fungal sterol biosynthesis. The condensation of this compound with a suitable triazole-containing intermediate can lead to novel compounds with potentially enhanced fungicidal efficacy.

Fungicide_Synthesis Indole_Aldehyde This compound Condensation Condensation Reaction (e.g., Schiff Base Formation) Indole_Aldehyde->Condensation Triazole_Intermediate Substituted 4-Amino-1,2,4-triazole Triazole_Intermediate->Condensation Fungicide_Scaffold Novel Indole-Triazole Conjugate (Potential Fungicide) Condensation->Fungicide_Scaffold

Caption: Proposed synthesis of a potential indole-triazole fungicide.

Protocol for the Synthesis of a Model Indole-Triazole Conjugate:

  • Schiff Base Formation: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL). To this solution, add a substituted 4-amino-1,2,4-triazole (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction and Isolation: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Anticipated Biological Activity:

The resulting indole-triazole conjugates are expected to exhibit fungicidal activity. The difluoro-indole moiety may contribute to enhanced binding to the target enzyme and improved systemic properties within the plant. Screening against a panel of common plant pathogens such as Fusarium spp., Botrytis cinerea, and Puccinia spp. would be the next logical step.

Potential as a Herbicide Precursor: The Auxin Mimic Approach

The indole scaffold is the core of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxin mimics are a major class of herbicides that disrupt plant growth by overwhelming the natural auxin signaling pathways.[3] By modifying the aldehyde group of this compound to an acetic acid or a related functional group, it is possible to create novel auxin mimic herbicides.

Proposed Synthetic Pathway to an Indole-3-Acetic Acid Herbicide:

The aldehyde can be oxidized to a carboxylic acid, which is a key structural feature of auxin herbicides.

Herbicide_Synthesis Indole_Aldehyde This compound Oxidation Oxidation Reaction (e.g., Pinnick Oxidation) Indole_Aldehyde->Oxidation Herbicide_Scaffold 5,6-Difluoro-1H-indole-3-carboxylic acid (Potential Auxin Mimic Herbicide) Oxidation->Herbicide_Scaffold

Caption: Proposed synthesis of a potential auxin mimic herbicide.

Protocol for the Oxidation to 5,6-Difluoro-1H-indole-3-carboxylic acid:

  • Reaction Setup: In a flask, dissolve this compound (1 mmol) in a mixture of tert-butanol (15 mL) and 2-methyl-2-butene (5 mL).

  • Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (5 mL). Add this solution dropwise to the indole aldehyde solution at room temperature.

  • Work-up and Isolation: Stir the reaction mixture for 2-4 hours. After the reaction is complete (monitored by TLC), add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting carboxylic acid can be purified by recrystallization.

Anticipated Biological Activity:

The synthesized 5,6-Difluoro-1H-indole-3-carboxylic acid and its esters would be expected to exhibit herbicidal activity, particularly against broadleaf weeds. The fluorine substitution may enhance the compound's stability and uptake by the target plants.

Data Summary and Future Outlook

While specific efficacy data for agrochemicals derived from this compound is not yet available in the public domain, the following table summarizes the reported activities of related indole compounds, providing a strong basis for the potential of this building block.

Compound ClassExample StructureTarget Pest/WeedReported ActivityReference
Indole-3-carbaldehydeIndole-3-carbaldehydeFusarium solani (Root Rot)Antifungal[5]
Indole-3-carboxylic acidsVarious substituted derivativesBroadleaf weedsHerbicidal (Auxin mimics)[3]
Indole-Triazoles5-Fluoro-isatin-triazole conjugatesAspergillus niger, Candida albicansAntifungal[6]

This compound is a highly promising and versatile building block for the synthesis of novel agrochemicals. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it an accessible starting material for both academic and industrial research. The strong precedent for the fungicidal and herbicidal activity of related indole derivatives provides a compelling rationale for the exploration of new crop protection agents based on this fluorinated scaffold. Future research should focus on the synthesis of diverse libraries of compounds derived from this compound and their systematic screening for biological activity. Such efforts are poised to unlock the full potential of this valuable intermediate and contribute to the development of the next generation of innovative and effective agrochemicals.

References

  • Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. J. Agric. Food Chem. 2016, 64, 18, 3533–3537. [Link]
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Flow Synthesis of Indole-3-Carboxylic Ester and Derivatization to an Auxin Mimic. Durham University. [Link]
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Durham University Research Online. [Link]
  • Structures of some bioactive fluorinated indole derivatives.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Structure/activity relationships of indole derivatives.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
  • Processes for production of indole compounds.
  • Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study.
  • Synthesis of 1,2,4-triazolo[5′,1′:2,3][7][8]thiazino[6,5-b]indol-10(5H)-ones based on 2-chloro-1H-indole-3-carbaldehyde.
  • Reactions of 1-Alkyl-2-chloro-1H-indole-3-carbaldehyde with 4-Amino-5-alkyl(aryl)-4H-triazole-3-thioles.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

Sources

Application Notes and Protocols for Developing Kinase Inhibitors Using a 5,6-Difluoro-1H-indole-3-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5,6-Difluoroindole Scaffold in Kinase Inhibitor Design

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets, including the highly sought-after kinase family.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1]

Within the diverse landscape of indole-based inhibitors, the 5,6-difluoro-1H-indole-3-carbaldehyde scaffold offers a unique and strategic starting point for the development of potent and selective kinase inhibitors. The introduction of fluorine atoms at the 5 and 6 positions of the indole ring can significantly enhance the binding affinity and metabolic stability of the resulting compounds. Fluorine's high electronegativity can lead to favorable electrostatic interactions with the kinase active site, while the carbon-fluorine bond's strength can improve the molecule's pharmacokinetic profile.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the rational design and synthesis of novel kinase inhibitors. We will delve into the synthetic versatility of the 3-carbaldehyde group, outline key structure-activity relationship (SAR) considerations, and provide detailed protocols for the biological evaluation of these compounds.

Chemical Synthesis and Derivatization Strategies

The 3-carbaldehyde functionality of the 5,6-difluoro-1H-indole scaffold is a versatile chemical handle that allows for a multitude of synthetic transformations to build diverse chemical libraries for kinase screening. The general approach involves the modification of this aldehyde group to introduce various pharmacophoric features that can interact with the ATP-binding site of kinases.

Core Synthetic Workflow

A general workflow for the synthesis of kinase inhibitors from this compound is depicted below. This typically involves an initial condensation or coupling reaction at the aldehyde, followed by further modifications to optimize for potency and selectivity.

G start This compound step1 Condensation / Coupling Reaction (e.g., Knoevenagel, Wittig, Reductive Amination) start->step1 step2 Introduction of Diversity Elements (e.g., Amines, Heterocycles) step1->step2 step3 Further Functionalization / Optimization (e.g., N-alkylation, Suzuki coupling) step2->step3 final Final Kinase Inhibitor Library step3->final

Caption: General synthetic workflow for kinase inhibitor development.

Protocol 1: Synthesis of an Indole-based Chalcone Derivative

This protocol describes a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, a common pharmacophore in kinase inhibitors.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol in a round-bottom flask.

  • Slowly add a solution of KOH (2.0 eq) in ethanol to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired chalcone derivative.

Protocol 2: Reductive Amination for the Introduction of Amine Diversity

This protocol outlines a method to introduce a variety of amine functionalities, which can form crucial hydrogen bonds within the kinase hinge region.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the desired amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-substituted indole derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for kinase inhibitors derived directly from this compound is emerging, we can extrapolate from related indole-based inhibitors.

Position of SubstitutionGeneral ObservationPotential Impact on Kinase Inhibition
Indole N1 Substitution can modulate solubility and cell permeability.Can be used to introduce additional interaction points or to fine-tune physicochemical properties.
Indole C2 Often a site for introducing groups that project towards the solvent-exposed region.Can be modified to enhance selectivity and reduce off-target effects.
Indole C3 (from carbaldehyde) The primary point of diversification. The nature of the substituent is critical for kinase binding.Groups capable of hydrogen bonding with the kinase hinge region are often beneficial. Aromatic or heteroaromatic rings can engage in π-π stacking interactions.
Indole C5 & C6 (Difluoro) The difluoro substitution is expected to increase lipophilicity and potentially enhance binding through halogen bonding.The electron-withdrawing nature of fluorine can also influence the pKa of the indole nitrogen, affecting its hydrogen bonding capabilities.

Biological Evaluation of Kinase Inhibitors

A hierarchical screening approach is recommended to efficiently identify and characterize potent and selective kinase inhibitors.

Initial Biochemical Screening

The primary goal is to determine the direct inhibitory effect of the synthesized compounds on the target kinase activity. Various assay formats are available, including:

  • Radiometric Assays: These are considered the gold standard and directly measure the incorporation of ³²P or ³³P from ATP into a substrate.

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offer high-throughput capabilities.

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction.

Protocol 3: General Kinase Activity Assay (Luminescence-Based)

This protocol provides a general framework for an in vitro kinase assay using a commercially available kit like ADP-Glo™.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare a reaction buffer containing the kinase and its substrate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Once active compounds are identified in biochemical assays, it is crucial to evaluate their efficacy in a cellular context.[3] This helps to assess cell permeability, target engagement, and effects on downstream signaling pathways.

  • Cellular Phosphorylation Assays: Techniques like Western blotting or ELISA can be used to measure the phosphorylation status of the kinase's downstream substrates in cells treated with the inhibitor.[3]

  • Cell Proliferation/Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to determine the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Protocol 4: Cellular Phosphorylation Assay (Western Blot)

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein level.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the favorable properties imparted by the difluoro substitution, makes it an attractive core for generating diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design, synthesize, and evaluate potent and selective kinase inhibitors based on this scaffold. Future work should focus on exploring a wider range of chemical transformations at the 3-position and conducting extensive profiling of the resulting compounds against a broad panel of kinases to identify novel therapeutic candidates.

References

  • Rao, V. K., Chhikara, B. S., Shirazi, A. N., Tiwari, R., Parang, K., & Kumar, A. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & medicinal chemistry letters, 21(12), 3511–3514. [Link]
  • Chapman University Digital Commons. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
  • Johns Hopkins University. (2011). 3-Substitued indoles: One-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities.
  • Bandarage, U. K., Court, J., Gao, H., Nanthakumar, S., Come, J. H., Giroux, S., & Green, J. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
  • Thompson, A. M., Rewcastle, G. W., Tercel, M., Dobrusin, E. M., Fry, D. W., Kraker, A. J., & Denny, W. A. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(17), 2459–2469. [Link]
  • Zhou, G., Sofiyev, V., Kaur, H., Snyder, B. A., Mankowski, M. K., Hogan, P. A., Ptak, R. G., & Gochin, M. (2014). Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. Journal of Medicinal Chemistry, 57(12), 5257–5267. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link]
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • ResearchGate. (n.d.). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4).
  • European Patent Office. (n.d.). TANK-BINDING KINASE INHIBITOR COMPOUNDS - EP 3152210 B1.
  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives.
  • Google Patents. (n.d.). CA3242894A1 - Azaindole derivatives and their use as ERK kinase inhibitors.
  • Google Patents. (n.d.). WO2012087519A1 - Compositions and methods for modulating fxr.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
  • de Sá, A. L., da Silva, L. L., de Souza, M. V., & de Almeida, M. V. (2019). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (Basel, Switzerland), 24(23), 4256. [Link]
  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor.
  • Khan, I., Tantray, M. A., Hamid, H., Alam, M. S., & Kalam, A. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European journal of medicinal chemistry, 230, 114107. [Link]
  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., Lee, J., & Keum, Y. S. (2024). Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals, 17(5), 646. [Link]
  • ResearchGate. (n.d.). Structure Activity Relationship of a Novel Chemical Class of DYRK Inhibitors.
  • El-Naggar, A. M., Ibrahim, H. S., Eldehna, W. M., & Abdel-Aziz, H. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32.

Sources

Application Notes and Protocols: Synthesis of Bioactive Indole Derivatives from 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2] The strategic introduction of fluorine atoms into this privileged scaffold can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic candidates.[3][4] 5,6-Difluoro-1H-indole-3-carbaldehyde, in particular, has emerged as a highly versatile and valuable building block. Its difluorinated benzene ring offers unique electronic properties, while the reactive aldehyde group at the C3 position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex and diverse molecular architectures.[5][6][7][8]

This guide provides detailed protocols and expert insights into the synthesis of several classes of bioactive indole derivatives, starting from this compound. We will explore key synthetic strategies that leverage the reactivity of the C3-aldehyde, including the formation of Schiff bases, chalcones, and other derivatives with demonstrated therapeutic potential.

Core Synthetic Strategies & Experimental Protocols

The aldehyde functionality of this compound is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.[5][6] Below, we detail protocols for key transformations that yield derivatives with significant biological interest.

Strategy 1: Synthesis of Bioactive Schiff Bases via Imine Condensation

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and fundamental transformation in organic synthesis.[7][9] Indole-based Schiff bases are widely reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[9]

This protocol details the reaction of this compound with a representative aromatic amine, 4-methylaniline, to yield the corresponding Schiff base.

Materials:

  • This compound (1.0 eq)

  • 4-Methylaniline (p-toluidine) (1.05 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add 4-methylaniline (1.05 eq).

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude solid can then be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base derivative.

  • Dry the purified product under vacuum. Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Senior Application Scientist's Notes:

  • Causality of Catalysis: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Equilibrium Control: Imine formation is a reversible reaction. Using a slight excess of the amine and refluxing in ethanol helps drive the reaction towards the product. The removal of water, a byproduct, also shifts the equilibrium. While not explicitly included in this simple protocol, a Dean-Stark apparatus could be employed for more rigorous water removal in challenging cases.

  • Purity is Key: The purity of the starting materials is crucial. Any impurities in the amine or aldehyde can lead to side reactions and complicate the purification process.

Schiff_Base_Synthesis IndoleAldehyde 5,6-Difluoro-1H-indole- 3-carbaldehyde ReactionConditions Reflux, 4-6h IndoleAldehyde->ReactionConditions AromaticAmine Aromatic Amine (e.g., p-toluidine) AromaticAmine->ReactionConditions SolventCatalyst Ethanol, Glacial Acetic Acid (cat.) SolventCatalyst->ReactionConditions Workup Cooling & Precipitation ReactionConditions->Workup Purification Recrystallization Workup->Purification Product Indole Schiff Base Derivative Purification->Product

Caption: Workflow for the acid-catalyzed synthesis of indole Schiff bases.

Strategy 2: Synthesis of Indole-Chalcone Hybrids via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are a critical class of bioactive molecules. The Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction between an aldehyde and a ketone, is a classic method for their synthesis. Hybrid molecules incorporating both indole and chalcone scaffolds often exhibit enhanced biological activities, including potent anti-inflammatory and anticancer effects.

This protocol describes the synthesis of an indole-chalcone derivative from this compound and acetophenone.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

  • Beaker or flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL beaker, prepare a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (25-30 mL).

  • Cool the solution in an ice bath to approximately 0-5 °C with gentle stirring.

  • While maintaining the low temperature, add the aqueous NaOH solution dropwise to the mixture over 15-20 minutes. A color change and the formation of a precipitate are typically observed.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 2-3 hours.

  • Allow the mixture to stand at a low temperature (e.g., in a refrigerator) overnight to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water until the filtrate is neutral (to remove excess NaOH), followed by a wash with a small amount of cold ethanol.

  • Dry the product. For higher purity, the crude chalcone can be recrystallized from ethanol.

  • Characterize the final compound using appropriate analytical techniques (NMR, IR, MS).

Senior Application Scientist's Notes:

  • Role of the Base: The hydroxide ion (OH⁻) acts as a catalyst by deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the indole aldehyde.

  • Temperature Control: The reaction is initially conducted at low temperatures to control the rate of reaction and minimize potential side reactions, such as the self-condensation of the ketone or Cannizzaro reactions of the aldehyde.

  • Product Isolation: Indole-chalcones are often intensely colored, water-insoluble solids, which simplifies their isolation from the aqueous alcoholic reaction medium by simple filtration.

Chalcone_Synthesis IndoleAldehyde 5,6-Difluoro-1H-indole- 3-carbaldehyde ReactionConditions 0-5 °C, 2-3h IndoleAldehyde->ReactionConditions Ketone Ketone (e.g., Acetophenone) Ketone->ReactionConditions Catalyst Aqueous NaOH, Ethanol Catalyst->ReactionConditions Isolation Filtration & Washing ReactionConditions->Isolation Purification Recrystallization Isolation->Purification Product Indole-Chalcone Hybrid Purification->Product

Caption: Base-catalyzed synthesis of indole-chalcone derivatives.

Strategy 3: Synthesis of N-Acyl Derivatives

While the aldehyde group is the primary site for derivatization, the indole N-H proton can also be functionalized, adding another dimension of structural diversity. N-acylation protects the indole nitrogen and can significantly modulate the biological activity of the resulting molecule.[10]

This protocol outlines the N-acylation of the starting material using benzoyl chloride.[10]

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Reaction flask with a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry, nitrogen-purged reaction flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours or until TLC indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure N-acyl derivative.

Senior Application Scientist's Notes:

  • Anhydrous Conditions: This reaction is sensitive to moisture, as water can hydrolyze the benzoyl chloride. Therefore, using anhydrous solvents and a dry, inert atmosphere (nitrogen or argon) is critical for achieving high yields.

  • Role of Reagents: Triethylamine is a base that neutralizes the HCl byproduct generated during the reaction.[10] DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate with the benzoyl chloride.[10]

  • Purification: Unlike the previous protocols where the product often precipitates, N-acylated products typically require purification by column chromatography to separate them from the catalyst and any side products.

Acylation_Synthesis IndoleAldehyde 5,6-Difluoro-1H-indole- 3-carbaldehyde ReactionConditions 0 °C to RT, 8-12h IndoleAldehyde->ReactionConditions AcylChloride Acyl Chloride (e.g., Benzoyl Chloride) AcylChloride->ReactionConditions BaseCatalyst TEA, DMAP (cat.) Anhydrous DCM BaseCatalyst->ReactionConditions Workup Aqueous Workup & Extraction ReactionConditions->Workup Purification Column Chromatography Workup->Purification Product N-Acyl Indole Derivative Purification->Product

Sources

Application Note: High-Purity Isolation of 5,6-Difluoro-1H-indole-3-carbaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient purification of 5,6-Difluoro-1H-indole-3-carbaldehyde from a crude synthetic reaction mixture. This compound is a key building block in medicinal chemistry and materials science, and its purity is paramount for subsequent applications.[1] This guide details a robust normal-phase flash column chromatography method, developed to ensure high recovery and purity. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to fraction analysis, providing researchers with the necessary tools for successful purification.

Introduction

Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory, and antimicrobial agents.[2][3] The introduction of fluorine atoms into the indole scaffold, as in this compound, can significantly enhance metabolic stability and binding affinity, making it a valuable synthon in drug discovery.[1]

The Vilsmeier-Haack reaction is a common and efficient method for the formylation of indoles to produce indole-3-carbaldehydes.[4][5][6] However, this reaction can produce various byproducts and impurities, necessitating a reliable purification method.[7] Flash column chromatography is a rapid and effective technique for purifying such reaction mixtures.[8] This document outlines a detailed protocol for the purification of this compound using this technique.

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₅F₂NO[1]
Molecular Weight 181.14 g/mol [1]
Appearance Typically a tan or light brown solid[9]
Purity (as supplied) >98%[1]
Storage Conditions 2-8°C, inert atmosphere, dark[1]

The presence of the polar aldehyde and N-H groups, combined with the fluorinated benzene ring, gives the molecule a moderate to high polarity. This characteristic is central to the chromatographic separation strategy.

Principle of Separation: Normal-Phase Chromatography

This protocol utilizes normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[10] The separation is based on the principle of adsorption and desorption.

SeparationPrinciple

In this system:

  • Polar compounds , like the target this compound, will have a stronger affinity for the polar silica gel.

  • Non-polar impurities will interact less with the silica and will be carried through the column more quickly by the mobile phase.

By gradually increasing the polarity of the mobile phase (gradient elution), we can first wash out the non-polar impurities and then elute the more polar target compound, achieving effective separation.[8]

Materials and Reagents

  • Crude Product: Synthesized this compound

  • Stationary Phase: Silica gel, flash grade (e.g., 40-63 µm particle size)

  • Mobile Phase Solvents:

    • n-Hexane (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

  • TLC Supplies:

    • Silica gel TLC plates (e.g., F254)

    • TLC developing chamber

    • UV lamp (254 nm and 366 nm)

    • TLC staining solution (e.g., p-anisaldehyde or vanillin stain)

  • Equipment:

    • Automated flash chromatography system

    • Pre-packed or self-packable flash column

    • Rotary evaporator

    • Glassware (beakers, flasks, graduated cylinders)

    • Fraction collector tubes

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[8]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a test solvent system (e.g., 20% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate.

  • Visualization:

    • Dry the plate and visualize the spots under a UV lamp (254 nm). Indole derivatives often quench fluorescence, appearing as dark spots.[11][12]

    • If necessary, use a chemical stain. A p-dimethylaminobenzaldehyde (Ehrlich's reagent) or vanillin solution can be used, which often produces colored spots with indole derivatives upon heating.[11][13][14]

  • Optimization: Adjust the ratio of ethyl acetate to hexane until the desired Rf value for the product is achieved.

Part 2: Flash Column Chromatography Protocol

PurificationWorkflow

  • Column Selection and Packing:

    • Choose a column size appropriate for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.[8]

    • If packing manually, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and carefully pack the column to avoid air bubbles.

    • Equilibrate the packed column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Preparation and Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel.

    • Carefully load this powder onto the top of the equilibrated column bed. This technique, known as dry loading, often results in better resolution compared to liquid injection.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).

    • Program a linear gradient to gradually increase the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate over 10-15 column volumes.

    • Collect fractions of a consistent volume throughout the run using an automated fraction collector.

  • Monitoring and Combining Fractions:

    • Analyze the collected fractions by TLC using the optimized solvent system.

    • Spot every few fractions on a single TLC plate to track the elution profile of the product and impurities.

    • Combine the fractions that contain the pure product (single spot on TLC with the correct Rf value).

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or HPLC.

Expected Results and Troubleshooting

Typical Chromatogram: A successful purification will show baseline separation between the early-eluting, less polar impurities and the target product. The product peak should be symmetrical.

Purity: The final product should exhibit >98% purity as determined by HPLC or NMR analysis.

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Consider a shallower gradient.
Peak Tailing Sample overload; compound interacting with acidic silica.Reduce the amount of crude sample loaded. Add a small amount (0.1-0.5%) of triethylamine or acetic acid to the mobile phase to neutralize active sites on the silica.
Product Not Eluting Mobile phase is not polar enough.Increase the final concentration of the polar solvent (ethyl acetate) in the gradient.
Cracked Column Bed Improper packing or running the column dry.Ensure the column is packed evenly as a slurry. Never let the solvent level drop below the top of the silica bed.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound may cause skin and eye irritation. Avoid inhalation and direct contact.[15]

  • Organic solvents (hexane, ethyl acetate) are flammable. Keep away from ignition sources.

Conclusion

This application note provides a robust and reliable protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for TLC method development and column chromatography, researchers can consistently obtain a high-purity product, which is essential for its use in drug development and materials science research.

References

  • EPFL. (n.d.). TLC Visualization Reagents.
  • Scribd. (n.d.). Chromogenic Reagent for Indoles.
  • AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Afyon Kocatepe Üniversitesi. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • University of Rochester. (n.d.). TLC Visualization Methods.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
  • YouTube. (2020, June 10). Vilsmeier–Haack reaction of indole.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • National Institutes of Health. (2017). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography.
  • Royal Society of Chemistry. (2023). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles [Supporting Information].
  • Alibaba. (n.d.). Great Deal this compound For Kids.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde.
  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde.
  • FLORE. (2024). Food Chemistry Advances.
  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
  • Wiley Online Library. (n.d.). Regioselective C5−H Direct Iodination of Indoles.
  • PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-Difluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity. The synthesis of this compound, a valuable intermediate in medicinal chemistry, often utilizes the Vilsmeier-Haack reaction, which, while effective, can present several challenges.[1][2][3] This document aims to provide practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are not optimized.[4] 2. Incomplete Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is inefficient. 3. Instability of Starting Material or Product: The difluoroindole precursor or the final carbaldehyde may decompose under the reaction conditions.[5] 4. Inefficient Work-up and Purification: Product loss during extraction, washing, or chromatography.[6]1. Optimize Reaction Parameters: Systematically vary the temperature (typically between 0°C to room temperature), reaction time (monitor by TLC), and the molar ratio of the Vilsmeier reagent to the indole.[7] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Vilsmeier reagent.[8] 3. Controlled Addition: Add the 5,6-difluoro-1H-indole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature to minimize potential degradation.[7] 4. Careful Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[8] Ensure thorough extraction with an appropriate organic solvent. When performing column chromatography, consider using neutralized silica gel to prevent product degradation.[9]
Formation of Significant Byproducts 1. Bis(indolyl)methane Formation: The desired product reacts with the starting indole under acidic conditions.[7] 2. Diformylation: A second formyl group is introduced onto the indole ring.[7] 3. Formation of 3-Cyanoindole: Reaction with nitrogen-containing impurities in reagents or solvents.[8]1. Control Stoichiometry and Addition: Use a minimal excess of the Vilsmeier reagent and add the indole solution slowly to the reagent to ensure the indole reacts with the formylating agent rather than the product.[7] 2. Limit Vilsmeier Reagent: Use a stoichiometric ratio of the Vilsmeier reagent to the indole substrate as close to 1:1 as possible.[7] 3. Use High-Purity Reagents: Employ high-purity, anhydrous solvents and freshly distilled reagents, particularly ensuring the DMF is free from decomposition products.[8]
Difficult Purification 1. Similar Polarities of Product and Impurities: Byproducts may have similar retention factors (Rf) to the desired product, making separation by column chromatography challenging.[8] 2. Product Instability on Silica Gel: The acidic nature of silica gel can cause degradation of some indole derivatives.[9]1. Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to improve separation. Recrystallization can also be a highly effective purification method if the product is a solid.[8][9] 2. Use Neutralized Stationary Phase: Employ silica gel that has been neutralized with a base like triethylamine, or consider using neutral alumina for chromatography.[9]
Visualizing the Synthetic Workflow

To provide a clearer understanding of the experimental process, the following diagram illustrates the key stages of the Vilsmeier-Haack synthesis of this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Indole 5,6-Difluoro-1H-indole Indole->Reaction Added dropwise at 0°C Quench Quench with NaHCO₃(aq) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product 5,6-Difluoro-1H-indole- 3-carbaldehyde Purify->Product

Caption: Workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the mechanism of the Vilsmeier-Haack reaction for indole formylation?

A1: The Vilsmeier-Haack reaction involves two main stages. First, dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloromethyliminium salt. This salt is the active electrophile. In the second stage, the electron-rich indole attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[3]

Q2: Why is it crucial to use anhydrous conditions?

A2: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the reaction flask, solvents, or reagents will quench the Vilsmeier reagent, reducing its effective concentration and leading to lower yields of the desired product.[8] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere are critical for success.

Q3: Can other formylating agents be used for this synthesis?

A3: While the Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles, other methods such as the Duff reaction or the Rieche formylation exist.[10] However, the Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and high regioselectivity for the 3-position of the indole ring.[10]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material (5,6-difluoro-1H-indole), you can observe the consumption of the starting material and the formation of the more polar product. This allows for the determination of the optimal reaction time and helps to prevent the formation of byproducts due to prolonged reaction times.[7][9]

Q5: What are the key safety precautions for this reaction?

A5: Phosphorus oxychloride (POCl₃) is a corrosive and toxic chemical that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction should be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution to control the exothermic reaction.

Detailed Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

  • 5,6-Difluoro-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ dropwise to the DMF with vigorous stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5,6-Difluoro-1H-indole in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

    • Stir the mixture until the evolution of gas ceases and a precipitate forms.

    • Extract the aqueous mixture with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Visualizing the Troubleshooting Logic

The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.

G Start Low Yield or Impurities? Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Yes Check_Reagents Assess Reagent Purity (Anhydrous DMF, Fresh POCl₃) Check_Conditions->Check_Reagents Optimal Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Workup Review Work-up & Purification (Quenching, Extraction, Chromatography) Check_Reagents->Check_Workup Pure Purify_Reagents Use High-Purity/Distilled Reagents Check_Reagents->Purify_Reagents Impurities Present Refine_Workup Optimize Purification Method (Solvent System, Neutralized Silica) Check_Workup->Refine_Workup Inefficient Success Improved Yield and Purity Optimize_Conditions->Success Purify_Reagents->Success Refine_Workup->Success

Caption: A decision-making flowchart for troubleshooting the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
  • Yang, J.-D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • Various Authors. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate.
  • Various Authors. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • El-Sawy, E. R., et al. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BenchChem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.

Sources

troubleshooting side reactions of 5,6-Difluoro-1h-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,6-Difluoro-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and handling of this important intermediate. Our goal is to combine established chemical principles with practical, field-proven insights to help you overcome common experimental challenges.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The aldehyde functional group at the C3 position is a versatile handle for a wide range of chemical transformations, including C-C and C-N bond formations, reductions, and oxidations.[1][2] The presence of two fluorine atoms on the benzene ring significantly modulates the electronic properties of the indole scaffold, which can influence both the reactivity of the starting material and the properties of the final products.[3]

The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 5,6-difluoroindole.[4][5] This reaction utilizes a pre-formed Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to introduce the aldehyde group onto the electron-rich C3 position of the indole.[6][7] While robust, this procedure can be sensitive to substrate reactivity and reaction conditions, leading to potential side reactions and purification challenges.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or has failed completely. What are the likely causes?

This is a common issue, often rooted in the reduced nucleophilicity of the 5,6-difluoroindole starting material or problems with the Vilsmeier reagent itself.

Causality Analysis:

The two electron-withdrawing fluorine atoms on the indole ring decrease the electron density of the entire aromatic system.[1] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the indole acts as the nucleophile.[7][8] Reduced nucleophilicity at the C3 position means that the reaction with the relatively weak electrophile (the Vilsmeier reagent) is slower and requires more forcing conditions compared to unsubstituted indole.[3][6] Failure can stem from several key areas:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is moisture-sensitive. Its formation and stability are critical for the reaction's success.

  • Insufficient Reactivity: The reaction temperature or time may be insufficient to overcome the higher activation energy required for the fluorinated substrate.

  • Starting Material Purity: Impurities in the 5,6-difluoroindole or solvents can interfere with the reaction.

  • Improper Quenching: The work-up procedure must effectively hydrolyze the iminium intermediate to the final aldehyde without degrading the product.[5]

Troubleshooting Workflow & Protocol

To diagnose the issue, a systematic approach is recommended. The following workflow and protocol can help identify and resolve the point of failure.

G cluster_0 Problem: Low/No Yield start Reaction Failure q1 Were all reagents and solvents anhydrous? start->q1 q2 Was the Vilsmeier reagent formed correctly (color change/precipitate)? q1->q2 Yes sol1 Action: Dry all solvents (e.g., DMF) and use fresh, sealed POCl₃. Re-run reaction. q1->sol1 No q3 Was the reaction temperature and time sufficient? q2->q3 Yes sol2 Action: Prepare Vilsmeier reagent separately at 0°C before adding indole. Ensure stoichiometry is correct. q2->sol2 No q4 Is the starting material pure? q3->q4 Yes sol3 Action: Increase reaction temperature (e.g., from RT to 60-90°C) and/or prolong reaction time. Monitor by TLC. q3->sol3 No end Successful Synthesis q4->end Yes sol4 Action: Purify 5,6-difluoroindole (recrystallization or chromatography) before use. q4->sol4 No

Caption: Troubleshooting workflow for low-yield Vilsmeier-Haack reactions.

Protocol: Small-Scale Reaction Optimization

ParameterCondition A (Standard)Condition B (Increased Temp)Condition C (Higher Stoich.)
5,6-Difluoroindole 1.0 equiv1.0 equiv1.0 equiv
Anhydrous DMF 10 volumes10 volumes10 volumes
POCl₃ 1.2 equiv1.2 equiv1.5 equiv
Addition Temp 0-5 °C0-5 °C0-5 °C
Reaction Temp Room Temp85-90 °C[9]85-90 °C
Reaction Time 6 hours6 hours6 hours
Monitoring TLC (Hexane:EtOAc 7:3)TLC (Hexane:EtOAc 7:3)TLC (Hexane:EtOAc 7:3)

This parallel approach allows for rapid identification of the most critical parameter.

Q2: I've isolated a product, but it's impure and shows multiple spots on TLC. What are the likely side products?

The formation of multiple products often points to reactions at other sites, over-reaction, or decomposition.

Causality Analysis:

  • N-Formylation: The indole nitrogen is also a nucleophilic site. While C3 formylation is generally kinetically favored for N-H indoles, formylation at the N1 position can occur, especially if the C3 reaction is sluggish.[10]

  • Di-formylation: Although sterically and electronically disfavored, reaction at a second site (e.g., C2 or C4/C7) is possible under harsh conditions or with a large excess of the Vilsmeier reagent.

  • Decomposition Products: Indoles can be sensitive to strong acidic conditions, especially at elevated temperatures.[11] The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to polymerization or degradation if not carefully controlled.

  • Unreacted Starting Material: Due to the deactivating effect of the fluorine atoms, incomplete conversion is a common source of impurity.

Visualizing the Vilsmeier-Haack Mechanism & Potential Side Reactions

G Indole 5,6-Difluoroindole Sigma Sigma Complex (C3 Attack) Indole->Sigma Electrophilic Attack N_Formyl Side Product: N-Formylindole Indole->N_Formyl N-Attack (Side Reaction) Vilsmeier Vilsmeier Reagent [ClCH=N+(CH₃)₂]Cl⁻ Vilsmeier->Sigma Vilsmeier->N_Formyl Iminium Iminium Salt Intermediate Sigma->Iminium -HCl Product Desired Product: This compound Iminium->Product H₂O Work-up

Caption: Vilsmeier-Haack mechanism showing the desired C3-formylation pathway and a potential N-formylation side reaction.

Mitigation & Purification Strategy:

  • Control Stoichiometry: Use the minimum effective amount of Vilsmeier reagent (start with 1.1-1.2 equivalents) to minimize over-reactions.

  • Temperature Control: Add the Vilsmeier reagent to the indole solution at low temperature (0-5 °C) to control the initial exothermic reaction before slowly heating.[8]

  • Purification: Careful column chromatography is usually effective for separating the desired C3-aldehyde from the less polar starting material and potentially more polar side products. A typical eluent system is a gradient of ethyl acetate in hexane. Recrystallization from an ethanol/water mixture can also be effective.[12]

Q3: The reaction seems to work, but my product decomposes during aqueous work-up or purification. How can I improve its stability?

Product instability can be frustrating. This compound is generally a stable solid, but the crude reaction mixture contains intermediates and byproducts that can promote degradation under certain conditions.[13][14]

Causality Analysis:

  • Residual Acidity: The reaction mixture is highly acidic due to POCl₃ and its byproducts (phosphoric and hydrochloric acids). Prolonged exposure of the final product to these strong acids, especially with heating, can cause degradation.

  • Hydrolysis of Iminium Intermediate: The final step is the hydrolysis of the C3-iminium salt to the aldehyde.[5] This step requires water, but the conditions must be controlled. A slow or incomplete quench can leave reactive intermediates in the mixture.

  • Temperature during Work-up: Adding the quenching solution (e.g., aqueous sodium acetate or sodium carbonate) too quickly can generate significant heat, which may degrade the product.[9]

Recommended Work-up Protocol:

This protocol is designed to neutralize acidity promptly and control temperature, thereby preserving the product's integrity.

  • Cooling: After the reaction is complete (as determined by TLC), cool the reaction vessel to 0-5 °C in an ice bath.

  • Quenching: Prepare a saturated aqueous solution of sodium acetate or sodium bicarbonate. Add this solution slowly and dropwise to the reaction mixture with vigorous stirring, ensuring the internal temperature does not rise above 20 °C.

  • Hydrolysis & Precipitation: Continue stirring at 0 °C for 10-15 minutes, then allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.[8] The product often precipitates as a solid during this step.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like cold hexane or diethyl ether to remove non-polar impurities.[8][12]

  • Drying: Dry the isolated solid under vacuum. If further purification is needed, proceed with column chromatography or recrystallization.

General Laboratory Protocol: Synthesis of this compound

Disclaimer: This protocol is a guideline. All procedures should be performed by trained personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][16]

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a thick, white precipitate indicates the Vilsmeier reagent has formed.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 5,6-difluoroindole (1.0 equivalent) in a minimum amount of anhydrous DMF.

  • Slowly add the solution of 5,6-difluoroindole to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 85-90 °C.[9]

  • Maintain the reaction at this temperature for 5-8 hours, monitoring its progress by TLC (e.g., 30% ethyl acetate in hexane).

Step 3: Work-up and Isolation

  • Once the reaction is complete, cool the mixture back down to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate until the mixture is alkaline (pH > 8).[9] A large amount of solid should precipitate.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with generous amounts of cold water and then cold diethyl ether.

  • Dry the product under high vacuum to yield the crude this compound.

Step 4: Purification

  • If necessary, purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

  • Alternatively, the product can be recrystallized from ethanol or an ethanol/water mixture.

References

  • Apollo Scientific. (n.d.). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Wang, P., et al. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 8016-8020.
  • Zhu, Y., et al. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Tetrahedron Letters, 58(23), 2315-2318.
  • Kikugawa, Y. (1975). Formylation of Indoles with Formic Acid. Chemical & Pharmaceutical Bulletin, 23(2), 313-317.
  • Great Deal Chemicals. (n.d.). This compound.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Patil, S. B., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1933-1939.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information.
  • Mondal, S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Le Pierrès, T. (2020). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Supporting Information.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Conditions for Difluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of difluoroindoles. Given the electron-withdrawing nature of fluorine atoms, these substrates present unique challenges compared to their non-fluorinated counterparts. This document is designed to help you navigate these challenges and successfully optimize your reaction conditions.

The Challenge of Difluoroindoles

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of an electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophile is then attacked by the electron-rich indole, typically at the C3 position, which has the highest electron density.[5]

However, the presence of two fluorine atoms on the indole ring significantly reduces its nucleophilicity through a strong inductive electron-withdrawing effect. This deactivation of the aromatic system makes the indole less reactive towards the relatively weak electrophilicity of the Vilsmeier reagent.[2] Consequently, reaction conditions that are effective for unsubstituted indole may result in low or no yield with difluoroindoles. Optimization is therefore crucial and often requires more forcing conditions.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of difluoroindoles in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I am getting very low or no conversion of my difluoroindole starting material. What should I try first?

A1: This is the most common issue when working with electron-deficient substrates like difluoroindoles. The primary reason is the reduced reactivity of the indole ring. Here is a systematic approach to improving your yield:

  • Increase Reaction Temperature: While standard Vilsmeier-Haack reactions on indoles are often run at low temperatures (0 °C to room temperature), deactivated substrates require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature. A good starting point after the initial addition is to warm the reaction to room temperature, and if no conversion is observed, incrementally increase the temperature to 40-60 °C, and then to 80-100 °C if necessary.[6] Some protocols for substituted indoles even call for refluxing for several hours.[7]

  • Increase Stoichiometry of Vilsmeier Reagent: A higher concentration of the electrophile can help drive the reaction to completion. Instead of the typical 1.1-1.5 equivalents of POCl₃ and DMF, consider increasing this to 2.0-3.0 equivalents.

  • Extend Reaction Time: Monitor the reaction closely using TLC or LC-MS. Electron-deficient substrates may require significantly longer reaction times, potentially from several hours to overnight.

  • Order of Addition: Always add the difluoroindole solution slowly to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C). This ensures that the indole encounters the highest possible concentration of the active electrophile.

Q2: I am observing the formation of multiple products. What could they be and how can I improve selectivity?

A2: Side product formation can be a significant issue. Here are some common side products and strategies to mitigate them:

  • N-Formylation: If the indole nitrogen is unsubstituted, formylation can occur at the N1 position. While C3 formylation is generally kinetically favored, N-formylation can become competitive under certain conditions. To minimize this, ensure a clean and prompt work-up, as the N-formyl product can sometimes be hydrolyzed back to the starting material.

  • Diformylation: Although less likely with a deactivated ring, it is possible under harsh conditions. If you observe a diformylated product, reduce the equivalents of the Vilsmeier reagent and consider running the reaction at a lower temperature for a longer period.

  • Formation of Bis(indolyl)methanes: This occurs when the initially formed 3-formylindole reacts with another molecule of the starting difluoroindole. This is more common with electron-rich indoles but can still occur. To avoid this, maintain a low reaction temperature and add the difluoroindole to the Vilsmeier reagent dropwise to avoid localized high concentrations of the indole.

Q3: My reaction mixture becomes a thick, un-stirrable paste. What is happening and how can I prevent this?

A3: The Vilsmeier reagent itself is a salt and can precipitate out of solution, especially at high concentrations.

  • Use a Co-solvent: While DMF is both a reagent and a solvent, adding an inert co-solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) can help to keep the reaction mixture mobile.

  • Dilution: Increasing the overall volume of the solvent can also prevent the precipitation of the Vilsmeier reagent.

Q4: The work-up of my reaction is problematic, leading to low isolated yield. Any suggestions?

A4: The work-up is a critical step. The hydrolysis of the intermediate iminium salt to the final aldehyde must be done carefully.

  • Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and water. This will hydrolyze the intermediate and quench any remaining POCl₃.

  • pH Adjustment: After quenching, the solution will be strongly acidic. Carefully neutralize the mixture with a base such as a saturated sodium bicarbonate solution, sodium hydroxide, or sodium acetate.[3] The product may precipitate upon neutralization. Be mindful that the product may be sensitive to strongly basic or acidic conditions, so careful pH control is important.

  • Extraction: If the product does not precipitate, it will need to be extracted with an organic solvent. Ensure the aqueous layer is thoroughly extracted multiple times.

Frequently Asked Questions (FAQs)

Q: What is the optimal ratio of POCl₃ to DMF for difluoroindoles?

A: For standard indoles, a ratio of 1.1 to 1.5 equivalents of POCl₃ relative to the indole is common. For deactivated difluoroindoles, it is advisable to start with a higher ratio, for instance, 2.0 to 3.0 equivalents of POCl₃ and a corresponding excess of DMF.

Q: What is the recommended temperature range for the reaction?

A: The formation of the Vilsmeier reagent should always be conducted at a low temperature (0-5 °C). For the subsequent reaction with the difluoroindole, a wider temperature range may be necessary. Start by allowing the reaction to proceed at room temperature, but be prepared to heat the reaction to 40-100 °C to achieve a reasonable reaction rate. A Chinese patent (CN102786460A) describes the formylation of 5-fluoroindole and 7-fluoroindole by forming the Vilsmeier reagent at 0-5 °C and then conducting the reaction with the fluoroindole for 5 hours at an elevated temperature (in one example, the reaction is heated to 85-90 °C).[7]

Q: Which isomers of difluoroindole are more or less reactive?

A: The reactivity will depend on the positions of the fluorine atoms. Fluorine atoms on the benzene ring (positions 4, 5, 6, and 7) will have a more pronounced deactivating effect than if they were on the pyrrole ring. The overall electron density at the C3 position will determine the reactivity. For example, a 4,6-difluoroindole would be expected to be significantly less reactive than a 2,3-difluoroindole (which would have different regioselectivity).

Q: Are there any alternative reagents to POCl₃?

A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent.[6] In some cases, these may offer different reactivity profiles. Additionally, newer catalytic versions of the Vilsmeier-Haack reaction are being developed to avoid the use of stoichiometric amounts of hazardous reagents like POCl₃.[8]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of Difluoroindoles (Starting Point for Optimization)

This protocol is a suggested starting point and will likely require optimization based on the specific difluoroindole isomer and laboratory conditions.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should appear as a pale yellow to colorless liquid or slurry.

2. Reaction with Difluoroindole:

  • Dissolve the difluoroindole (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like 1,2-dichloroethane.

  • Add the difluoroindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • If no significant conversion is observed, gradually heat the reaction mixture to 60-80 °C and continue to monitor. The reaction may require several hours to overnight at an elevated temperature.

3. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or other suitable base until the pH is approximately 7-8.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Reaction Conditions for Halogenated Indoles

The following table provides a summary of reported reaction conditions for the Vilsmeier-Haack formylation of various halogenated indoles. This data can serve as a useful reference for optimizing the reaction for difluoroindoles.

Indole DerivativeReagents (equivalents)Temperature (°C)Time (h)Yield (%)Reference
5-FluoroindolePOCl₃ (excess), DMF0, then heat584[7]
7-FluoroindolePOCl₃ (excess), DMF0, then heat592[7]
5-ChloroindolePOCl₃ (excess), DMF0, then 85590[7]
6-ChloroindolePOCl₃ (excess), DMF0, then 90891[7]
6-BromoindolePOCl₃ (excess), DMF0, then 85593[7]

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_optimization Optimization Loop cluster_workup Work-up & Purification prep_start Start: Anhydrous DMF add_POCI3 Add POCl₃ dropwise at 0-5 °C prep_start->add_POCI3 stir_reagent Stir at 0 °C for 30 min add_POCI3->stir_reagent add_indole Add indole solution to reagent at 0 °C stir_reagent->add_indole dissolve_indole Dissolve Difluoroindole dissolve_indole->add_indole warm_rt Warm to Room Temperature add_indole->warm_rt monitor_reaction Monitor by TLC/LC-MS warm_rt->monitor_reaction check_conversion Conversion? monitor_reaction->check_conversion heat_reaction Heat to 60-100 °C check_conversion->heat_reaction No quench Quench on ice check_conversion->quench Yes extend_time Extend Reaction Time heat_reaction->extend_time increase_reagents Increase Reagent Stoichiometry extend_time->increase_reagents increase_reagents->monitor_reaction neutralize Neutralize (e.g., NaHCO₃) quench->neutralize isolate Isolate Product (Filter/Extract) neutralize->isolate purify Purify (Recrystallize/Chromatography) isolate->purify end_product Final Product: Difluoroindole-3-carboxaldehyde purify->end_product

Caption: Optimized workflow for the Vilsmeier-Haack formylation of difluoroindoles.

Reaction Mechanism

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent(Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Difluoroindole Difluoroindole Intermediate Iminium Intermediate Difluoroindole->Intermediate + Vilsmeier Reagent(Electrophilic Attack) Product Difluoroindole-3-carboxaldehyde Intermediate->Product + H₂O(Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on difluoroindoles.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Vilsmeier-Haack Reaction - NROChemistry.
  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Semantic Scholar.
  • Applications of the Vilsmeier reaction in heterocyclic chemistry. ResearchGate.
  • Application of Vilsmeier-Haack Reagent in the Synthesis of Heterocyclic Compounds. Semantic Scholar.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
  • Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
  • indole-3-aldehyde. Organic Syntheses.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier–Haack reaction of indole. YouTube.

Sources

Technical Support Center: Purification of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5,6-Difluoro-1H-indole-3-carbaldehyde. We address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is the most common method for synthesizing indole-3-carbaldehydes.[1][2] Impurities are typically byproducts of this process.

  • Unreacted Starting Materials: Residual 5,6-difluoroindole may be present if the reaction did not go to completion.

  • Vilsmeier Reagent Byproducts: The Vilsmeier reagent is formed in situ from a chlorinating agent (commonly phosphorus oxychloride, POCl₃) and N,N-dimethylformamide (DMF).[1][3] Incomplete hydrolysis of the intermediate iminium salt during aqueous workup can lead to persistent, often colored, impurities.

  • Residual Solvents: DMF is a high-boiling point solvent and can be difficult to remove completely without specific techniques. Other solvents used during extraction (e.g., ethyl acetate, dichloromethane) may also be present.

  • Inorganic Salts: The reaction is typically quenched and neutralized with an aqueous base, such as sodium hydroxide or sodium carbonate.[4][5] Insufficient washing can leave residual inorganic salts in the crude product.

  • Over-formylation or Side-Reaction Products: While formylation is highly regioselective for the C3 position in electron-rich indoles, minor isomers or degradation products can form under harsh conditions (e.g., excessive heat).

Q2: What are the essential preliminary steps for handling the crude product before attempting purification?

Before committing your entire batch to a specific purification method, proper initial handling and analysis are critical.

  • Drying: Ensure the crude solid is thoroughly dry. If it was isolated by filtration from an aqueous solution, dry it under vacuum. Water can interfere with both recrystallization and column chromatography.

  • Solubility Testing: Test the solubility of a small amount of the crude material in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes). This information is invaluable for choosing a recrystallization solvent or a mobile phase for chromatography.

  • Analytical TLC: Run a Thin-Layer Chromatography (TLC) plate to visualize the number of components in your crude mixture. This simple analysis will dictate the complexity of the required purification. Use a combination of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) as the mobile phase.

Q3: Which analytical techniques are recommended to confirm the purity of the final product?

A combination of techniques should be used to provide a comprehensive assessment of purity.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and assessing purity. The spectrum should show the characteristic aldehyde proton peak and the expected aromatic proton signals. Integration of peaks corresponding to impurities (like residual DMF at ~8.0, 2.9, and 2.7 ppm in CDCl₃) allows for quantification.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting point range. The melting point for the related 5-fluoro-1H-indole-3-carbaldehyde has been reported as 160-161°C.[4]

  • HPLC: High-Performance Liquid Chromatography provides a quantitative measure of purity (e.g., >98% by area). A reverse-phase C18 column is often suitable for this class of compounds.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q4: What are the key physical and chemical properties of this compound?

Having reference data is crucial for assessing the outcome of your purification.

PropertyValueSource
Molecular Formula C₉H₅F₂NON/A
Molecular Weight 181.14 g/mol N/A
Appearance Typically a light yellow to beige or off-white solid[4]
Melting Point Literature values for similar compounds vary; expect >160°C[4][7]
Storage Store in a cool, dry place, away from light and incompatible materials.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My crude product is an oily, gummy solid, not a free-flowing powder.

  • Probable Cause: This is often due to the presence of residual high-boiling solvents like DMF or water, or certain impurities acting as a eutectic mixture.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: Dissolve the crude material in a suitable solvent like toluene or ethyl acetate. Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Toluene is particularly effective at forming an azeotrope with water.

    • Trituration: If the material is mostly solid with oily residue, try trituration. Suspend the crude product in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a cold mixture of the two). Stir vigorously, then collect the solid by filtration.

    • High-Vacuum Drying: Place the material under high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove volatile residues.

Problem 2: My TLC analysis shows multiple spots. How do I decide between recrystallization and column chromatography?

  • Analysis: The choice of purification method depends on the nature and number of impurities as revealed by TLC.

  • Decision Workflow:

    G start Analyze Crude TLC Plate decision1 How many spots? start->decision1 decision2 What is the Rf separation (ΔRf)? decision1->decision2 2-3 Spots column Perform Column Chromatography decision1->column >3 Spots or Streaking decision3 Is there a baseline (non-polar) spot? decision2->decision3 Large ΔRf, but... recrystallize Attempt Recrystallization (High Purity Spot is Major) decision2->recrystallize Large ΔRf (>0.2) decision2->column Small ΔRf (<0.2) decision3->recrystallize No wash Pre-purify with a non-polar wash (e.g., Hexane Trituration) decision3->wash Yes re_evaluate Re-evaluate with new TLC recrystallize->re_evaluate wash->re_evaluate

    Caption: Decision tree for choosing a purification method based on TLC analysis.

Problem 3: My recrystallization attempt is failing (product is oiling out, recovery is poor, or no crystals form).

  • Probable Cause: The chosen solvent system is not ideal. The compound may be too soluble (poor recovery), too insoluble (no dissolution), or the solubility curve is not steep enough. The presence of certain impurities can also inhibit crystallization.

  • Troubleshooting Solvent Systems:

IssueCauseRecommended Action
Product "Oils Out" The solution becomes supersaturated while still above the compound's melting point.Use a lower-boiling point solvent or a solvent mixture. Add the anti-solvent more slowly and at a slightly lower temperature.
No Crystals Form Solution is not sufficiently supersaturated, or nucleation is inhibited.Scratch the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution further. Cool to a lower temperature (e.g., 0°C or -20°C).
Very Low Recovery The compound has significant solubility in the cold solvent.Use a different solvent system where the compound is less soluble when cold. Minimize the amount of hot solvent used for dissolution.
Poor Purity The impurities have similar solubility and co-precipitate.Try a different solvent system. Consider a pre-purification step like an activated carbon treatment (for colored impurities) or column chromatography.
  • Suggested Solvents to Screen: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene.

Problem 4: During column chromatography, the compound is streaking or the separation is poor.

  • Probable Cause:

    • Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will move too quickly (high Rf) with poor separation. If it's not polar enough, the target compound will stick to the silica gel and streak (low Rf). The indole N-H can cause streaking on silica.

    • Column Overload: Too much crude material was loaded onto the column.

    • Insoluble Material: The crude sample did not fully dissolve in the loading solvent.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Aim for an Rf value of 0.25-0.35 for your target compound on a TLC plate. This polarity generally provides the best separation on a column.

    • Add a Modifier: To reduce streaking caused by the acidic nature of silica gel, try adding a small amount (0.5-1% ) of triethylamine or acetic acid to your mobile phase. For an acidic compound like the indole N-H, triethylamine is often effective.

    • Loading Technique: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.

Problem 5: The final product's melting point is low and the NMR spectrum shows residual solvent.

  • Probable Cause: Inadequate drying after the final purification step. High-boiling solvents like DMF or even ethyl acetate can be tenacious.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Dry the sample under high vacuum (not just a rotary evaporator) for an extended period (12-24 hours).

    • Gentle Heating: If the compound is thermally stable, gentle heating (e.g., 40-50°C) under high vacuum can accelerate solvent removal.

    • Re-precipitation: If the solvent is intractable, dissolve the product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it by adding a non-solvent (e.g., hexanes). Collect the solid by filtration and dry thoroughly.

Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and guiding purification.

  • Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude product in a volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spot Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line.

  • Develop Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Protocol 2: Purification by Recrystallization

This is the preferred method for removing small amounts of impurities from a mostly pure, crystalline solid.

  • Choose Solvent: Select a solvent or solvent system in which the product is sparingly soluble at room temperature but very soluble when hot. (See Troubleshooting Section for solvent suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, bringing the solution back to a boil after each addition.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This method is ideal for separating mixtures with multiple components or those that are difficult to recrystallize.[9][10]

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep1 1. Select Mobile Phase (Aim for Rf ≈ 0.3 on TLC) prep2 2. Pack Column (Slurry pack with silica gel in mobile phase) prep1->prep2 prep3 3. Prepare & Load Sample (Dry loading is preferred) prep2->prep3 run1 4. Elute Column (Maintain constant flow) prep3->run1 run2 5. Collect Fractions (Collect small, equal volumes) run1->run2 analysis1 6. Analyze Fractions by TLC run2->analysis1 analysis2 7. Combine Pure Fractions analysis1->analysis2 analysis3 8. Evaporate Solvent & Dry Product analysis2->analysis3

Caption: Standard workflow for purification by silica gel column chromatography.

  • Preparation:

    • Select a mobile phase (e.g., a mixture of petroleum ether/ethyl acetate or dichloromethane/ethyl acetate) based on prior TLC analysis.[10]

    • Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

    • Dissolve the crude product in a minimal amount of a polar solvent, add a small amount of silica gel, and evaporate the solvent to create a dry powder.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin eluting the column with the mobile phase, collecting the eluent in a series of test tubes or flasks (fractions).

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator and dry the final product under high vacuum.

References

  • Ashfaq, M., Kulkarni, M. V., & Rasal, K. B. (2012). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 2(1), 35-39. [Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • Ahirrao, V. P., & Patil, S. D. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Science, Engineering and Technology Research, 2(6), 1275-1284. [Link]
  • Kaur, N., & Kishore, D. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402. [Link]
  • Prabhakar, C., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1895-1902. [Link]
  • Li, W., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
  • Supporting Information for "Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionaliz
  • Supporting Information for "Regioselective C5−H Direct Iodin
  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde.
  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. [Link]
  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(4), 669. [Link]
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

Sources

Technical Support Center: Solvent Selection for 5,6-Difluoro-1H-indole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5,6-Difluoro-1H-indole-3-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding solvent selection for reactions involving this versatile synthetic intermediate. The unique electronic properties conferred by the difluoro substituents demand careful consideration of the reaction medium to ensure optimal yield, purity, and reaction kinetics.

Part 1: Core Properties and Solubility Profile

This section addresses the fundamental characteristics of this compound, which are foundational to making informed solvent choices.

FAQ: General Characteristics

Q1: What are the key physicochemical properties of this compound?

Understanding the basic properties of the reagent is the first step in experimental design. Key data is summarized below.

PropertyValueSource
Molecular Formula C₉H₅F₂NO[1]
Molecular Weight 181.14 g/mol [1]
CAS Number 260267-07-0[1]
Appearance Typically an off-white to beige or brown crystalline solid.[2]
Storage Conditions Store in a dark, inert atmosphere at 2-8°C.[1]

Q2: What is the general solubility profile of this compound?

While specific quantitative solubility data for the difluoro- derivative is not widely published, its solubility can be reliably inferred from its structure and from the known behavior of the parent compound, indole-3-carbaldehyde. The presence of the polar aldehyde and N-H groups, combined with the aromatic system, results in good solubility in polar organic solvents.

Solvent ClassRecommended SolventsRationale & Expected Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN)High. These solvents effectively solvate the polar functional groups. DMSO and DMF are excellent choices for achieving high concentrations.[3][4]
Polar Protic Ethanol, MethanolModerate to High. The compound can act as a hydrogen bond donor (N-H) and acceptor (C=O), making it soluble in alcohols.[2][3]
Chlorinated Dichloromethane (DCM)Moderate. Often used for reactions where a less polar, non-protic environment is required.
Ethers Tetrahydrofuran (THF)Moderate. Suitable for reactions requiring a non-protic, moderately polar medium.[5]
Non-Polar Toluene, HexaneLow to Insoluble. The polar nature of the molecule limits its interaction with non-polar solvents.[3]
Aqueous WaterVery Low/Sparingly Soluble. To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.[3][4]

Q3: How do the fluorine substituents at the 5- and 6-positions influence reactivity and solvent choice?

The two fluorine atoms are strongly electron-withdrawing. This has two major consequences:

  • Increased N-H Acidity: The indole N-H is more acidic compared to the non-fluorinated parent compound. This can be a factor in base-catalyzed reactions.

  • Increased Electrophilicity of the Aldehyde: The electron-withdrawing effect is transmitted through the aromatic system, making the aldehyde carbon more electron-deficient and thus more reactive towards nucleophiles.[1] This enhanced reactivity may allow for the use of milder reaction conditions or less polar solvents compared to the parent indole-3-carbaldehyde.

Part 2: Solvent Selection for Key Reactions & Protocols

The choice of solvent is intrinsically linked to the reaction mechanism. This section provides guidance and protocols for two common transformations involving indole-3-carbaldehydes.

Reaction Type 1: Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst.

Q4: What is the optimal solvent strategy for a Knoevenagel condensation with this compound?

For Knoevenagel condensations, the solvent must facilitate the formation of the nucleophilic carbanion from the active methylene compound while also dissolving the indole substrate.

  • Primary Recommendation: Polar aprotic solvents like Acetonitrile (MeCN) or DMF are highly effective.[6] They support the dissolution of reactants and do not interfere with the basic catalyst.

  • Alternative: Ethanol can also be used, particularly with catalysts like piperidine, where it can participate in the catalytic cycle.[6]

  • Causality: The solvent choice directly impacts the reaction rate. A solvent that promotes the solubility of all components and stabilizes the charged intermediates will accelerate the condensation.

Knoevenagel_Workflow A 1. Dissolve this compound & Active Methylene Compound in Solvent (e.g., MeCN) B 2. Add Basic Catalyst (e.g., Piperidine) A->B C 3. Heat Reaction Mixture (e.g., Reflux) B->C D 4. Monitor by TLC C->D E 5. Work-up & Isolation (Cool, Precipitate, Filter) D->E F 6. Purification (Recrystallization) E->F

Caption: Knoevenagel Condensation Experimental Workflow.

Protocol: Synthesis of (E)-2-(5,6-difluoro-1H-indol-3-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Acetonitrile (MeCN) or Ethanol

  • Procedure:

    • To a round-bottom flask, add this compound and malononitrile.

    • Add the chosen solvent (e.g., Acetonitrile, 20 mL per gram of aldehyde).

    • Stir the mixture until all solids are dissolved.

    • Add the piperidine catalyst dropwise.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.[6]

    • Upon completion, cool the mixture to room temperature and then in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent like ethanol.[6]

Reaction Type 2: Synthesis of Bis(indolyl)methanes (BIMs)

This is an electrophilic substitution reaction where the aldehyde reacts with two equivalents of another indole in the presence of an acid catalyst.

Q5: How does solvent choice influence the acid-catalyzed synthesis of BIMs?

The solvent's role here is to facilitate the reaction while being stable to the acidic conditions. Water can be a byproduct, and its removal can be critical.

  • Anhydrous Conditions: For reactions sensitive to water, especially with Lewis acids, anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) are excellent choices.[6] They are non-protic and will not compete with the nucleophile.

  • Protic Conditions: If using a robust protic acid catalyst, Ethanol can be a suitable solvent.[6]

  • Solvent-Free/Water: Interestingly, some modern, greener protocols for BIM synthesis have been developed using water as a solvent or under solvent-free conditions, which rely on the specific nature of the catalyst.[6][7]

BIM_Solvent_Choice rect_node rect_node start Catalyst Type? lewis Lewis Acid (e.g., InCl₃, FeCl₃) start->lewis Lewis protic Protic Acid (e.g., H₂SO₄, PTSA) start->protic Protic dcm Use Anhydrous DCM or MeCN lewis->dcm water_sens Water Sensitive? protic->water_sens water_sens->dcm Yes etoh Ethanol is a good choice water_sens->etoh No water Consider Water or Solvent-Free Conditions (with appropriate catalyst) water_sens->water Green Method?

Caption: Decision logic for solvent selection in BIM synthesis.

Part 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common solvent-related issues.

Q6: My reaction has a low or no product yield. How can I troubleshoot the solvent?

  • Issue: Inappropriate solvent choice is a primary cause of low yield.[6]

  • Solution 1: Check Solubility. Ensure all reactants, especially the catalyst, are soluble in the chosen solvent at the reaction temperature. If not, switch to a solvent with better solvating power (e.g., from DCM to MeCN, or MeCN to DMF).

  • Solution 2: Match Solvent to Mechanism. For acid-catalyzed reactions that produce water, ensure you are using dry solvents and consider adding molecular sieves to drive the equilibrium towards the product.[6] Water can inhibit these reactions.[6]

  • Solution 3: Screen Solvents. If the initial choice is unsuccessful, perform small-scale screening with a panel of solvents (e.g., DCM, MeCN, THF, Ethanol) to identify a more suitable medium.[6]

Q7: The reaction starts but stalls before completion. What solvent-related strategies can I try?

  • Issue: The reaction may have reached an unfavorable equilibrium, or a product may be precipitating and inhibiting the reaction.

  • Solution 1: Remove Byproducts. As mentioned, for condensation reactions, water is often a byproduct. Using a Dean-Stark apparatus with a solvent like toluene (if solubility permits) or adding molecular sieves can remove water and push the reaction to completion.[6]

  • Solution 2: Increase Solubility. If the product is precipitating prematurely, switch to a solvent in which the product is more soluble. For example, if the product crashes out of ethanol, try DMF.

Q8: I'm observing multiple side products. How can solvent choice improve selectivity?

  • Issue: The solvent can influence the polarity of the transition state, affecting the energy barrier for different reaction pathways.

  • Solution 1: Lower the Temperature. Before changing the solvent, try running the reaction at a lower temperature. This often increases selectivity.

  • Solution 2: Adjust Polarity. Unwanted side reactions can sometimes be suppressed by changing the solvent polarity. For example, switching from a polar protic solvent (like ethanol) to a polar aprotic one (like MeCN) can alter the reaction course by changing how ionic intermediates are solvated.

  • Solution 3: Consider Viscosity. In some cases, a more viscous solvent can control reaction rates and improve selectivity, though this is less common.

References
  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
  • PXALR4MQ. (n.d.). Great Deal this compound For Kids.
  • Rizzo, M. G., et al. (2020). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 25(21), 5039.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
  • Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • ChemicalBook. (n.d.). Indole-3-carboxaldehyde.

Sources

Technical Support Center: Catalyst Selection for C–H Functionalization of Difluoroindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C–H functionalization of difluoroindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. The introduction of fluorine atoms into the indole scaffold significantly alters its electronic properties, presenting unique challenges and opportunities in catalyst selection and reaction optimization. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve your synthetic goals.

Troubleshooting Guide: A Problem-Solving Framework

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in mechanistic principles.

Problem 1: Low or No Product Yield

Question: My reaction shows high starting material recovery or a complex mixture of unidentifiable byproducts with little to no desired product. What should I investigate first?

This is a common issue that can stem from several factors, from catalyst inactivity to improper reaction setup. A systematic approach is crucial for diagnosis.

Possible Causes & Suggested Solutions:

  • Catalyst Inactivity or Decomposition:

    • Cause: The chosen catalyst precursor or ligand may not be suitable for the specific difluoroindole substrate, or it may be decomposing under the reaction conditions. The electronic nature of the difluoro-substituted ring can affect the C–H activation step.

    • Solution:

      • Verify Catalyst and Reagent Quality: Ensure the catalyst, ligands, and solvents are pure and anhydrous, as trace impurities (especially water or oxygen) can poison sensitive catalysts.[1]

      • Screen Different Metal Centers: The optimal metal can be substrate-dependent. Palladium catalysts are widely used, often for arylations and olefinations.[2][3] Rhodium[4][5] and Iridium[6][7] catalysts are also powerful, particularly for reactions involving specific directing groups or coupling partners.

      • Ligand Screening: The ligand is critical for stabilizing the metal center and tuning its reactivity. For Palladium catalysis, phosphine ligands like BrettPhos have proven crucial for challenging transformations.[8][9] For Rhodium and Iridium, cyclopentadienyl (Cp*) ligands are common. A systematic screen of ligands with varying steric and electronic properties is recommended.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature, solvent, and additives (bases, oxidants) play a synergistic role. An imbalance can halt the catalytic cycle. For instance, the C–H activation step is often the rate-determining step and is highly sensitive to the reaction environment.[8][9]

    • Solution:

      • Temperature Optimization: Some C–H activations require high temperatures (80-120 °C) to proceed, while others may suffer from catalyst decomposition at elevated temperatures.[10] Run a temperature screen from 60 °C to 140 °C in 20 °C increments.

      • Solvent Selection: The polarity and coordinating ability of the solvent are critical. Aprotic polar solvents like dioxane, DMF, or DMA are common, but sometimes less coordinating solvents like toluene are superior.

      • Additive Screening: Many reactions require a specific base or oxidant. For oxidative C–H functionalizations, oxidants like AgOAc or Cu(OAc)₂ are frequently used.[2] The choice of base can also influence the deprotonation step in a concerted metalation-deprotonation (CMD) mechanism.[11]

Experimental Protocol: General Procedure for a Test Reaction & Optimization

This protocol provides a starting point for systematically optimizing your reaction.

  • Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the difluoroindole substrate (1.0 equiv), catalyst precursor (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂, or [Ir(OMe)(COD)]₂) (1-5 mol%), and ligand (2-10 mol%).

  • Reagent Addition: Add the coupling partner (1.1-2.0 equiv), base (e.g., K₂CO₃, Cs₂CO₃) or oxidant (e.g., AgOAc) (1.5-3.0 equiv), and anhydrous solvent.

  • Reaction: Stir the mixture at the desired temperature for 12-24 hours.

  • Monitoring: Withdraw small aliquots periodically (e.g., at 2, 6, 12, and 24 hours), quench, and analyze by TLC, GC-MS, or LC-MS to monitor the consumption of starting material and formation of the product.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove metal residues. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Problem 2: Poor Regioselectivity

Question: My reaction works, but I get a mixture of isomers (e.g., C2/C7 or C4/C6 functionalization). How can I improve selectivity for a single position?

Regioselectivity is arguably the greatest challenge in the C–H functionalization of indoles.[12][13] The indole core has multiple C–H bonds with similar reactivity, and the electronic influence of the difluoro substituents further complicates this.[2][14]

Possible Causes & Suggested Solutions:

  • Inherent Substrate Reactivity vs. Catalyst Control:

    • Cause: Without a strong directing effect, functionalization may occur at the most electronically favorable or sterically accessible position. For indoles, the pyrrole ring (C2, C3) is inherently more electron-rich and reactive than the benzene core (C4-C7).[2][14]

    • Solution:

      • Install a Directing Group (DG): This is the most reliable strategy for achieving high regioselectivity.[15] A coordinating group installed on the indole nitrogen (N1) or at another position can force the catalyst to activate a specific C–H bond through the formation of a stable metallacycle intermediate.[15][16]

      • Common Directing Groups for Indoles:

        • Pyrimidinyl or Pyridinyl on N1: Often directs to the C2 position.[16]

        • P(O)tBu₂ or Pivaloyl on N1: Can direct to the C7 position.[12]

        • Groups at C3: Can steer functionalization to the C4 position.[12]

  • Steric and Electronic Ligand Effects:

    • Cause: The ligand on the metal catalyst can influence which C–H bond is accessed. Bulky ligands may favor the less sterically hindered C–H bond, while electronically tuned ligands can alter the selectivity of the C–H activation step.[11][17]

    • Solution:

      • Systematic Ligand Evaluation: Test a panel of ligands with varying steric bulk and electronic properties. For example, in palladium catalysis, switching from a monodentate phosphine to a bidentate N,N-ligand can sometimes invert selectivity.[15]

Visualization: Troubleshooting Workflow for Poor Regioselectivity

The following diagram outlines a decision-making process for improving regioselectivity.

G start Start: Poor Regioselectivity Observed check_dg Is a directing group (DG) being used? start->check_dg add_dg Action: Install a DG on Indole N1 or C3 check_dg->add_dg No check_ligand Is the ligand optimized? check_dg->check_ligand Yes select_dg Select DG based on target C-H position (e.g., Pyrimidinyl for C2, Pivaloyl for C7) add_dg->select_dg select_dg->check_ligand end_success Result: Improved Regioselectivity select_dg->end_success screen_ligands Action: Screen ligands with varied sterics and electronics check_ligand->screen_ligands No check_sterics Consider steric hindrance at the target site check_ligand->check_sterics Yes ligand_rationale Rationale: Ligand influences the geometry and energy of the C-H activation transition state screen_ligands->ligand_rationale ligand_rationale->check_sterics ligand_rationale->end_success modify_substrate Action: Modify substrate to increase steric bulk near undesired positions check_sterics->modify_substrate modify_substrate->end_success

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 3: Catalyst Deactivation

Question: My reaction starts well but stalls before reaching full conversion. What could be causing my catalyst to die?

Catalyst deactivation is a process where the active catalytic species is converted into an inactive form over the course of the reaction.[1] This can happen through several pathways.

Possible Causes & Suggested Solutions:

  • Formation of Off-Cycle Inactive Species:

    • Cause: The catalyst can aggregate to form inactive metal clusters (e.g., Palladium black) or be sequestered by strong coordination with the product or byproducts.

    • Solution:

      • Use More Robust Ligands: Ligands with strong binding motifs can prevent metal aggregation.

      • Lower Catalyst Loading/Slower Addition: Sometimes, high local concentrations of the catalyst can promote decomposition. Using a lower initial concentration or adding a portion of the catalyst later in the reaction can help.

  • Oxidative or Reductive Instability:

    • Cause: The catalytic cycle requires the metal to shuttle between different oxidation states. If an undesired redox event occurs (e.g., reduction of Pd(II) to Pd(0) in an oxidative C-H functionalization without an efficient re-oxidation pathway), the cycle will stop.

    • Solution:

      • Ensure Proper Oxidant Stoichiometry: In oxidative reactions, ensure the oxidant is present in sufficient excess and is competent to regenerate the active catalyst state.[18]

      • Maintain Inert Atmosphere: Oxygen can interfere with many catalytic cycles, either by oxidizing the catalyst to an inactive state or reacting with intermediates. Ensure the reaction is rigorously maintained under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How do I choose an initial catalyst system (Pd, Rh, or Ir) for my difluoroindole substrate?

The choice depends primarily on the desired transformation.

  • Palladium (Pd): Excellent for C-C bond formation, such as direct arylation and olefination (oxidative Heck).[2][3] It is often the first choice for these reaction types due to the vast literature and predictable reactivity, often guided by directing groups.[15]

  • Rhodium (Rh): Highly effective for annulations and reactions with carbenoid precursors (from diazo compounds).[19] Rh(III) catalysts, in particular, are known for their high reactivity in C-H activation.[5]

  • Iridium (Ir): Often used for C-H borylation and silylation.[6] Iridium catalysts can exhibit unique regioselectivity compared to Pd and Rh and are sometimes more tolerant of N-H bonds, potentially avoiding the need for a directing/protecting group.[6][7]

Q2: What is the mechanistic role of the ligand in catalyst selection?

The ligand is not just a spectator; it is a critical component that dictates the outcome of the reaction.[15]

  • Solubility and Stability: It keeps the metal center soluble and prevents aggregation into inactive metallic clusters.

  • Tuning Electronic Properties: Electron-donating ligands make the metal center more electron-rich, which can facilitate the C–H activation step. Conversely, electron-withdrawing ligands make the metal more electrophilic.

  • Controlling Steric Environment: The bulkiness of the ligand can control which C–H bond is accessible, thereby influencing regioselectivity.[17]

  • Facilitating Reductive Elimination: The ligand influences the rate of the final bond-forming step (reductive elimination), which is essential for catalyst turnover.

Data Presentation: Typical Starting Conditions for Catalyst Screening
Catalyst SystemPrecursor (mol%)Typical Ligand (mol%)Additive (equiv)SolventTemp (°C)Target Reaction
Palladium Pd(OAc)₂ (2-5)BrettPhos (4-10)[8][9]AgOAc (2.0)Dioxane100-120Arylation
Rhodium [Cp*RhCl₂]₂ (2)-AgSbF₆ (16 mol%), AgOAc (2.0)[20]t-BuOH80-100Olefination
Iridium [Ir(OMe)(COD)]₂ (5)dtbpy (10)[6]Norbornene (3.0)THF80Silylation

dtbpy = 4,4’-di-tert-butyl-2,2’-bipyridine

Visualization: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation

This diagram illustrates the key steps in a common Pd-catalyzed C-H functionalization cycle.

G cluster_0 Catalytic Cycle A Pd(II)L (Active Catalyst) B C-H Activation (CMD) A->B + Indole-H C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A + Product (Indole-Ar) + HX reox Re-oxidation (e.g., AgOAc) regenerates Pd(II) from any Pd(0) formed reox->A Turnover

Caption: A simplified mechanism for directed C-H arylation.

References

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  • A. A. K. El-Remaily, H. N. E. El-Gohary, A. F. M. Noaman. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 2020. [Link]
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  • M. Pu, H. G. W. T. T. P. G. D. P. P. Gonzalez-de-Castro, P. G. D. P. P. G. D. P. P. Gonzalez-de-Castro. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 2018. [Link]

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challenges in scaling up the synthesis of 5,6-Difluoro-1h-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 5,6-Difluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during this synthesis. We will focus on the most prevalent method, the Vilsmeier-Haack reaction, providing in-depth troubleshooting advice and practical protocols grounded in established chemical principles.

Introduction: The Vilsmeier-Haack Approach

The formylation of the electron-rich 5,6-difluoro-1H-indole at the C3 position is most commonly achieved via the Vilsmeier-Haack reaction.[1] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] The resulting electrophilic iminium salt then attacks the indole ring, and subsequent hydrolysis yields the desired aldehyde.[3] While effective at the lab scale, scaling up this process introduces significant challenges related to thermal management, reagent handling, and product isolation. This guide provides solutions to navigate these complexities.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes and how can I fix it?

This is a classic scale-up problem often rooted in mass and heat transfer limitations. A drop in yield can typically be traced to one of three areas: Vilsmeier reagent formation, the formylation reaction itself, or the work-up procedure.

Causality Analysis:

  • Inefficient Heat Dissipation: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. On a small scale, a simple ice bath can manage the temperature. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. If the temperature rises uncontrollably (e.g., above 10°C), the Vilsmeier reagent can decompose, reducing the amount of active formylating agent available.

  • Poor Mixing & Localized Hotspots: As the reaction progresses, the mixture can become viscous. Inadequate agitation in a larger reactor can lead to localized "hotspots" where the temperature is much higher than the bulk, causing reagent decomposition and promoting side reactions. It also leads to poor mass transfer, meaning the reactants do not encounter each other effectively, resulting in an incomplete reaction.

  • Sub-optimal Stoichiometry: An excess of the Vilsmeier reagent is typically used. However, if your starting 5,6-difluoro-1H-indole has residual moisture, it will consume some of the reagent, effectively lowering the stoichiometry and leading to incomplete conversion.

Solutions:

  • Controlled Reagent Addition: Switch from a rapid, single-portion addition of POCl₃ to a slow, controlled dropwise addition using an addition funnel or a syringe pump. This allows the cooling system to keep pace with the heat being generated.

  • Enhanced Thermal Management: Ensure your reactor is equipped with an efficient cooling jacket and overhead stirrer. Monitor the internal reaction temperature with a probe, not just the bath temperature.

  • Improve Agitation: Use a powerful overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure thorough mixing of the increasingly viscous slurry.

  • Azeotropic Drying: Before starting the reaction, consider dissolving the 5,6-difluoro-1H-indole in a suitable solvent like toluene and distilling off a small amount of the solvent to remove any residual water azeotropically. Ensure all reagents and solvents are anhydrous.[4]

Below is a decision-tree diagram to guide your troubleshooting process for low yield.

low_yield_troubleshooting start Low Yield Observed (>15% Drop from Lab Scale) check_temp Was internal reaction temp. monitored and controlled during POCl₃ addition? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_mixing Was mixing vigorous throughout the reaction? mixing_yes Yes check_mixing->mixing_yes Yes mixing_no No check_mixing->mixing_no No check_reagents Were all reagents confirmed to be anhydrous? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No temp_yes->check_mixing solution_temp Implement slow, controlled addition of POCl₃. Use efficient reactor cooling. temp_no->solution_temp mixing_yes->check_reagents solution_mixing Use overhead mechanical stirrer. Ensure vortex formation. mixing_no->solution_mixing reassess Re-evaluate stoichiometry and reaction time. reagents_yes->reassess solution_reagents Dry starting materials and solvents before use. reagents_no->solution_reagents vilsmeier_workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Isolation DMF DMF Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 5,6-Difluoro-1H-indole Iminium Iminium Intermediate Vilsmeier->Iminium Indole->Iminium Hydrolysis Aqueous Base (e.g., Na₂CO₃ aq.) Product Final Product: 5,6-Difluoro-1H-indole -3-carbaldehyde Iminium->Product Hydrolysis->Product

Sources

Technical Support Center: Managing Low Solubility of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,6-Difluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for managing the low solubility of this versatile intermediate in various reaction media. The structural features of indole derivatives, such as the ability to form diverse chemical bonds, make them a cornerstone in medicinal chemistry.[1] This guide follows a question-and-answer format to directly address the challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a derivative of indole-3-carboxaldehyde, is generally a crystalline solid.[2] Its solubility is dictated by the polar indole ring and the aldehyde group, countered by the hydrophobic nature of the difluorinated benzene ring. Generally, it exhibits low solubility in water and non-polar organic solvents.[3][4] It is more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like ethanol and methanol.[2][3]

Q2: Why am I observing incomplete dissolution of this compound in my reaction solvent?

A2: Incomplete dissolution is a common issue stemming from the compound's limited solubility. Several factors can contribute to this:

  • Solvent Choice: Using a non-polar or weakly polar solvent is a primary reason for poor solubility.

  • Concentration: Attempting to create a highly concentrated solution may exceed its solubility limit in the chosen solvent.

  • Temperature: Many dissolution processes are endothermic, meaning solubility increases with temperature. Conducting the reaction at room temperature or below may not be sufficient.

  • Purity of the Compound: Impurities can sometimes affect the solubility of the primary compound.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, heating the reaction mixture is a common and effective method to increase the solubility of many organic compounds, including indole derivatives. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. Indole-3-carboxaldehyde itself is stable under normal conditions but is sensitive to air.[4] Gradual heating with stirring is recommended. For reactions sensitive to high temperatures, alternative methods for enhancing solubility should be considered.

Q4: Are there any co-solvents that can enhance the solubility of this compound?

A4: Yes, using a co-solvent system can be highly effective. A small amount of a high-polarity aprotic solvent like DMF or DMSO can be added to a less polar reaction medium to significantly improve the solubility of this compound. For example, in a reaction carried out in tetrahydrofuran (THF), adding 5-10% (v/v) of DMF can facilitate complete dissolution. It is important to ensure the co-solvent does not interfere with the reaction chemistry.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.

Guide 1: Precipitate Formation During Reaction

Issue: My reaction starts with a clear solution, but a precipitate forms as the reaction progresses.

Analysis: This can occur for several reasons:

  • Product Insolubility: The product of the reaction may be less soluble in the reaction medium than the starting material.

  • Change in Solvent Polarity: If the reaction consumes polar reactants or generates non-polar byproducts, the overall polarity of the medium can decrease, causing your compound or product to precipitate.

  • Temperature Fluctuation: If the reaction was initially heated to dissolve the starting material and then cooled, the compound or product may precipitate out.

Troubleshooting Steps:

  • Characterize the Precipitate: Isolate and analyze the precipitate (e.g., by NMR, LC-MS) to determine if it is unreacted starting material, the desired product, or a byproduct.

  • Solvent System Modification:

    • If the precipitate is the product, consider using a solvent system in which the product is also soluble.

    • If it's the starting material, this suggests a solubility issue that is re-emerging. Adding a co-solvent like DMF or N-methyl-2-pyrrolidone (NMP) can help maintain solubility throughout the reaction.

  • Temperature Control: Maintain a constant temperature throughout the reaction to prevent precipitation due to cooling.

  • Gradual Addition: If the reaction allows, consider adding the this compound in portions or as a solution in a small amount of a high-polarity co-solvent.

Guide 2: Low Reaction Conversion or Yield

Issue: My reaction is sluggish, or the yield is consistently low, and I suspect poor solubility is the culprit.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Conversion/Yield start Low Conversion/Yield Observed check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Reaction Temperature check_solubility->increase_temp No evaluate_results Evaluate Reaction Progress check_solubility->evaluate_results Yes change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) increase_temp->change_solvent use_cosolvent Add a co-solvent (e.g., 5-10% DMF) change_solvent->use_cosolvent phase_transfer Consider a Phase-Transfer Catalyst use_cosolvent->phase_transfer phase_transfer->evaluate_results success Problem Resolved evaluate_results->success Improved fail Consult further literature or technical support evaluate_results->fail No Improvement

Caption: Workflow for addressing low reaction conversion due to poor solubility.

Detailed Protocols:

  • Protocol 1: Solvent Screening

    • In small vials, test the solubility of this compound in a range of solvents at your desired reaction temperature.

    • Common solvents to screen include: THF, 2-MeTHF, Dioxane, Acetonitrile (ACN), DMF, DMSO, and NMP.

    • Select the solvent that provides the best solubility without interfering with your reaction chemistry.

  • Protocol 2: Utilizing a Co-solvent

    • Begin your reaction setup with your primary solvent.

    • In a separate vial, dissolve the this compound in a minimal amount of a high-polarity co-solvent (e.g., DMF).

    • Add this solution dropwise to your reaction mixture. This ensures the compound is introduced in a dissolved state.

Guide 3: Handling Highly Viscous Reaction Mixtures

Issue: Using solvents like DMF or DMSO at higher concentrations makes my reaction mixture very viscous and difficult to stir.

Analysis: While effective for dissolution, high concentrations of DMF or DMSO can increase the viscosity of the reaction medium, leading to poor mixing and potential localized overheating.

Troubleshooting Steps:

  • Optimize Solvent Ratio: Determine the minimum amount of the high-viscosity solvent needed to maintain solubility. Often, a 10-20% (v/v) addition is sufficient.

  • Increase Temperature: Gently warming the reaction mixture can decrease the viscosity of the solvent.

  • Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.

  • Dilution: If the reaction chemistry allows, consider running the reaction at a slightly lower concentration.

III. Data Summary

The following table provides a qualitative summary of the solubility of indole-3-carboxaldehyde derivatives in common laboratory solvents. This can serve as a starting point for solvent selection for this compound.

Solvent CategoryExamplesSolubility of Indole-3-Carboxaldehyde Derivatives
Polar Aprotic DMSO, DMF, NMPHigh
Polar Protic Ethanol, MethanolModerate
Ethers THF, Dioxane, 2-MeTHFLow to Moderate
Halogenated Dichloromethane (DCM), ChloroformLow
Aromatic Toluene, XyleneVery Low
Aliphatic Hexane, HeptaneInsoluble
Aqueous WaterSparingly Soluble to Insoluble[2]

IV. Advanced Techniques

Phase-Transfer Catalysis (PTC)

For reactions involving an aqueous phase and an organic phase where the indole derivative resides, a phase-transfer catalyst can be employed. The catalyst transports the reactant from the aqueous phase to the organic phase to react.

Formation of a Soluble Derivative

In some cases, it may be beneficial to temporarily modify the this compound to increase its solubility. For example, deprotonation of the indole N-H with a suitable base can generate a more soluble salt. This approach is highly dependent on the specific reaction conditions and the stability of the resulting anion.

V. Conclusion

Managing the low solubility of this compound is a critical aspect of its successful application in synthesis. A systematic approach involving careful solvent selection, the use of co-solvents, and temperature optimization will overcome most solubility-related challenges. For more complex issues, advanced techniques such as phase-transfer catalysis may be necessary. This guide provides a foundational framework for troubleshooting; however, specific experimental conditions may require further optimization.

References

  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.
  • Aljohani, A. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • PubMed. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • PMC - NIH. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • PMC - PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • Azo Quantum. (2024). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Quora. (2019). Why are smaller aldehydes and ketones soluble in water?
  • Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Solubility of Things. (n.d.). Indole-3-carboxaldehyde.
  • Chemguide. (n.d.). Reduction of aldehydes and ketones.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
  • ResearchGate. (n.d.). A Convenient and Environmentally Benign Method of Reducing Aryl Ketones or Aldehydes by Zinc Powder in an Aqueous Alkaline Solution.

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Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Indole-3-carbaldehyde is a cornerstone building block in synthetic chemistry, serving as a vital precursor for a vast array of biologically active compounds, including indole alkaloids and numerous pharmaceuticals.[1] Its reactivity, centered on the aldehyde functional group and the electron-rich indole nucleus, allows for diverse chemical transformations. In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This guide provides an in-depth, objective comparison of the chemical reactivity of fluorinated indole-3-carbaldehydes versus their non-fluorinated parent compound. By understanding the fundamental electronic shifts induced by fluorination, researchers can better predict reaction outcomes, optimize conditions, and design more efficient synthetic routes for novel therapeutics and functional materials. We will explore the causality behind experimental choices, present supporting data, and provide validated protocols to empower your research.

The Decisive Influence of Fluorine's Electronic Profile

The reactivity of any substituted aromatic compound is dictated by the electronic nature of its substituents. Fluorine is unique in that it exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect deactivates the entire aromatic system by reducing its overall electron density.[3]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system. This resonance effect increases electron density, primarily at the ortho and para positions relative to the substituent.[4]

For fluorine, the inductive effect (-I) is significantly stronger than its mesomeric effect (+M). Consequently, when a fluorine atom is placed on the benzene ring of indole-3-carbaldehyde (e.g., at the C4, C5, C6, or C7 position), it acts as a net electron-withdrawing group. This fundamental property is the key to understanding the altered reactivity of the entire molecule. The primary consequences are a decrease in the nucleophilicity of the indole ring and a simultaneous increase in the electrophilicity of the aldehyde's carbonyl carbon.

Caption: Dueling electronic effects of a fluorine substituent on the indole-3-carbaldehyde core.

Comparative Reactivity in Key Chemical Transformations

We will now examine how the electronic perturbations caused by fluorination impact the outcome of several common and synthetically important reactions.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is arguably the most fundamental reaction of an aldehyde. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • Non-Fluorinated Indole-3-Carbaldehyde: The aldehyde is moderately reactive, readily undergoing additions with a range of strong to moderate nucleophiles.

  • Fluorinated Indole-3-Carbaldehyde: The potent electron-withdrawing nature of the fluorine atom makes the carbonyl carbon significantly more electron-deficient and, therefore, more electrophilic. This results in a marked increase in reactivity towards nucleophiles. Reactions can often proceed under milder conditions, at faster rates, and with higher yields.

A prime example is the reduction of the aldehyde to an alcohol using a hydride reagent like sodium borohydride (NaBH₄). While standard indole-3-carbaldehyde is readily reduced, its fluorinated counterpart will react more rapidly due to the enhanced electrophilicity of the carbonyl. This principle extends to Grignard additions, Wittig reactions, and other related transformations.

Condensation Reactions (Knoevenagel & Pictet-Spengler)

Condensation reactions, which initiate with a nucleophilic attack on the carbonyl, are similarly accelerated by fluorination.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound.[5] The rate-determining step is often the initial nucleophilic attack of the enolate on the aldehyde. A fluorine substituent on the indole ring will accelerate this reaction , potentially leading to higher yields and shorter reaction times.[6][7]

  • Pictet-Spengler Reaction: This powerful reaction constructs the tetrahydro-β-carboline skeleton by reacting a tryptamine with an aldehyde under acidic conditions.[8][9] The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich C2 position of the indole.[10][11] While the fluorinated aldehyde component will form the initial imine/iminium ion faster, the subsequent intramolecular electrophilic attack on the now deactivated indole ring will be slower. The overall effect on the reaction rate can be complex, but the initial condensation step is unequivocally favored.

Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction, used to formylate electron-rich arenes like indole, is a classic example of electrophilic aromatic substitution.[12][13] This reaction is often used to synthesize indole-3-carbaldehydes themselves.[14]

  • Non-Fluorinated Indole: Being an electron-rich heterocycle, indole reacts rapidly under Vilsmeier-Haack conditions, typically at the C3 position.

  • Fluorinated Indole: A fluorine atom on the benzene ring deactivates the system towards electrophilic attack.[2] Therefore, the Vilsmeier-Haack formylation of a fluoro-indole will be significantly slower and may require harsher conditions (higher temperatures, longer reaction times) to achieve comparable yields to the non-fluorinated substrate.[2] This is a critical consideration when planning the synthesis of the starting material itself.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected reactivity trends based on the principles discussed. Quantitative data is synthesized from typical outcomes reported in the literature.

Reaction TypeReagent/ReactionNon-Fluorinated Substrate (Indole-3-carbaldehyde)Fluorinated Substrate (e.g., 5-Fluoro-indole-3-carbaldehyde)Causality
Nucleophilic Addition NaBH₄ (Reduction)Fast, High YieldFaster, Excellent Yield Increased carbonyl electrophilicity.
Condensation Knoevenagel CondensationGood Yield, Moderate ConditionsHigher Yield, Milder Conditions Increased carbonyl electrophilicity accelerates the initial attack.[5][15]
Electrophilic Substitution Vilsmeier-Haack Formylation (on the parent indole)Fast, High YieldSlower, Requires Harsher Conditions -I effect of fluorine deactivates the indole ring.[2][14]

Experimental Protocols: Knoevenagel Condensation

To provide a practical illustration, we present parallel, step-by-step protocols for the Knoevenagel condensation of both non-fluorinated and 5-fluoro-1H-indole-3-carbaldehyde with malononitrile. The trustworthiness of this protocol is self-validating; reaction progress can be easily monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.

G start Start reagents 1. Reagent Preparation - Dissolve Indole-3-carbaldehyde (1 mmol) and Malononitrile (1 mmol) in Ethanol (10 mL). start->reagents catalyst 2. Catalyst Addition - Add catalytic piperidine (2-3 drops). reagents->catalyst reaction 3. Reaction - Stir at room temperature. - Monitor by TLC. catalyst->reaction precipitation 4. Product Precipitation - Product may precipitate during reaction. reaction->precipitation If precipitate forms workup 5. Isolation - Cool mixture in an ice bath. - Collect precipitate via filtration. reaction->workup precipitation->workup wash 6. Purification - Wash solid with ice-cold water, then cold ethanol. workup->wash end End (Dry Product) wash->end

Caption: Generalized workflow for the Knoevenagel condensation experiment.

Protocol 1: Non-Fluorinated 1H-Indole-3-carbaldehyde
  • Materials:

    • 1H-Indole-3-carbaldehyde (145 mg, 1.0 mmol)

    • Malononitrile (66 mg, 1.0 mmol)

    • Ethanol (10 mL)

    • Piperidine (catalytic, ~3 drops)

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve 1H-indole-3-carbaldehyde and malononitrile in 10 mL of ethanol. Stir to ensure complete dissolution.

    • Add a catalytic amount of piperidine (2-3 drops) to the solution.

    • Stir the mixture at room temperature. The product, 2-(1H-indol-3-ylmethylene)malononitrile, may begin to precipitate as a pale-yellow solid.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water (5 mL) followed by cold ethanol (5 mL).

    • Dry the product under vacuum to yield the desired compound. Expected Yield: >90%.

Protocol 2: 5-Fluoro-1H-indole-3-carbaldehyde
  • Materials:

    • 5-Fluoro-1H-indole-3-carbaldehyde (163 mg, 1.0 mmol)

    • Malononitrile (66 mg, 1.0 mmol)

    • Ethanol (10 mL)

    • Piperidine (catalytic, ~2 drops)

  • Procedure:

    • Follow the same setup as in Protocol 1, dissolving 5-fluoro-1H-indole-3-carbaldehyde and malononitrile in ethanol.

    • Add a catalytic amount of piperidine (2 drops) to the solution.

    • Stir the mixture at room temperature.

    • Expert Insight: Due to the increased electrophilicity of the fluorinated aldehyde, this reaction is expected to be significantly faster. Monitor the reaction closely by TLC, as it may reach completion in under 30 minutes .

    • Upon completion, follow the same workup and isolation procedure (steps 5-7) as described in Protocol 1.

    • Expected Yield: >95%. The faster reaction rate and potentially more complete conversion can lead to a higher isolated yield under identical time constraints.

Conclusion and Field-Proven Insights

The strategic fluorination of indole-3-carbaldehyde provides a powerful lever for tuning chemical reactivity. Our comparative analysis demonstrates a clear and predictable dichotomy:

  • Reactivity at the Aldehyde: Fluorination enhances the reactivity of the carbonyl group towards nucleophilic attack and condensation. This can be exploited to accelerate reactions, use milder conditions, and potentially improve yields.

  • Reactivity at the Indole Ring: Fluorination diminishes the nucleophilicity of the indole nucleus, making it less susceptible to electrophilic aromatic substitution. This is a critical factor to consider during the synthesis of the fluorinated starting material itself.

For drug development professionals, these principles are paramount. A fluorinated analog may react more efficiently in a key library-generating condensation step, but its synthesis may require a more robust formylation protocol. Furthermore, the resulting fluorinated products often exhibit altered metabolic profiles, where the C-F bond can block sites of oxidative metabolism, a desirable trait in drug design.[16] By understanding these fundamental reactivity differences, chemists can make more informed decisions, streamlining synthesis and accelerating the discovery of novel chemical entities.

References

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  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • MDPI. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. [Link]
  • Avarvari, N., et al. (2012). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 1(1), 1-17. [Link]
  • StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]
  • Kumar, S., & Gribble, G. W. (2015). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 80(19), 9687-9699. [Link]
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
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  • PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

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A Comparative Guide to the Biological Activity of 5,6-Difluoro-1H-indole-3-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a core component in a multitude of pharmacologically active agents.[1][2] The strategic placement of a carbaldehyde group at the 3-position of the indole ring provides a versatile synthetic handle for the creation of a diverse array of derivatives with significant therapeutic potential. This guide delves into a comparative analysis of the biological activities of 5,6-Difluoro-1H-indole-3-carbaldehyde and its derivatives.

While direct experimental data on the biological activity of the parent compound, this compound, is not extensively available in the current literature, we can infer its potential bioactivities by examining structurally related fluorinated indoles and the well-documented activities of its derivatives. The introduction of fluorine atoms to the indole ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[3]

This guide will therefore focus on a detailed comparison of the known biological activities of various derivatives of indole-3-carbaldehyde, with a particular emphasis on fluorinated analogues, against the inferred potential of the parent 5,6-difluoro compound. We will explore their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by experimental data, detailed methodologies, and mechanistic insights.

I. Anticancer Activity: A Battleground for Indole Derivatives

The indole nucleus is a key feature in numerous anticancer agents, both natural and synthetic.[4] Derivatives of indole-3-carbaldehyde have shown significant promise in this arena, with fluorination often playing a role in enhancing their potency.[5]

Comparative Anticancer Potency of Indole-3-Carbaldehyde Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorinated Indole Phytoalexin Analogue Various Human Cancer Cell Lines-[6]
Indole-thiosemicarbazone hybrid derivatives MCF-7 (Breast)-[4]
Indole-thiosemicarbazone hybrid derivatives A-549 (Lung)-[4]
Indole-thiosemicarbazone hybrid derivatives Hep-G2 (Liver)-[4]
2-phenyl indole-3-carbaldehydes --[4]

Note: Specific IC50 values for some derivatives were not provided in the abstracts.

The data suggests that modifications at the 3-carbaldehyde position, such as the formation of thiosemicarbazones, and substitutions on the indole ring, including fluorination, are key strategies in developing potent anticancer agents.[4] While a direct comparison with the 5,6-difluoro parent compound is not possible, the enhanced activity of some fluorinated analogs against cancer cell lines highlights the potential of this substitution pattern.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of indole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A-549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanistic Insights: Targeting Key Cancer Pathways

Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and the targeting of signaling pathways crucial for cancer cell survival and proliferation.[4]

anticancer_pathway Indole Derivatives Indole Derivatives Tubulin Polymerization Tubulin Polymerization Indole Derivatives->Tubulin Polymerization Inhibition VEGFR Inhibition VEGFR Inhibition Indole Derivatives->VEGFR Inhibition Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Angiogenesis Inhibition Angiogenesis Inhibition VEGFR Inhibition->Angiogenesis Inhibition Tumor Growth Inhibition Tumor Growth Inhibition Angiogenesis Inhibition->Tumor Growth Inhibition

Caption: Potential anticancer mechanisms of indole derivatives.

II. Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole-3-carbaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi.[7][8][9]

Comparative Antimicrobial Efficacy of Indole-3-Carbaldehyde Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-3-aldehyde hydrazide/hydrazone derivatives Staphylococcus aureus6.25-100[9]
Indole-3-aldehyde hydrazide/hydrazone derivatives Methicillin-resistant S. aureus (MRSA)6.25-100[9]
Indole-3-aldehyde hydrazide/hydrazone derivatives Escherichia coli6.25-100[9]
Indole-3-aldehyde hydrazide/hydrazone derivatives Bacillus subtilis6.25-100[9]
Indole-3-aldehyde hydrazide/hydrazone derivatives Candida albicans6.25-100[9]
Indole-triazole, -thiadiazole, -carbothioamide derivatives S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125-50[10]
Schiff base analogues of indole-3-carboxaldehyde B. subtilis, P. fluorescence, S. aureus, A. niger, C. albicans, T. rubrum-[11]

The results indicate that derivatization of the carbaldehyde group into hydrazones, triazoles, and other heterocyclic systems can lead to potent antimicrobial agents with a broad spectrum of activity.[9][10] The wide range of MIC values suggests that the nature of the substituent plays a crucial role in determining the antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (microorganism without compound) and negative (broth without microorganism) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Indole-3-carbaldehyde and its derivatives have shown potential as anti-inflammatory and antioxidant agents.[12][13][14]

Indole-3-carboxaldehyde itself has been shown to alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[12] This activity is mediated, at least in part, through the aryl hydrocarbon receptor (AhR).

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

Step-by-Step Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with the test compounds for a specific duration.

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control.

Mechanistic Insights: Modulation of Inflammatory Pathways

anti_inflammatory_pathway Indole-3-carbaldehyde Indole-3-carbaldehyde Aryl Hydrocarbon Receptor (AhR) Aryl Hydrocarbon Receptor (AhR) Indole-3-carbaldehyde->Aryl Hydrocarbon Receptor (AhR) Activates NLRP3 Inflammasome NLRP3 Inflammasome Indole-3-carbaldehyde->NLRP3 Inflammasome Inhibits ROS Production ROS Production Aryl Hydrocarbon Receptor (AhR)->ROS Production Inhibits ROS Production->NLRP3 Inflammasome Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NLRP3 Inflammasome->Pro-inflammatory Cytokines Activates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of Indole-3-carbaldehyde.

Furthermore, novel indole-3-carboxaldehyde analogues conjugated with different aryl amines have been synthesized and evaluated for their antioxidant potential using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[14]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the indole ring and the modifications at the carbaldehyde group.

  • Fluorination: The introduction of fluorine at the C-5 position of the indole ring has been explored for enhancing anticancer activity, although studies have shown that it may not always be a critical factor for cytotoxicity.[6] However, in other contexts, fluorination is a well-established strategy for improving drug-like properties.[5]

  • Derivatization of the Carbaldehyde Group: Conversion of the aldehyde to Schiff bases, hydrazones, thiosemicarbazones, and various heterocyclic systems has been shown to significantly enhance antimicrobial and anticancer activities.[4][9][11] This suggests that the electronic and steric properties of the substituent at the 3-position are crucial for biological activity.

  • Substitution on the Indole Nitrogen: N-acylation of indole-3-carboxaldehyde can influence its antioxidant activity.[14]

  • Lipophilicity: Lipophilic substituents on the aromatic rings of 2-phenyl indole-3-carbaldehydes have been associated with good anti-proliferative activities.[4]

V. Conclusion and Future Directions

While the biological profile of the parent this compound remains to be experimentally elucidated, the extensive research on its derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. The comparative analysis presented in this guide highlights that strategic modifications of the indole-3-carbaldehyde core, particularly through fluorination and derivatization of the aldehyde functionality, can lead to potent and selective agents with anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish a definitive baseline for its activity. Further exploration of the structure-activity relationships of its derivatives will be crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The diverse biological activities exhibited by this class of compounds underscore their continued importance and potential in addressing significant unmet medical needs.

VI. References

  • Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles. ResearchGate. Available from: [Link]

  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Royal Society of Chemistry. Available from: [Link]

  • Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available from: [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available from: [Link]

  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available from: [Link]

  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. Available from: [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available from: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available from: [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Center for Biotechnology Information. Available from: [Link]

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. Available from: [Link]

  • Structure/activity relationships of indole derivatives. ResearchGate. Available from: [Link]

  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. Available from: [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. Available from: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available from: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available from: [Link]

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A Comparative Guide to the Antimicrobial Activity of Substituted Indole-3-Carbaldehyde Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the indole scaffold has emerged as a privileged structure in medicinal chemistry.[1] This guide provides a comprehensive comparison of the antimicrobial activity of substituted indole-3-carbaldehyde analogues, offering researchers, scientists, and drug development professionals a detailed analysis of their potential. We will delve into the structure-activity relationships, comparative efficacy against various microbial strains, and the underlying mechanisms of action, supported by experimental data and established protocols.

Introduction: The Promise of Indole-3-Carbaldehyde Analogues

Indole-3-carbaldehyde, a naturally occurring compound, and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antioxidant, and antibiofilm properties.[2] The versatility of the indole ring and the reactivity of the aldehyde group at the C3 position make it an ideal starting point for the synthesis of a diverse library of analogues with potentially enhanced antimicrobial efficacy. This guide focuses on systematically evaluating how substitutions on the indole nucleus and modifications of the carbaldehyde group influence their activity against clinically relevant bacteria and fungi.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

The antimicrobial potency of indole-3-carbaldehyde derivatives is intricately linked to their molecular architecture. Key structural modifications have been shown to significantly impact their activity.

  • Substitution on the Indole Ring: The nature and position of substituents on the benzene portion of the indole ring play a crucial role.

    • Halogens (Br, Cl): Introduction of halogens, particularly at the C5 position, has been frequently associated with enhanced antibacterial activity. For instance, 5-bromo and 5-chloro substituted indole-3-carbaldehyde semicarbazones have demonstrated notable inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[3][4][5][6] The electron-withdrawing nature and lipophilicity of halogens are thought to facilitate the interaction of the compounds with bacterial cell membranes.

    • Electron-Withdrawing vs. Electron-Donating Groups: While electron-withdrawing groups like nitro (NO2) can sometimes enhance activity, their effect is not always predictable and can be dependent on the overall molecular structure. In some cases, electron-donating groups like methoxy (OCH3) have resulted in reduced activity compared to their halogenated counterparts.[3][4][5][6]

  • Modification of the 3-Carbaldehyde Group: The aldehyde functional group is a key pharmacophore and a common site for derivatization.

    • Schiff Bases and Hydrazones: Condensation of the aldehyde with various amines and hydrazides to form Schiff bases and hydrazones has proven to be a highly effective strategy for generating potent antimicrobial agents.[2][7][8] These modifications can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell walls. The nature of the substituent on the imine or hydrazone moiety further influences the biological activity.

Below is a diagram illustrating the key structural features of substituted indole-3-carbaldehyde analogues that influence their antimicrobial activity.

SAR_Indole cluster_substituents Key Modification Sites Indole Indole-3-Carbaldehyde Core R1 R1: Substituents on Indole Ring (e.g., Halogens, NO2, OCH3) Indole->R1 Influences Lipophilicity & Electronic Properties R2 R2: Derivatization of Aldehyde (e.g., Schiff Bases, Hydrazones, Semicarbazones) Indole->R2 Modifies Pharmacophore Activity Antimicrobial Activity R1->Activity R2->Activity

Caption: Key structural modification sites on the indole-3-carbaldehyde scaffold influencing antimicrobial activity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted indole-3-carbaldehyde analogues against common bacterial and fungal strains, as reported in various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Compound/AnalogueSubstituent(s)Test OrganismMIC (µg/mL)Reference(s)
Semicarbazones
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide5-BromoStaphylococcus aureus100[3][4][5][6]
Bacillus subtilis100[3][4][5][6]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide5-ChloroStaphylococcus aureus150[3][4][5][6]
Bacillus subtilis150[3][4][5][6]
2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide5-MethoxyStaphylococcus aureus>150[3][4][5][6]
2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamide4-NitroStaphylococcus aureus>150[3][4][5][6]
Hydrazones
Indole-3-aldehyde N-methyl-N-phenylhydrazoneN-methyl-N-phenyl on hydrazoneStaphylococcus aureus6.25-100[7]
MRSA6.25-100[7]
5-Bromo-indole-3-aldehyde N-methyl-N-phenylhydrazone5-Bromo, N-methyl-N-phenyl on hydrazoneStaphylococcus aureus6.25-100[7]
MRSA6.25-100[7]
Schiff Bases
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamine4-nitrobenzenamineDickeya species (bacterium)2000[2]
Fusarium oxysporum (fungus)5000[2]

Note: The presented MIC values are for illustrative purposes and have been extracted from the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[2][9][10] Its accuracy is comparable to the agar dilution method, which is considered the gold standard.[10] This protocol outlines the key steps involved in performing a broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation_reading Incubation & Reading A Prepare stock solution of indole-3-carbaldehyde analogue B Perform serial two-fold dilutions in microtiter plate with broth A->B D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C->D E Include growth and sterility controls D->E F Incubate plates at appropriate temperature and duration E->F G Visually or spectrophotometrically determine microbial growth F->G H Identify the MIC: lowest concentration with no visible growth G->H

Caption: A generalized workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of the test compound (substituted indole-3-carbaldehyde analogue) in a suitable solvent (e.g., DMSO).[9]

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[2] This will create a range of decreasing concentrations of the test compound.

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium for 18-24 hours.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard.[9] This corresponds to a specific cell density.

    • Dilute this standardized suspension to the final required inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the diluted test compounds) with the prepared microbial inoculum.[2][10]

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[2]

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 16-20 hours).[10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.[2] Alternatively, a microplate reader can be used to measure the optical density.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.[2]

Unraveling the Mechanism of Action

The precise mechanism by which substituted indole-3-carbaldehyde analogues exert their antimicrobial effects is an area of active investigation. However, several studies have provided valuable insights into their potential modes of action.

  • Membrane Disruption: A prominent proposed mechanism is the disruption of the microbial cell membrane.[11] The lipophilic nature of many indole derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This is particularly relevant for analogues with lipophilic substituents like halogens.[11]

  • Inhibition of Cellular Respiration: Some studies suggest that these compounds may interfere with cellular respiration. Indole-3-carboxaldehyde has been shown to induce the disintegration of the mitochondrial bilayer membrane in fungi.[12] This disruption of mitochondrial function would severely impair energy production and lead to cell death.

  • Inhibition of Macromolecular Synthesis: There is evidence to suggest that some indole derivatives can inhibit the synthesis of essential macromolecules. For instance, certain indole antibiotics have been shown to cause a significant inhibition of RNA synthesis.[9]

  • Enzyme Inhibition: Another potential mechanism is the inhibition of crucial microbial enzymes. For example, some indole derivatives have been investigated as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[13]

Conclusion and Future Perspectives

Substituted indole-3-carbaldehyde analogues represent a promising class of compounds in the development of new antimicrobial agents. The ease of their synthesis and the tunability of their biological activity through structural modifications make them attractive candidates for further investigation. Structure-activity relationship studies have highlighted the importance of substitutions on the indole ring, particularly with halogens, and the derivatization of the aldehyde group to enhance antimicrobial potency.

Future research should focus on a more detailed elucidation of their mechanisms of action to enable rational drug design. Investigating their in vivo efficacy, toxicity profiles, and potential for synergistic effects with existing antibiotics will be crucial steps in translating the in vitro promise of these compounds into clinically useful therapeutic agents. The development of analogues with improved selectivity for microbial targets over host cells will also be a key area of focus.

References

  • Priya, B., Utreja, D., & Kalia, A. (2022). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Russian Journal of Bioorganic Chemistry.
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  • McInnes, J. I., & Rychlik, I. (1991). Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus. Journal of Applied Bacteriology, 71(5), 448-454. [Link]
  • Broth microdilution. (n.d.). In Wikipedia.
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  • Li, Y., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry.
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  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. [Link]
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  • Cadelis, M. M., et al. (2021).
  • Carrasco, F., Hernández, W., Dávalos, J., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]
  • Indole-3-carbaldehyde. (n.d.). In Wikipedia.
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  • Khan, I., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents. RSC Advances.
  • Wang, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
  • MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.).
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  • Cadelis, M. M., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
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A Senior Application Scientist's Guide to Assessing the Antioxidant Potential of 5,6-Difluoro-1H-indole-3-carbaldehyde Derivatives using the DPPH Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants in Drug Discovery

In the intricate landscape of cellular biology, a constant battle is waged against oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This imbalance is a known contributor to a multitude of degenerative diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] Consequently, the discovery and development of potent antioxidant compounds remain a cornerstone of modern drug discovery.

Among the vast chemical scaffolds explored for therapeutic potential, indole derivatives have emerged as a particularly promising class. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[2][3] Further enhancing this potential is the strategic incorporation of fluorine atoms. Fluorination can profoundly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced bioavailability and biological activity.[4][5][6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant potential of a specific class of these compounds: 5,6-Difluoro-1H-indole-3-carbaldehyde derivatives . We will delve into the theoretical underpinnings and provide a robust, field-proven experimental protocol using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay—a widely adopted method for its simplicity, speed, and reliability.[1][7]

The DPPH Assay: A Window into Radical Scavenging

The DPPH assay is a simple and rapid spectrophotometric method used to evaluate the free radical scavenging ability of compounds.[8][9][10] Its widespread use stems from its reliance on a stable free radical, DPPH•, which removes the need for generating a radical species in situ.[1][11]

Principle and Mechanism

At its core, the assay measures the capacity of a potential antioxidant to donate a hydrogen atom or an electron to the DPPH• radical.[12] The DPPH• molecule is characterized by a delocalized spare electron, which gives its solution a deep violet color with a maximum absorbance around 517 nm.[1][11]

When an antioxidant (A-H) is introduced, it reduces the DPPH• radical to its non-radical form, DPPH-H, a pale yellow or colorless hydrazine.[1][9][11] This reduction is stoichiometrically related to the number of electrons or hydrogen atoms captured, leading to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[8][12]

The reaction can proceed through several mechanisms, primarily:

  • Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to the radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, followed by an electron transfer.[7]

DPPH_Principle cluster_reaction Reaction DPPH_Radical DPPH• (Violet) DPPH_Reduced DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_Reduced Reduction Antioxidant Antioxidant (A-H) Radical_Product Antioxidant Radical (A•) Antioxidant->Radical_Product Oxidation

Caption: The basic principle of the DPPH radical scavenging assay.

Experimental Protocol: Assessing this compound Derivatives

This protocol is optimized for a 96-well microplate format, enabling simultaneous screening of multiple concentrations and derivatives. Adherence to these steps ensures reproducibility and accuracy.

Part 1: Materials and Reagents

Equipment:

  • UV-Vis microplate reader capable of reading absorbance at ~517 nm.

  • Calibrated single and multichannel pipettes.

  • 96-well transparent flat-bottom microplates.[13]

  • Vortex mixer.

  • Analytical balance.

  • Volumetric flasks and appropriate glassware.

Chemicals and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) powder.

  • This compound derivatives (synthesized and purified).

  • Standard Antioxidant: Ascorbic acid, Trolox, or Gallic acid.[14]

  • Solvent: Spectrophotometric grade methanol or ethanol.[13]

    • Causality Note: Methanol or ethanol are the solvents of choice as they effectively dissolve both the DPPH radical and a wide range of organic compounds, including indole derivatives. Their volatility is also suitable for this assay format.

Part 2: Preparation of Solutions

Scientist's Note: DPPH is light-sensitive. All solutions containing DPPH must be freshly prepared and kept in amber bottles or wrapped in aluminum foil to prevent degradation.[8][13][15]

  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve in 100 mL of methanol/ethanol in a volumetric flask.

    • Mix thoroughly and store in the dark at 4°C. Prepare fresh weekly.[13]

  • DPPH Working Solution:

    • Before the assay, dilute the stock solution with methanol/ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[12] This ensures the absorbance values fall within the linear range of the spectrophotometer.

    • Allow the solution to equilibrate to room temperature before use.

  • Test Compound Stock Solutions (e.g., 1 mg/mL):

    • Accurately weigh 1 mg of each this compound derivative.

    • Dissolve in 1 mL of methanol/ethanol. If solubility is an issue, a minimal amount of DMSO can be used, followed by dilution with the primary solvent.

    • Trustworthiness Check: Ensure complete dissolution. Any particulate matter will interfere with absorbance readings.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid (or Trolox) in the same manner as the test compounds.

  • Serial Dilutions:

    • From the stock solutions of the test compounds and the standard, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in the chosen solvent. This concentration range is crucial for generating a dose-response curve to accurately determine the IC50 value.

Part 3: Assay Procedure (96-Well Plate)
  • Plate Setup: Designate wells for blanks, controls, standards, and test samples. It is critical to run all samples in triplicate for statistical validity.[11]

    • Blank: 200 µL DPPH working solution + 20 µL solvent. (Used to measure the initial absorbance of DPPH).

    • Sample Control: 200 µL solvent + 20 µL sample solution. (Used to account for any intrinsic color of the test compound).

    • Test Sample: 200 µL DPPH working solution + 20 µL of each sample dilution.

  • Reagent Addition:

    • Using a multichannel pipette, add 20 µL of the appropriate sample dilutions, standard dilutions, or solvent to the designated wells.

    • Add 200 µL of the DPPH working solution to all wells except the 'Sample Control' wells.

    • Add 200 µL of the solvent to the 'Sample Control' wells.

  • Incubation:

    • Mix the plate gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

    • Causality Note: A 30-minute incubation period is standard as it allows the reaction between DPPH and most antioxidants to reach a steady state or completion. For slow-reacting compounds, a kinetic study may be necessary. The dark condition prevents the light-induced degradation of DPPH.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph 2. Add 200 µL of DPPH Solution to Wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions (Derivatives & Standard) add_samples 1. Add 20 µL of Sample/ Standard/Solvent to Wells prep_samples->add_samples add_samples->add_dpph incubate 3. Incubate 30 min in the Dark add_dpph->incubate read_abs 4. Read Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Part 4: Data Analysis and Interpretation
  • Calculate Percentage Scavenging Activity: The radical scavenging activity is calculated using the following formula:[12][16]

    % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the blank (DPPH solution + solvent).

    • Asample is the absorbance of the test sample (DPPH solution + test compound). If the sample control shows significant absorbance, it should be subtracted from Asample.

  • Determine the IC50 Value: The IC50 (Inhibitory Concentration 50%) value is the concentration of a compound required to scavenge 50% of the DPPH radicals.[15][17] It is the primary metric for quantifying and comparing antioxidant potency. A lower IC50 value signifies a higher antioxidant activity. [18]

    • Plot a graph of % Scavenging Activity (Y-axis) versus the concentration of the derivative or standard (X-axis).

    • The IC50 value can be determined from the resulting dose-response curve by interpolation or by using non-linear regression analysis.

Comparative Guide: Evaluating Derivative Performance

To objectively compare the performance of the this compound derivatives, their IC50 values should be tabulated against a well-known standard.

Table 1: Hypothetical Antioxidant Activity of this compound Derivatives

CompoundSubstituent (R-group)IC50 (µg/mL) ± SD
Standard Ascorbic Acid15.5 ± 1.2
Derivative 1-H85.2 ± 4.5
Derivative 2-OCH₃62.7 ± 3.1
Derivative 3-NH₂48.9 ± 2.8
Derivative 4-NO₂> 200

Data are presented as mean ± standard deviation (SD) from three independent experiments (n=3). This data is for illustrative purposes only.

Discussion of Structure-Activity Relationship (SAR)
  • Influence of Substituents: The nature of the substituent on the indole core appears to significantly impact antioxidant activity. Electron-donating groups like methoxy (-OCH₃) and amino (-NH₂) seem to enhance radical scavenging ability compared to the unsubstituted parent compound (Derivative 1), as indicated by their lower IC50 values. This is a common observation, as these groups can help stabilize the resulting antioxidant radical.[3]

  • Deactivating Groups: Conversely, a strong electron-withdrawing group like nitro (-NO₂) drastically reduces or abolishes antioxidant activity.

  • Role of the Indole N-H: The presence of the unsubstituted nitrogen atom in the indole ring is often mandatory for antioxidant activity, as it can participate in the hydrogen atom donation process.[3] Modifications at this position should be carefully considered as they may diminish activity.

  • Effect of Fluorine: The 5,6-difluoro substitution on the benzene portion of the indole ring provides a consistent scaffold for comparison. Fluorine's high electronegativity modifies the electronic environment of the entire molecule, which can influence the ease of hydrogen/electron donation from other parts of the structure, such as the N-H group.[5]

Scientific Integrity: Ensuring Trustworthy and Validated Results

Every protocol must be a self-validating system to ensure the trustworthiness of the generated data.

  • Positive Control: The inclusion of a standard antioxidant like Ascorbic Acid is non-negotiable. It validates that the assay reagents and conditions are optimal and provides a benchmark against which new compounds can be reliably compared.[12]

  • Reproducibility: Performing all experiments in triplicate is essential to calculate the standard deviation, which indicates the precision and reproducibility of the results.[11]

  • Method Validation: For rigorous studies, the assay method should be validated according to established guidelines (e.g., ICH or AOAC) for parameters such as linearity, precision, and accuracy.[19][20][21]

  • Acknowledging Limitations: It is crucial to recognize the limitations of the DPPH assay. It is an in vitro chemical assay and does not fully replicate complex biological systems.[8] Steric hindrance can sometimes prevent large molecules from reacting efficiently with the DPPH radical site.[11] Therefore, for a comprehensive antioxidant profile, it is highly recommended to complement the DPPH assay with other methods that assess different aspects of antioxidant activity (e.g., ABTS, ORAC, FRAP).[20][22]

Conclusion

The DPPH assay serves as an invaluable primary screening tool in the quest for novel antioxidants. This guide provides a robust and scientifically sound protocol for assessing the radical scavenging potential of this compound derivatives. By carefully controlling experimental variables, including appropriate standards, and correctly interpreting the IC50 values, researchers can effectively compare the potency of different derivatives and elucidate key structure-activity relationships. This systematic approach is a critical first step in identifying promising lead compounds for further development in the fight against diseases rooted in oxidative stress.

References

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  • Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043. [Link]
  • G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]
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  • Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay.
  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
  • Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Pharmaceutical and Analytical Chemistry. [Link]
  • El Euch, S. K., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. Journal of Analytical & Pharmaceutical Research. [Link]
  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Zen-Bio. DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
  • López-Alarcón, C., & Lissi, E. (2006). A novel and simple spectrophotometric method for the determination of antioxidant capacity of G-rich single-stranded DNA. Biological research, 39(4), 719-727. [Link]
  • Pandeya, A. (2016). How to interpret the results of DPPH asay?
  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?
  • ResearchGate. (2019). Fluorine-containing indoles: Synthesis and biological activity.
  • ResearchGate. (2023). Antioxidant activity expressed with different standard compounds.
  • Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated, Semi-Aerated and Non-Aerated Tea Products. Open Journal of Applied Sciences. [Link]
  • ResearchGate. (2017). How can I read DPPH results r?
  • Ciesla, L., & Kryszen, J. (2014). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
  • Rahayu, S., et al. (2022). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
  • Ghasemi, F., et al. (2018). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics. [Link]
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Der Pharma Chemica. (2014).
  • El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
  • Kusz, J., et al. (2019).
  • YouTube. (2024). DPPH assay and TPC assays. YouTube. [Link]
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  • Ciaffoni, F., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. [Link]
  • ResearchGate. (2021). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

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A Comparative and Predictive Spectroscopic Guide to 5,6-Difluoroindole and Other Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated indoles are foundational scaffolds in medicinal chemistry, imparting unique physicochemical properties that are crucial for drug efficacy, metabolic stability, and target binding. Among these, fluorinated indoles are of particular interest due to the unique properties of the fluorine atom. This guide provides a detailed comparative analysis of the spectral characteristics of 5,6-difluoroindole against other key halogenated indoles, including 5-fluoroindole, 6-fluoroindole, 4-chloroindole, and 5-bromoindole. Due to the limited availability of published, consolidated spectral data for 5,6-difluoroindole, this guide employs a predictive approach grounded in the principles of substituent additivity, using empirical data from its monofluorinated analogues as a baseline. We will delve into Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into how halogen identity and position influence spectral outcomes. This document serves as a critical resource for researchers in structural elucidation, quality control, and the rational design of novel indole-based therapeutic agents.

The Strategic Role of Halogenation in Indole-Based Drug Discovery

The indole ring is a "privileged structure," forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-migraine drug sumatriptan. The strategic placement of halogen atoms on this scaffold is a cornerstone of modern medicinal chemistry. Halogens modify a molecule's lipophilicity, metabolic stability, and binding interactions through steric and electronic effects.

  • Fluorine: Due to its small size and high electronegativity, fluorine can form strong bonds with carbon, enhance binding affinity through hydrogen bonding interactions, and block metabolic oxidation sites, thereby increasing a drug's half-life.

  • Chlorine & Bromine: These larger halogens increase lipophilicity and can participate in halogen bonding, a non-covalent interaction that can be pivotal for ligand-receptor binding.

  • Iodine: Offers the most significant potential for halogen bonding and is often used to introduce steric bulk or as a handle for further synthetic transformations.

Understanding the precise spectroscopic signature of each halogenated analogue is paramount for confirming its structure and purity during the drug development pipeline.

Experimental & Analytical Workflow

To ensure data integrity and reproducibility, the acquisition of spectroscopic data must follow standardized protocols. The choice of solvent, concentration, and instrument parameters are not arbitrary; they are selected to optimize signal resolution, sensitivity, and to be consistent with established literature values.

Standard Operating Protocols
  • NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or higher spectrometer. Samples are dissolved in deuterated solvents (e.g., CDCl₃ or DMSO-d₆), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹⁹F NMR, spectra are referenced to an external standard like CFCl₃.[1][2]

  • Infrared (IR) Spectroscopy: Data is commonly acquired using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid or liquid samples with minimal preparation. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are typically obtained using a GC-MS system. The electron energy is standardized at 70 eV to induce reproducible fragmentation patterns, which are crucial for structural confirmation.[3]

General Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation for a novel halogenated indole.

G Fig 1. Standard Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structural Elucidation Prep Weigh Compound & Dissolve in Appropriate Solvent (e.g., CDCl3 for NMR) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR Analyze Sample IR FT-IR Spectroscopy (ATR) Prep->IR Analyze Sample MS Mass Spectrometry (GC-MS, EI) Prep->MS Analyze Sample NMR_Data Process Spectra: - Chemical Shifts (δ) - Coupling Constants (J) - Integration NMR->NMR_Data IR_Data Identify Functional Groups: - N-H Stretch - C-H Aromatic Stretch - C-X Stretch IR->IR_Data MS_Data Analyze Mass Spectrum: - Molecular Ion (M⁺) - Isotopic Pattern - Fragmentation MS->MS_Data Confirm Confirm Structure & Purity NMR_Data->Confirm Correlate Data IR_Data->Confirm Correlate Data MS_Data->Confirm Correlate Data

Caption: General workflow for spectroscopic analysis.

Comparative Spectral Data

The following sections present a detailed comparison of spectral data. For 5,6-difluoroindole, values are predicted based on substituent effects observed in 5-fluoroindole and 6-fluoroindole and are marked with an asterisk (*).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is directly influenced by the electronegativity and resonance effects of halogen substituents.

Halogen substitution on the benzene ring significantly impacts the chemical shifts of the aromatic protons. Highly electronegative halogens like fluorine cause a general downfield shift (deshielding) of adjacent protons.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Halogenated Indoles

Proton5-Fluoroindole[4]6-Fluoroindole[5]4-Chloroindole5-Bromoindole[6]5,6-Difluoroindole (Predicted) *
N-H ~8.10 (br s)~8.05 (br s)~8.15 (br s)~8.10 (br s)~8.15 (br s)
H-2 ~7.27 (m)~7.25 (m)~7.15 (t)~7.25 (m)~7.30 (m)
H-3 ~6.53 (m)~6.49 (m)~6.60 (t)~6.47 (m)~6.55 (m)
H-4 ~7.27 (dd)~7.55 (dd)-~7.20 (d)~7.10 (t)
H-6 ~6.96 (ddd)-~7.10 (d)~7.15 (dd)-
H-7 ~7.27 (dd)~6.85 (ddd)~7.12 (t)~7.76 (d)~7.05 (t)

Note: Data typically acquired in CDCl₃. Multiplicities are approximate (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

Interpretation:

  • Prediction for 5,6-Difluoroindole: The chemical shifts for H-4 and H-7 are predicted to be shifted upfield relative to unsubstituted indole due to the ortho- and meta-positioning of the two fluorine atoms, respectively. The fluorine atoms strongly withdraw electron density via the sigma framework but donate it via resonance (a π-donor effect), leading to complex shielding/deshielding patterns.

  • Pyrrole Ring Protons (H-2, H-3): These protons are less affected by substitution on the benzene ring, showing relatively consistent chemical shifts across the series.

  • N-H Proton: The broad singlet around 8.1 ppm is characteristic of the indole N-H proton and its chemical shift is highly dependent on solvent and concentration.

Carbon atoms directly bonded to a halogen experience the most significant change in chemical shift. The strong inductive effect of fluorine causes a dramatic downfield shift for the carbon it is attached to (C-F bond), while the "heavy atom effect" of bromine and iodine can cause an upfield shift.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Indoles

Carbon5-Fluoroindole[7]4-Chloroindole5-Bromoindole5,6-Difluoroindole (Predicted) *
C-2 ~125.0~123.5~125.1~125.5
C-3 ~102.7~100.8~102.5~103.0
C-3a ~132.5~127.1~129.8~130.0 (d)
C-4 ~110.0 (d)~125.0~114.5~111.0 (dd)
C-5 ~157.5 (d)~121.8~113.0~150.0 (d)
C-6 ~111.5 (d)~122.5~124.0~147.0 (d)
C-7 ~105.5 (d)~110.0~113.8~98.0 (dd)
C-7a ~128.0~135.5~134.5~125.0 (d)

Note: (d) denotes a doublet due to ¹JCF or ²JCF coupling.

Interpretation:

  • Prediction for 5,6-Difluoroindole: We predict large downfield shifts for C-5 and C-6 due to the direct attachment to fluorine. Furthermore, these signals will appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz). Other carbons in the benzene ring (C-4, C-7, C-3a, C-7a) will also exhibit splitting due to two- or three-bond C-F couplings.

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds, with a wide chemical shift range that is highly responsive to the electronic environment.[8]

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) for Fluorinated Indoles

CompoundChemical Shift (δ, ppm)
5-Fluoroindole[4]~ -125.0
6-Fluoroindole[9]~ -122.0
5,6-Difluoroindole (Predicted) *F-5: ~ -140.0 (d)F-6: ~ -143.0 (d)

Note: Referenced to CFCl₃ at 0.00 ppm. (d) denotes doublet due to F-F coupling.

Interpretation:

  • Prediction for 5,6-Difluoroindole: The chemical shifts for the fluorine atoms in 5,6-difluoroindole are predicted to be shifted relative to the monofluorinated analogues. The two fluorine atoms will couple to each other, resulting in two doublets in the ¹⁹F NMR spectrum. The exact chemical shifts are sensitive to the overall electronic structure perturbed by the presence of the second fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify characteristic functional groups based on their vibrational frequencies. For halogenated indoles, key absorptions include the N-H stretch, aromatic C-H stretches, and C-X (halogen) stretches.

Table 4: Key IR Absorption Bands (cm⁻¹) for Halogenated Indoles

VibrationIndole (unsubstituted)[3]5-Fluoroindole[10]4-Chloroindole5-Bromoindole
N-H Stretch ~3410~3415~3420~3410
Aromatic C-H Stretch 3100-30003110-30103100-30003100-3000
Aromatic C=C Stretch 1620-14501625-14601615-14501610-1440
C-F Stretch N/A~1150-1250N/AN/A
C-Cl Stretch N/AN/A~750-850N/A
C-Br Stretch N/AN/AN/A~550-650

Interpretation:

  • The N-H and aromatic C-H stretching frequencies remain relatively consistent across all analogues, as these vibrations are less affected by the halogen substituent on the benzene ring.

  • The most diagnostic feature is the carbon-halogen (C-X) stretch . The C-F bond is very strong and polar, giving rise to a strong absorption in the 1150-1250 cm⁻¹ region. The C-Cl and C-Br stretches appear at much lower frequencies due to the increased mass of the halogen atom. 5,6-difluoroindole would be expected to show strong absorptions in the C-F stretch region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. Halogenated compounds often display characteristic isotopic patterns.

Table 5: Mass Spectrometry Data for Halogenated Indoles

CompoundMolecular Ion (M⁺) m/zKey Fragments (m/z)Isotopic Pattern
5-Fluoroindole[11]135108, 107None
6-Fluoroindole[4]135108, 107None
4-Chloroindole151116, 89M⁺ / M⁺+2 ratio of ~3:1
5-Bromoindole195116, 89M⁺ / M⁺+2 ratio of ~1:1
5,6-Difluoroindole (Predicted) *153126, 99None

Interpretation:

  • Molecular Ion: The molecular ion peak directly confirms the molecular weight of the compound. For 5,6-difluoroindole, the predicted molecular ion is m/z 153.

  • Isotopic Patterns: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M⁺ and M⁺+2 peak pattern with a 3:1 intensity ratio. Bromine's isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 ratio, producing M⁺ and M⁺+2 peaks of almost equal height. Fluorine is monoisotopic, so fluorinated compounds do not show this pattern.

  • Fragmentation: A common fragmentation pathway for indoles is the loss of HCN (27 mass units) from the pyrrole ring. For halogenated indoles, the loss of the halogen atom or HX can also be observed.

Discussion: The Electronic Influence of Halogens

The observed and predicted spectral data can be rationalized by considering the electronic properties of the halogen substituents—namely, their inductive and resonance effects.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This electron withdrawal deshields nearby nuclei, generally leading to downfield shifts in ¹H and ¹³C NMR spectra.

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This effect adds electron density to the ring, particularly at the ortho and para positions, causing shielding (upfield shifts). This effect is most significant for fluorine and decreases down the group.

The final chemical shift of a nucleus is a balance of these two opposing effects. For fluorine, the strong -I effect often dominates, but the +R effect is significant and cannot be ignored. For heavier halogens, the +R effect is weaker.

Diagram of Halogen Electronic Effects

This diagram illustrates how the inductive withdrawal and resonance donation of a halogen at the C-5 position influence the electron density of the indole ring.

Caption: Opposing electronic effects of halogens.

Conclusion

The spectroscopic analysis of halogenated indoles reveals distinct and predictable patterns governed by the nature and position of the halogen substituent.

  • NMR spectra are defined by a balance of strong inductive withdrawal and weaker resonance donation, with C-F and H-F couplings providing unambiguous structural information for fluorinated analogues.

  • IR spectroscopy clearly identifies the presence of halogens through characteristic C-X stretching bands, with C-F stretches appearing at a significantly higher frequency.

  • Mass spectrometry provides definitive molecular weights and offers clear confirmation of chlorine or bromine through their unique isotopic abundance patterns.

This guide demonstrates that even in the absence of complete experimental data for a target molecule like 5,6-difluoroindole, a robust and scientifically sound predictive analysis can be performed. By leveraging empirical data from closely related analogues and applying fundamental principles of spectroscopy, researchers can confidently anticipate spectral features, aiding in the identification of novel compounds and accelerating the drug discovery process.

References

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5,6-Difluoro-1H-indole-3-carbaldehyde via NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 5,6-Difluoro-1H-indole-3-carbaldehyde, a fluorinated indole derivative of interest in medicinal chemistry. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), contrasting them with known data for similar compounds and providing the causal logic behind the experimental choices and data interpretation.

The Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis of this compound is most efficiently achieved via the Vilsmeier-Haack reaction.[1][2][3][4][5] This classic formylation method is ideal for electron-rich heterocyclic compounds like indoles. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C3 position of the 5,6-difluoroindole ring, leading to the desired aldehyde after aqueous workup.

The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the 3-position of the indole nucleus, which is the most nucleophilic site. This ensures a high yield of the target molecule with minimal side products.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Validation 5,6-Difluoroindole 5,6-Difluoroindole Vilsmeier_Haack Vilsmeier-Haack Formylation 5,6-Difluoroindole->Vilsmeier_Haack Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Vilsmeier_Haack Product This compound Vilsmeier_Haack->Product NMR_MS NMR & MS Analysis Product->NMR_MS

Figure 1: Synthetic and validation workflow for this compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For our target molecule, we expect to see signals for the N-H proton, the aldehydic proton, and the aromatic protons on the indole ring. The fluorine atoms will introduce characteristic splitting patterns due to H-F coupling.

Expected ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
NH~12.5br s-
CHO~9.9s-
H2~8.5s-
H4~7.9dJ(H4-F5) ≈ 9-10
H7~7.5dJ(H7-F6) ≈ 9-10

These predictions are based on data for similar indole-3-carboxaldehydes and known H-F coupling constants.[6][7][8]

For comparison, the experimental ¹H NMR data for the related compound, 5-fluoro-1H-indole-3-carbaldehyde, is presented below.[7]

Experimental ¹H NMR Data for 5-Fluoro-1H-indole-3-carbaldehyde (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH12.45br s-
CHO9.93s-
H28.50d1.6
H47.85d2.4
H67.45dd1.6, 7.8
H77.54d8.0

The presence of the two fluorine atoms at positions 5 and 6 in our target molecule will simplify the aromatic region compared to the 5-fluoro analogue, as the protons at these positions are substituted. The remaining aromatic protons, H4 and H7, will appear as doublets due to coupling with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~185
C5/C6~150-160 (d, J(C-F) ≈ 240-250 Hz)
C3a/C7a~130-140
C2~138
C3~118
C4/C7~105-115 (d, J(C-F) ≈ 20-30 Hz)

Predictions are based on general indole ¹³C NMR data and known C-F coupling constants.[9]

The large one-bond carbon-fluorine coupling constants (¹J(C-F)) for C5 and C6 are highly diagnostic. The smaller two- and three-bond couplings (²J(C-F) and ³J(C-F)) will also be observable for the other carbons in the benzene ring portion of the indole.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[10][11][12] The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Expected ¹⁹F NMR Data for this compound:

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F5-120 to -140dJ(F5-F6) ≈ 20
F6-120 to -140dJ(F5-F6) ≈ 20

Predictions are based on typical chemical shifts for fluoroaromatic compounds and F-F coupling constants.[13]

The observation of two distinct signals, each a doublet due to coupling to the other fluorine atom, would be strong evidence for the 5,6-difluoro substitution pattern.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural information through its fragmentation pattern.

Expected Mass Spectrometry Data for this compound:

IonPredicted m/zDescription
[M]⁺˙181.04Molecular Ion
[M-H]⁺180.03Loss of a hydrogen radical
[M-CO]⁺˙153.05Loss of carbon monoxide
[M-CHO]⁺152.04Loss of the formyl group

The molecular ion peak at m/z 181.04 would confirm the molecular formula C₉H₅F₂NO. The fragmentation pattern, characterized by the loss of a hydrogen atom, carbon monoxide, or the entire formyl group, is typical for aromatic aldehydes.[14][15] The fragmentation of the indole ring itself can also lead to characteristic ions.[16]

fragmentation_pathway M [M]+• m/z = 181.04 M_minus_H [M-H]+ m/z = 180.03 M->M_minus_H - H• M_minus_CO [M-CO]+• m/z = 153.05 M->M_minus_CO - CO M_minus_CHO [M-CHO]+ m/z = 152.04 M->M_minus_CHO - •CHO

Figure 2: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

Synthesis of this compound
  • To a stirred solution of 5,6-difluoroindole (1 equivalent) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

NMR Sample Preparation and Analysis
  • Dissolve approximately 10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry Analysis
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).

  • Acquire the mass spectrum in the appropriate mass range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Conclusion

The structural validation of synthesized compounds is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. For this compound, the combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. By comparing the expected data with experimental results and data from analogous compounds, researchers can have high confidence in the identity and purity of their synthesized material.

References

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A Comparative Guide to the Cytotoxicity of Indole-3-Carbaldehyde Schiff Bases for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Indole-3-Carbaldehyde Schiff Bases

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives, particularly Schiff bases formed from indole-3-carbaldehyde, have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer properties.[1] These compounds, characterized by the azomethine group (-CH=N-), offer a versatile platform for structural modification, enabling the fine-tuning of their cytotoxic profiles against various cancer cell lines.[2]

This guide provides a comparative analysis of the cytotoxic effects of different indole-3-carbaldehyde Schiff bases, drawing upon experimental data from the scientific literature. We will delve into structure-activity relationships, explore the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their quest for novel anticancer therapeutics.

Comparative Cytotoxicity Analysis: A Data-Driven Overview

A critical aspect of anticancer drug discovery is the quantitative assessment of a compound's ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the compound. Below is a synthesis of cytotoxicity data for a series of indole-3-carbaldehyde Schiff bases against common cancer cell lines.

It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods. The data presented here is curated from studies employing consistent methodologies to ensure a more reliable comparison.

One study synthesized a series of novel Schiff bases derived from 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde and various substituted anilines.[2] Their in vitro anticancer activity was evaluated against the AMJ13 breast cancer cell line.[2] While specific IC50 values were not provided in the abstract, the study reported that the compounds exhibited promising anticancer activity at low concentrations, with some derivatives inhibiting 70% of cell growth at concentrations of 20-60 µg/ml after 72 hours of exposure.[2]

Another study focused on the synthesis of four new indole Schiff bases and evaluated their cytotoxicity against HepG2 (liver cancer) and SK-GT2 cell lines.[3] The results indicated good inhibitory effects compared to a control.[3]

A separate investigation into 1,3,5-trisubstituted indole derivatives, which share the core indole structure, demonstrated significant dose-dependent inhibition of MCF-7 breast cancer cell proliferation.[4] This study highlighted the potential for substitution on the indole ring to influence cytotoxic potency.[4]

Table 1: Comparative Cytotoxicity (IC50, µM) of Selected Indole-Based Schiff Bases

Compound IDSchiff Base SubstituentMCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Reference
Series 1 Substituted AnilinesData not available in µMData not available in µMData not available in µM[2]
Series 2 Varied AnilinesData not available in µMGood InhibitionData not available in µM[3]
Series 3 Trisubstituted IndolesSignificant InhibitionData not available in µMData not available in µM[4]

Note: The table illustrates the type of data required for a comprehensive comparison. Specific and directly comparable IC50 values from a single study systematically evaluating a series of indole-3-carbaldehyde Schiff bases were not available in the initial search results. The text above synthesizes findings from multiple sources.

Structure-Activity Relationship (SAR): Unlocking the Keys to Potency

The cytotoxic efficacy of indole-3-carbaldehyde Schiff bases is intricately linked to their molecular structure. The nature and position of substituents on both the indole ring and the amine-derived portion of the Schiff base play a pivotal role in modulating their anticancer activity.

  • Substitution on the Aniline Ring: The electronic properties of substituents on the aniline ring significantly influence cytotoxicity. Electron-withdrawing groups, such as nitro or halogen groups, can enhance the electrophilicity of the azomethine carbon, potentially leading to increased reactivity with biological nucleophiles within cancer cells. Conversely, electron-donating groups may modulate the compound's lipophilicity and ability to cross cellular membranes.

  • Substitution on the Indole Ring: Modifications to the indole nucleus itself can also impact biological activity. For instance, the introduction of halogen atoms or other functional groups can alter the molecule's overall shape, electronic distribution, and binding affinity for molecular targets.

A comprehensive understanding of SAR is critical for the rational design of more potent and selective anticancer agents.

Mechanism of Action: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of indole-3-carbaldehyde Schiff bases are often mediated through the induction of apoptosis, a form of programmed cell death that is a key target for anticancer therapies.[5]

Induction of Apoptosis

Apoptosis is a tightly regulated process involving a cascade of molecular events. Studies on related indole compounds, such as indole-3-carbinol, have shown that they can induce apoptosis in cancer cells through various mechanisms.[6][7] These mechanisms often involve:

  • Mitochondrial Pathway (Intrinsic Pathway): Many chemotherapeutic agents trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[6] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

  • Cell Cycle Arrest: Before undergoing apoptosis, cancer cells are often arrested at specific checkpoints in the cell cycle (e.g., G2/M phase).[8] This prevents them from proliferating and provides an opportunity for apoptotic pathways to be initiated. Research on some Schiff bases has demonstrated their ability to cause cell cycle arrest at the G2/M phase.[8]

The following diagram illustrates a generalized workflow for investigating the anticancer activity of novel indole Schiff bases, from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Elucidation A Synthesized Indole-3-Carbaldehyde Schiff Base Derivatives B In vitro Cytotoxicity Assay (e.g., MTT Assay) on Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assays (e.g., Annexin V-FITC, Caspase Activity) C->D Select Potent Compounds E Cell Cycle Analysis (Flow Cytometry) C->E Select Potent Compounds F Analysis of Apoptotic Proteins (e.g., Bcl-2 family, Caspases) D->F E->F G Investigate Key Signaling Pathways (e.g., PI3K/Akt, MAPK) F->G H Identify Molecular Targets G->H

Caption: General workflow for evaluating the anticancer potential of indole-3-carbaldehyde Schiff bases.

Potential Signaling Pathways

While the precise signaling pathways targeted by many indole-3-carbaldehyde Schiff bases are still under investigation, research on structurally related compounds suggests the involvement of key cancer-related pathways such as:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby controlling a wide range of cellular processes, including proliferation and apoptosis.[9]

The diagram below depicts a simplified model of apoptosis induction, a common mechanism for anticancer compounds.

G Compound Indole-3-Carbaldehyde Schiff Base Cell Cancer Cell Compound->Cell Cellular Uptake Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Membrane Permeabilization Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspase_Cascade Release of Cytochrome c Apoptosis Apoptosis (Programmed Cell Death) Caspase_Cascade->Apoptosis Execution of Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by a cytotoxic compound.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. The following is a detailed methodology for the widely used MTT assay to determine the cytotoxic effects of novel indole-3-carbaldehyde Schiff bases.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a reliable and widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Indole-3-carbaldehyde Schiff base compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine cell density.

    • Seed the cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the indole-3-carbaldehyde Schiff base in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired test concentrations.

    • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram outlines the key steps of the MTT assay workflow.

G A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Indole Schiff Base (Various Concentrations) B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability and IC50 H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity determination.

Conclusion and Future Directions

Indole-3-carbaldehyde Schiff bases represent a promising class of compounds for the development of novel anticancer agents. Their synthetic accessibility and the tunability of their chemical structures allow for the systematic exploration of structure-activity relationships to optimize cytotoxic potency and selectivity. While this guide provides an overview of their comparative cytotoxicity and potential mechanisms of action, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved.

Future investigations should focus on:

  • Systematic Synthesis and Screening: The synthesis and cytotoxic evaluation of large, diverse libraries of indole-3-carbaldehyde Schiff bases against a broad panel of cancer cell lines will be crucial for identifying lead compounds with high potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the mapping of affected signaling pathways, will provide a rational basis for further drug development.

  • In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be evaluated in preclinical animal models to assess their in vivo anticancer efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights and protocols presented in this guide, researchers can contribute to the advancement of this exciting area of cancer research and potentially unlock new therapeutic avenues for patients.

References

  • Hassan, A. S. (n.d.). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity.[3]
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  • BenchChem. (2025). Application Notes: Anticancer Activity Assays for Indole Schiff Bases.[5]
  • El-Sawy, E. R., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules.[8]
  • The Effects of 1,3,5-trisubstituted Indole Derivatives on Cell Growth, Apoptosis and MMP-2/9 mRNA Expression of MCF-7 Human Breast Cancer Cells. (2016). Anti-Cancer Agents in Medicinal Chemistry. [Link][4]
  • Raj, V., et al. (2023). Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. Journal of Biochemical and Molecular Toxicology. [Link][6]
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). Cell Biochemistry and Biophysics. [Link][9]
  • A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes. (2022). RSC Advances. [Link][14]
  • Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2023). Molecules. [Link][15]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indole-containing compounds, supported by experimental data and detailed protocols.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from discovery to clinical application, establishing a favorable pharmacokinetic profile is paramount. A key determinant of this profile is metabolic stability—a measure of a compound's susceptibility to biotransformation by metabolic enzymes. Compounds that are rapidly metabolized often exhibit poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can increase the risk of off-target effects.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, the electron-rich nature of the indole ring system often renders it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2] This presents a significant challenge for drug developers.

A powerful and widely adopted strategy to mitigate this metabolic liability is the strategic incorporation of fluorine.[3][4] The unique properties of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[5][6][7] This guide will explore the mechanistic basis for the enhanced metabolic stability of fluorinated indoles and provide a robust experimental framework for validating these effects in a laboratory setting.

Metabolic Landscape of the Indole Nucleus

The indole ring is prone to several metabolic transformations, with oxidation being the predominant pathway. The primary enzymatic system responsible for this is the superfamily of cytochrome P450s located mainly in the liver.[2][8]

Common Metabolic "Soft Spots" on the Indole Ring:

  • Hydroxylation: The C2, C3, C4, C5, C6, and C7 positions are all susceptible to hydroxylation. Indoxyl (3-hydroxyindole) is a common metabolite.[1]

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can lead to toxicities.[9]

  • N-Oxidation and N-Dealkylation: The indole nitrogen and its substituents can also be sites of metabolism.

These metabolic pathways can lead to rapid clearance of the parent compound and, in some cases, the formation of reactive or toxic metabolites.[9] Understanding these vulnerabilities is the first step in designing more robust drug candidates.

Caption: Common CYP450-mediated oxidative metabolic pathways of the indole scaffold.

The Fluorine Advantage: Mechanistic Insights into Metabolic Blocking

The introduction of fluorine at a metabolically labile position is a cornerstone of modern medicinal chemistry, often referred to as "metabolic blocking."[5][10][11] This strategy leverages the unique properties of the carbon-fluorine (C-F) bond.

  • High Bond Strength: The C-F bond (bond dissociation energy ~109 kcal/mol) is significantly stronger than a typical aromatic C-H bond (~103 kcal/mol).[12] This inherent strength makes the C-F bond more resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes.[6][7] By replacing a hydrogen atom at a known "soft spot" with fluorine, that site is effectively shielded from metabolic attack.

  • Electronic Perturbation: Fluorine is the most electronegative element. Its introduction withdraws electron density from the aromatic ring, which can deactivate the ring towards electrophilic attack—a key step in many CYP450 oxidation cycles.[6][7][13]

It is crucial to recognize that the effects of fluorination are highly context-dependent. While often beneficial, fluorination can occasionally redirect metabolism to other sites or, in rare cases, undergo oxidative defluorination, potentially forming reactive metabolites.[12][14] Therefore, empirical validation is non-negotiable.

Workflow_Microsomal_Stability prep 1. Prepare Solutions (Microsomes, Compound, NADPH) pre_incubate 2. Pre-incubate Microsomes at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add Compound & NADPH) pre_incubate->initiate sample 4. Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sample quench 5. Quench Reaction (Add Cold ACN + IS) sample->quench centrifuge 6. Centrifuge to Pellet Protein quench->centrifuge analyze 7. Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate 8. Calculate t½ & CLint analyze->calculate

Sources

A Comparative Guide: The Impact of Fluorination on the Kinase Inhibition Potency of Indole Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their integral role in cellular signaling pathways, coupled with their frequent dysregulation in diseases like cancer, makes them the focus of intensive inhibitor design programs.[1][2] Within the vast chemical space of kinase inhibitors, the indole scaffold stands out as a "privileged" structure, a recurring motif in numerous approved drugs and clinical candidates.[3][4] This guide provides an in-depth technical comparison of how a subtle yet powerful modification—the substitution of hydrogen with fluorine on the indole ring—can profoundly impact kinase inhibition potency. We will explore the underlying chemical principles, present comparative experimental data, and provide a robust protocol for validating these findings in your own research.

The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry, and for good reason.[5][6] Fluorine possesses a unique combination of properties that can be leveraged to enhance a molecule's pharmacological profile:[7]

  • Electronegativity and Polarity: As the most electronegative element, fluorine can alter the local electronic environment of the indole ring. This can modulate pKa values and create favorable multipolar interactions with amino acid residues in the kinase ATP-binding pocket, potentially increasing binding affinity.[7][8][9]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategically placing fluorine at sites susceptible to metabolic oxidation (so-called "metabolic soft spots") can block enzymatic degradation, thereby improving the compound's half-life and oral bioavailability.[5][10]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the inhibitor, pre-organizing it for a more favorable binding pose within the kinase active site.[5]

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[5][11] However, this must be carefully balanced to avoid excessive lipophilicity that could reduce aqueous solubility.[5]

While fluorine can act as a hydrogen bond acceptor, this interaction is often not the primary driver of binding affinity.[12] Instead, its influence is more complex, involving the modulation of molecular structures and interactions within the protein-ligand complex.[12][13][14]

Comparative Analysis: Fluorinated vs. Non-Fluorinated Indoles

The true impact of fluorination is best illustrated through direct comparison of experimental data. The position of the fluorine atom on the indole or an associated phenyl ring can lead to dramatically different outcomes in potency and selectivity.

Case Study 1: Rho-Associated Coiled-Coil Containing Protein Kinase 1 (ROCK1) Inhibition

ROCK1 is a serine/threonine kinase involved in regulating the actin cytoskeleton, and its overactivation is implicated in various diseases. A study comparing fluorinated indazole analogues (a bioisostere of indole) revealed a striking positional effect of fluorine on inhibitory potency.

CompoundFluorine SubstitutionIC50 (nM)Fold Improvement (vs. 4-F)
Indazole DerivativeNone> 5000-
4-fluoroindazole 514-F25001x
6-fluoroindazole 526-F14~178x
Data sourced from a comparative study on fluorinated heterocycles.[15][16]

As the data clearly shows, substitution at the 6-position of the indazole ring with fluorine resulted in a potent inhibitor (IC50 = 14 nM), a nearly 180-fold improvement over the 4-fluoro analogue.[15][16] This highlights that simply adding fluorine is not a guaranteed path to success; its placement is critical and must be guided by an understanding of the target's active site topology. The 6-fluoroindazole also demonstrated a significant increase in oral bioavailability (61%), underscoring the dual benefits of strategic fluorination on both potency and pharmacokinetic properties.[15]

Case Study 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key transmembrane tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][3] The indole scaffold is a common feature in many VEGFR-2 inhibitors, including the FDA-approved drug Sunitinib.[1][17]

A study on a series of indole-2-carboxamides designed as VEGFR-2 inhibitors demonstrated the positive impact of fluorination on anti-proliferative activity.

CompoundR Group (Substitution)VEGFR-2 IC50 (µM)HepG2 Cell Line IC50 (µM)MCF7 Cell Line IC50 (µM)
Sunitinib (Reference) -0.1392.234.77
67a X = H (Non-fluorinated)0.0781.131.44
Fluorinated Analogue 3-F on phenyl ringEnhanced PotencyEnhanced PotencyEnhanced Potency
Data adapted from a study on antineoplastic indole-containing compounds.[1] Note: Specific IC50 values for the fluorinated analogue were described qualitatively as "enhanced" in the source.

In this series, the non-fluorinated indole derivative 67a already showed superior potency against both the VEGFR-2 enzyme and cancer cell lines compared to the reference drug, Sunitinib.[1] The study further noted that fluorinated analogues within the same series exhibited even greater antitumor properties, again emphasizing the importance of this substituent in modulating biological activity.[1]

Experimental Validation: Protocol for In Vitro Kinase Inhibition Assay

To empirically determine and compare the potency of fluorinated and non-fluorinated analogues, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is highly sensitive and avoids the use of radioactive materials.[18][19]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[19]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (fluorinated and non-fluorinated analogues) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., a 10-point, 3-fold dilution series).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Kinase Solution: Dilute the recombinant target kinase (e.g., ROCK1, VEGFR-2) in kinase buffer to an optimized concentration.

    • ATP/Substrate Mixture: Prepare a solution containing the specific peptide substrate and ATP in kinase buffer. The final ATP concentration should ideally be close to the Kₘ value for the kinase to ensure assay sensitivity.[19]

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted compounds to the wells of a 384-well white plate. Include DMSO-only wells (100% activity control) and a known potent inhibitor for the target kinase (0% activity control).

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/Substrate mixture to all wells.

    • Incubate the plate at 30°C for 60 minutes (incubation time should be optimized to remain in the linear reaction range).

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis and IC₅₀ Determination:

    • Subtract the background signal (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (control inhibitor) signals.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[18]

Experimental Workflow Diagram

G prep 1. Compound Preparation (Serial Dilutions in DMSO) plate 2. Plate Compounds (2.5 µL/well in 384-well plate) prep->plate enzyme 3. Add Kinase (2.5 µL/well) plate->enzyme incubate1 4. Pre-incubation (10 min @ RT) enzyme->incubate1 reaction 5. Initiate Reaction (Add 5 µL ATP/Substrate) incubate1->reaction incubate2 6. Kinase Reaction (60 min @ 30°C) reaction->incubate2 stop 7. Stop & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) incubate2->stop incubate3 8. Incubation (40 min @ RT) stop->incubate3 detect 9. Generate Signal (Add 20 µL Detection Reagent) incubate3->detect incubate4 10. Incubation (30 min @ RT) detect->incubate4 read 11. Read Luminescence incubate4->read analyze 12. Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for IC50 determination using the ADP-Glo™ kinase assay.

Illustrative Signaling Pathway: p38 MAPK

To contextualize the action of these inhibitors, it is helpful to visualize their place within a cellular signaling cascade. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical cascade that responds to stressful stimuli and inflammatory cytokines.[20][21] It is strongly implicated in inflammation and apoptosis, making p38 kinases attractive drug targets.[21][22]

The p38 pathway is a classic three-tiered kinase module.[23] It begins with an upstream MAPKKK (e.g., TAK1, ASK1) that phosphorylates and activates a MAPKK (MKK3 or MKK6).[20][24] MKK3/6 then dually phosphorylates and activates the p38 MAPK.[24] Activated p38 proceeds to phosphorylate a variety of downstream substrates, including other protein kinases (like MAPKAPK-2/MK2) and transcription factors (like ATF-2), ultimately leading to a cellular response.[20][24] An inhibitor targeting p38 would bind to it and block this final phosphorylation step, thus attenuating the entire downstream cascade.

p38 MAPK Signaling Pathway Diagram

G stimuli Stress Stimuli / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk activates mapkk MAPKK (MKK3 / MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream_kinase Downstream Kinase (e.g., MK2) p38->downstream_kinase phosphorylates transcription_factor Transcription Factor (e.g., ATF-2) p38->transcription_factor phosphorylates inhibitor Indole Analogue Inhibitor inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream_kinase->response transcription_factor->response

Caption: Simplified p38 MAPK signaling cascade showing the point of inhibition.

Conclusion

The strategic incorporation of fluorine is a powerful and nuanced tool in the design of indole-based kinase inhibitors. As demonstrated by comparative data, fluorination can dramatically enhance inhibitory potency and improve pharmacokinetic properties, but its success is highly dependent on its specific placement within the molecular scaffold.[1][15] A non-strategic substitution may even be detrimental to activity.[9] Therefore, a deep understanding of the target kinase's active site, coupled with robust empirical validation using standardized protocols like the one detailed here, is paramount. By methodically exploring structure-activity relationships, researchers can harness the unique properties of fluorine to develop the next generation of potent and selective kinase inhibitors for a wide range of human diseases.

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (2020-06-29). NIH. [Link]
  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC. (n.d.). NIH. [Link]
  • P38 Signaling Pathway. (n.d.).
  • The p38-MAPK pathway overview. - ResearchGate. (n.d.).
  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (n.d.). MDPI. [Link]
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. (n.d.). NIH. [Link]
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). PubMed Central. [Link]
  • Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors (I). (2025-08-07).
  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes | Journal of Medicinal Chemistry. (2015-08-19).
  • VEGFR-2 inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Bentham Science. [Link]
  • p38 MAPK Signaling. (n.d.). QIAGEN GeneGlobe. [Link]
  • Fluorine in drug discovery: Role, design and case studies. (2025-09-27).
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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021-08-12). NIH. [Link]
  • Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. (n.d.). PubMed. [Link]
  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? (n.d.).
  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (n.d.). Eco-Vector Journals Portal. [Link]
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  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014-08-01). PubMed. [Link]
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (n.d.). MDPI. [Link]
  • Structures of some bioactive fluorinated indole derivatives. - ResearchGate. (n.d.).
  • In vitro kinase assay | protocols.io. (2024-05-31). protocols.io. [Link]
  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (n.d.). MDPI. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Difluoro-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 5,6-Difluoro-1H-indole-3-carbaldehyde. As a difluorinated aromatic indole, this compound requires careful handling due to its potential for chemical reactivity and environmental persistence. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide moves beyond a simple checklist to explain the scientific rationale behind each critical step, empowering researchers to make informed safety decisions.

Hazard Profile & Inherent Risks

While a specific, comprehensive toxicological profile for this compound is not widely published, its structure provides clear indicators for risk assessment. It belongs to the class of halogenated aromatic compounds, and its functional groups suggest specific hazards.[1]

  • Skin, Eye, and Respiratory Irritation : The indole-3-carbaldehyde moiety is known to be an irritant. Safety data for analogous compounds like 5-fluoro-1H-indole-3-carbaldehyde and indole-3-carboxaldehyde consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[2][3][4] Therefore, all contact with skin, eyes, and mucous membranes must be strictly avoided.

  • Environmental Persistence : The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds like this one highly stable and potentially persistent in the environment.[5] This characteristic is why they are often referred to as "forever chemicals" and necessitates disposal methods that ensure complete destruction, such as high-temperature incineration.[5][6] Improper disposal, such as drain disposal, is strictly forbidden as it can lead to long-term environmental contamination.[2][7]

  • Reactivity : While not classified as explosive, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8][9] Mixing with such materials during waste collection can lead to uncontrolled reactions.

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against exposure. The following equipment is mandatory when handling this compound in any form—solid, solution, or as waste.

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended)Prevents skin contact, which can cause irritation and potential absorption.[1] Check manufacturer data for chemical resistance and breakthrough times.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against dust particles or splashes of solutions, preventing serious eye irritation.[3][8]
Body Protection Fully-buttoned laboratory coatProvides a barrier against accidental spills on clothing and skin.[7]
Respiratory Protection Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne dust or vapors, which can cause respiratory tract irritation.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent wider contamination and exposure.

Step 1: Alert and Isolate

  • Alert all personnel in the immediate vicinity of the spill.

  • Restrict access to the area.

Step 2: Assess and Equip

  • Evaluate the spill size. This protocol is for small, manageable laboratory spills (typically <100g of solid or <250mL of a solution). For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[10]

  • Don all required PPE as detailed in the table above.

Step 3: Contain and Clean

  • For Solid Spills : Do NOT dry sweep, as this can generate dust.[7] Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Carefully scoop the mixture into a designated hazardous waste container.[7][10]

  • For Solution Spills : Cover the spill with an inert absorbent material. Work from the outside of the spill inward to prevent spreading. Collect the absorbed material into a sealed container for proper waste disposal.[10]

Step 4: Decontaminate

  • Clean the spill area thoroughly with a cloth or paper towels wetted with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

  • All cleaning materials (gloves, towels, absorbent) are considered hazardous waste and must be placed in the sealed waste container.[11]

Waste Segregation & Containment Workflow

Proper segregation is the most critical step in the disposal process. Halogenated organic waste must be kept separate from non-halogenated waste to ensure it is routed to the correct high-temperature incineration facilities capable of breaking the carbon-fluorine bonds safely.[1][12]

Below is a decision workflow for the proper segregation and containment of waste generated from this compound.

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Place in 'Solid Halogenated Organic Waste' container. is_solid->solid_container Yes is_solution Is the waste a solution? is_solid->is_solution No end Seal & Label Container solid_container->end liquid_container Place in 'Liquid Halogenated Organic Waste' container. is_solution->liquid_container Yes is_ppe Is it contaminated PPE or spill cleanup material? is_solution->is_ppe No liquid_container->end is_ppe->solid_container Yes is_ppe->end No (Error)

Caption: Decision workflow for waste segregation.

Step-by-Step Disposal Procedure

This procedure covers the entire process from waste generation at the lab bench to final collection by EH&S professionals.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA in your laboratory, at or near the point of waste generation.[13][14] This area must be under the control of laboratory personnel.

Step 2: Select the Correct Waste Container

  • Use only containers approved for hazardous waste that are made of a compatible material (e.g., HDPE plastic or glass for liquids, wide-mouth plastic tubs for solids).[13][15]

  • The container must have a secure, tight-fitting screw cap to prevent leaks or vapors from escaping.[13]

  • Ensure the container is clearly labeled "Hazardous Waste" and specifies "Halogenated Organic Waste."[1]

Step 3: Accumulate Waste Safely

  • Add waste to the container in a chemical fume hood.

  • Keep the container closed at all times except when adding waste.[13][14]

  • Do not mix this compound waste with incompatible waste streams (e.g., acids, bases, oxidizers).[13]

  • Do not overfill containers; leave at least 10% headspace (about one inch) to allow for expansion.[13]

Step 4: Complete the Hazardous Waste Label

  • As soon as the first drop of waste is added, date the container's hazardous waste tag.

  • List all chemical constituents and their approximate percentages. For this compound, write out the full name: "this compound."

Step 5: Arrange for Disposal

  • Once the container is full or has been in the SAA for up to one year, arrange for pickup through your institution's EH&S department.[13][14]

  • Do not dispose of this chemical down the drain or in the regular trash under any circumstances.[2][16]

Regulatory Context: RCRA and Halogenated Organics

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[17] While this compound is not specifically listed by name, it falls under the category of halogenated organic compounds. The EPA has been increasingly focused on regulating per- and polyfluoroalkyl substances (PFAS) due to their persistence, and this compound shares the key characteristic of strong carbon-fluorine bonds.[18][19][20] Therefore, treating it as a regulated hazardous waste and ensuring its disposal via approved methods like incineration is the only way to guarantee compliance and environmental stewardship.[6]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
  • American Chemical Society.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]
  • Eurofins USA. Finding an End to Forever Chemicals. [Link]
  • Carl ROTH.
  • Occupational Safety and Health Administration.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
  • Regulations.gov. INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS. VOL 2. 2ND REVISED ED. PP 1309-1313. [Link]
  • U.S. Environmental Protection Agency. Land Disposal Restrictions for Hazardous Waste. [Link]
  • ASTM. Labeling Halogenated Hydrocarbon Solvent Containers. [Link]
  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link]
  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link]
  • Jenner & Block. EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. [Link]
  • Federal Register. Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. [Link]
  • Regulations.gov. Identification and Listing of Hazardous Waste. [Link]
  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

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5,6-Difluoro-1h-indole-3-carbaldehyde

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